2,4,6-Trimethylbenzene-1,3,5-triamine
Description
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Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLBKLRRAALOAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine from Mesitylene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth, scientifically grounded methodology for the synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine, a valuable triamine compound, utilizing mesitylene (1,3,5-trimethylbenzene) as the starting material. The synthesis is a robust two-step process involving an initial exhaustive electrophilic nitration of the mesitylene core, followed by the reduction of the resulting trinitro intermediate. We will explore the mechanistic underpinnings of each transformation, present detailed, field-tested experimental protocols, and offer a comparative analysis of different reduction strategies. The causality behind experimental choices, process optimization, and critical safety considerations are elucidated to ensure reproducibility and safety. This document is structured to serve as a practical and authoritative resource for chemical synthesis professionals.
Introduction
This compound, also known as triaminomesitylene, is a highly symmetrical aromatic triamine. Its unique structure, featuring alternating amino and methyl groups on a benzene ring, makes it a significant building block in advanced materials science and pharmaceutical development. The strategic placement of these functional groups provides a rigid, well-defined geometry, making it a precursor for the synthesis of microporous polymers, high-performance dyes, and specialized ligands in coordination chemistry.
Mesitylene is an ideal and cost-effective starting material for this synthesis.[1][2] Its C₃-symmetric structure and the strong activating, ortho-para directing nature of the three methyl groups facilitate a clean, high-yield transformation to the desired 2,4,6-trisubstituted pattern. The overall synthetic pathway is direct and efficient, proceeding through two canonical organic transformations: nitration and reduction.[3][4] This guide will detail a reliable pathway from a common hydrocarbon to a high-value, functionalized amine.
Overall Synthetic Pathway
The synthesis of this compound from mesitylene is achieved in two principal steps. First, mesitylene undergoes exhaustive nitration to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene. Second, this trinitro intermediate is reduced to the target triamine.
Part 1: Electrophilic Nitration of Mesitylene
The first critical step is the exhaustive nitration of the mesitylene ring to install three nitro groups at the 2, 4, and 6 positions.
Mechanism and Rationale
This reaction is a classic example of electrophilic aromatic substitution. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between fuming nitric acid and concentrated sulfuric acid, which acts as a catalyst and dehydrating agent.
Generation of Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The mesitylene ring, enriched with electron density from the three activating methyl groups, readily attacks the nitronium ion. The symmetrical substitution pattern of mesitylene ensures that all three open positions (2, 4, and 6) are sterically and electronically equivalent, leading to a single, desired trinitro product under forcing conditions. Careful control of the reaction temperature is paramount to prevent unwanted side reactions, such as oxidation of the benzylic methyl groups.
Detailed Experimental Protocol: Synthesis of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
This protocol is adapted from established industrial and academic procedures.[3][5]
-
Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain low temperatures.
-
Acid Mixture Preparation (Caution): In the reaction flask, carefully add 200 mL of concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0-5 °C.
-
Mesitylene Addition: Slowly add 50 g (0.416 mol) of mesitylene to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent Addition: Slowly add a pre-cooled mixture of 150 mL of fuming nitric acid (>90%) and 50 mL of concentrated sulfuric acid via the dropping funnel. The rate of addition must be carefully controlled to maintain the reaction temperature between 0 and 10 °C. An exothermic reaction will occur.[6]
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 2 kg) with vigorous stirring. The crude trinitromesitylene will precipitate as a pale yellow solid.
-
Isolation and Purification: Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper. Subsequently, wash with a small amount of cold ethanol to remove residual acids and impurities.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight. The expected yield is typically high, in the range of 90-95%.
Process Parameters and Optimization
| Parameter | Recommended Range | Rationale & Impact on Yield/Purity |
| Temperature | 0 - 10 °C | Crucial for selectivity. Higher temperatures (>20 °C) increase the risk of oxidative side-reactions, leading to the formation of benzoic acid derivatives and lower yields.[5] |
| Acid Ratio (HNO₃/H₂SO₄) | ~1:3 to 1:4 v/v | A high concentration of sulfuric acid is necessary to fully protonate nitric acid, maximizing the generation of the nitronium ion and driving the reaction to completion. |
| Molar Ratio (HNO₃/Mesitylene) | > 3:1 | A significant excess of nitric acid is required to ensure complete trinitration and minimize the formation of mono- and dinitrated intermediates. |
| Reaction Time | 2-3 hours | Sufficient time must be allowed for the third, sterically hindered nitration to occur. Monitoring by TLC or GC can confirm reaction completion. |
Safety Considerations
-
Corrosive and Oxidizing Agents: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and potent oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction.[6] Always add reagents slowly and have an adequate cooling bath prepared.
-
Quenching: The quenching of the reaction mixture on ice must be done slowly and carefully to manage the heat generated from the dilution of the strong acids.
Part 2: Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
The second stage involves the reduction of the three nitro groups on the aromatic ring to amino groups. This transformation can be accomplished effectively by several methods, with catalytic hydrogenation and chemical reduction using hydrazine hydrate being the most common and reliable.
Method A: Catalytic Hydrogenation
Mechanism and Rationale: Catalytic hydrogenation is a clean and highly efficient method for reducing nitro groups. The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).[4] Molecular hydrogen (H₂) is adsorbed onto the catalyst surface, where it is activated. The trinitro compound also adsorbs to the surface, allowing for the stepwise transfer of hydrogen atoms to the nitro groups, ultimately yielding the triamine and water as the only byproduct.
Detailed Experimental Protocol (Catalytic Hydrogenation): This protocol is based on procedures known for high efficiency and product purity.[4]
-
Reactor Setup: Charge a high-pressure hydrogenation vessel (Parr apparatus or similar) with 50 g (0.207 mol) of 1,3,5-trimethyl-2,4,6-trinitrobenzene and 500 mL of methanol.
-
Catalyst Addition: Carefully add 2.5 g of 10% Palladium on Carbon (Pd/C) catalyst (5% w/w) to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 0.5 MPa (approx. 72.5 psi).
-
Reaction Conditions: Begin vigorous stirring and heat the mixture to 50-55 °C. The reaction is exothermic, and the uptake of hydrogen should be monitored. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent like ethanol or toluene to yield pure this compound as colorless crystals. The yield is typically excellent, often exceeding 95%.[4]
Method B: Chemical Reduction with Hydrazine Hydrate
Mechanism and Rationale: Hydrazine hydrate (N₂H₄·H₂O) in the presence of a catalyst like Raney Nickel or iron is a powerful reducing system that offers an alternative to high-pressure hydrogenation.[3] The hydrazine acts as the hydrogen donor, decomposing on the catalyst surface to produce diimide (N₂H₂) and hydrogen, which then reduce the nitro groups. This method avoids the need for specialized high-pressure equipment.
Detailed Experimental Protocol (Hydrazine Hydrate Reduction): This protocol is adapted from a patented synthetic method.[3]
-
Reactor Setup: In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, suspend 50 g (0.207 mol) of 1,3,5-trimethyl-2,4,6-trinitrobenzene in 500 mL of ethanol.
-
Catalyst Addition: Carefully add a small amount of activated Raney Nickel catalyst (approx. 5 g, as a slurry in ethanol).
-
Hydrazine Addition: Heat the mixture to a gentle reflux. Slowly add 75 mL (approx. 1.5 mol) of hydrazine hydrate (80%) dropwise via the dropping funnel. The reaction is highly exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 3-4 hours until the evolution of nitrogen gas ceases and the yellow color of the starting material disappears.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and filter it hot through Celite® to remove the Raney Nickel.
-
Purification: Remove the ethanol from the filtrate under reduced pressure. The crude product can be purified by recrystallization as described in Method A.
Comparative Analysis of Reduction Methods
| Feature | Catalytic Hydrogenation (H₂/Pd-C) | Chemical Reduction (N₂H₄/Raney Ni) |
| Yield | Excellent (>95%)[4] | Very Good (85-95%)[3] |
| Purity | Very high; water is the only byproduct. | High; potential for hydrazine-related side products if not controlled. |
| Safety | Requires specialized equipment for handling flammable hydrogen gas under pressure. | Avoids high-pressure gas. Hydrazine is toxic and corrosive. Raney Ni is pyrophoric. |
| Scalability | Readily scalable with appropriate industrial reactors. | Scalable, but control of the exotherm can be challenging on a large scale. |
| Cost | Pd/C catalyst can be expensive, but is recyclable. | Hydrazine hydrate and Raney Ni are generally less expensive. |
| Environmental | "Greener" method with water as the only byproduct. | Generates nitrogen gas and potential hydrazine waste streams. |
Synthetic Workflow and Logic
The following diagram outlines the logical flow of the entire synthesis, from starting material selection to final product characterization.
Conclusion
The synthesis of this compound from mesitylene is a highly efficient and reliable two-step process. The initial exhaustive nitration proceeds in high yield due to the inherent reactivity and symmetry of the mesitylene substrate. The subsequent reduction of the trinitro intermediate can be successfully achieved via multiple pathways, with catalytic hydrogenation offering superior purity and environmental credentials, while chemical reduction with hydrazine hydrate provides a practical alternative that avoids the need for high-pressure equipment. By carefully controlling key parameters such as temperature and stoichiometry, and adhering to strict safety protocols, researchers can consistently produce high-purity triaminomesitylene for applications in materials science, pharmaceuticals, and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists in this endeavor.
References
- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
-
nitromesitylene - Organic Syntheses Procedure. Organic Syntheses. [Link]
- RU1825357C - Method for producing nitromesitylene.
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Effect of reaction conditions on the nitration of mesitylene. ResearchGate. [Link]
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phloroglucinol - Organic Syntheses Procedure. Organic Syntheses. [Link]
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A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB). OSTI.GOV. [Link]
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A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. MDPI. [Link]
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Mesitylene - Wikipedia. Wikipedia. [Link]
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Study of Nitration and Oxidation in Oxynitrogen Systems. Defense Technical Information Center. [Link]
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Phloroglucinol - Wikipedia. Wikipedia. [Link]
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Synthesis of 2,4,6-triamino-1,3,5- trinitrobenzene. SciELO. [Link]
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Recent advances in the total synthesis of polycyclic phloroglucinol natural products. Royal Society of Chemistry. [Link]
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Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. National Institutes of Health. [Link]
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An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center. [Link]
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Sequential Transhydroxylations Converting Hydroxyhydroquinone to Phloroglucinol in the Strictly Anaerobic, Fermentative Bacterium. KOPS. [Link]
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MESITYLENE. CaRLa. [Link]
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2,4,6-Trimethylbenzene-1,3,5-triamine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2,4,6-Trimethylbenzene-1,3,5-triamine
Abstract
This compound, a highly symmetric aromatic triamine, serves as a pivotal building block in advanced materials science and medicinal chemistry.[1] Its trifunctional nature and C3 symmetry make it an invaluable precursor for the development of covalent organic frameworks (COFs), supramolecular assemblies, and novel pharmaceuticals like the anticonvulsant trimethylphloroglucinol.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound. We detail a robust two-step synthetic pathway commencing from commercially available mesitylene, followed by a multi-technique analytical workflow to validate the structure, identity, and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a reliable and well-vetted protocol.
Introduction: A Molecule of Strategic Importance
The strategic value of this compound lies in its unique molecular architecture. The symmetrical arrangement of three primary amine groups on a trimethylated benzene core provides a rigid and predictable framework for constructing complex, three-dimensional structures.
-
Chemical Identity:
-
Significance and Applications: The amine functionalities are reactive sites for forming imine, amide, or other covalent bonds, making it a cornerstone for creating porous materials like COFs, which have applications in gas storage and catalysis.[1] In medicinal chemistry, it serves as a key precursor for synthesizing active pharmaceutical ingredients.[1] The steric hindrance provided by the adjacent methyl groups can also influence the planarity and reactivity of its derivatives, a feature exploited in the design of functional materials.[1]
Synthetic Strategy: A Two-Step Pathway from Mesitylene
The synthesis is logically approached in two sequential steps: the exhaustive nitration of a readily available, symmetric precursor, followed by the complete reduction of the nitro groups to the desired amines.
Rationale for Precursor Selection: Mesitylene
Mesitylene (1,3,5-trimethylbenzene) is the ideal starting material for several compelling reasons:
-
Symmetry: Its C3 symmetry mirrors that of the target molecule, simplifying the reaction pathway and minimizing the formation of isomeric byproducts.
-
Activation: The three methyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, facilitating the nitration step.
-
Commercial Availability: Mesitylene is an inexpensive and widely available bulk chemical.[6][7]
Diagram: Synthetic Workflow
Caption: The two-step synthesis of the target triamine from mesitylene.
Step 1: Electrophilic Nitration of Mesitylene
Causality: This reaction proceeds via an electrophilic aromatic substitution mechanism.[2] A mixture of fuming nitric acid and concentrated sulfuric acid is employed to generate the highly reactive nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a water molecule to form the electrophile.[2] The electron-rich mesitylene ring readily undergoes attack by the nitronium ion at the ortho and para positions relative to the methyl groups, leading to the exhaustive nitration required.
Experimental Protocol: Synthesis of 2,4,6-Trinitromesitylene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 200 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.
-
Addition of Mesitylene: Slowly add 50 g (0.416 mol) of mesitylene to the stirred sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Preparation of Nitrating Mixture: Separately, and with extreme caution, prepare the nitrating mixture by slowly adding 150 mL of concentrated sulfuric acid to 150 mL of fuming nitric acid (>90%) in a flask cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the mesitylene solution over 2-3 hours. The key to a successful reaction is meticulous temperature control; maintain the internal temperature between 0°C and 5°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 5°C for an additional hour, then let it slowly warm to room temperature and stir for another 4 hours.
-
Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 2 kg). The crude 2,4,6-trinitromesitylene will precipitate as a pale yellow solid.
-
Purification: Filter the solid using a Büchner funnel, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol. Recrystallize the crude product from ethanol or acetic acid to yield pure, crystalline 2,4,6-trinitromesitylene. Dry the product in a vacuum oven.
Step 2: Reduction of 2,4,6-Trinitromesitylene
Comparative Analysis of Reduction Methods: The conversion of the three nitro groups to amines is the critical final step. While several methods exist, catalytic hydrogenation is often preferred in a research setting for its clean reaction profile and high yields.[1][2]
-
Catalytic Hydrogenation: This method utilizes a catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source (H₂ gas) to efficiently reduce the nitro groups.[2] It is highly effective, and the only byproduct is water, making product isolation straightforward.
-
Chemical Reduction (e.g., Hydrazine Hydrate): Using a chemical reductant like hydrazine hydrate in the presence of a catalyst (like Raney Nickel or Pd/C) is a viable alternative, especially if high-pressure hydrogenation equipment is unavailable.[1] Hydrazine is advantageous as its oxidation byproduct is nitrogen gas, which is environmentally benign.[1] However, hydrazine itself is highly toxic and must be handled with care.
-
Metal-Acid Systems (e.g., SnCl₂/HCl): Older methods using stoichiometric amounts of metals like tin or iron in acid are generally avoided due to the generation of large quantities of metallic waste, which complicates purification and is not environmentally friendly (poor atom economy).[1]
Experimental Protocol: Catalytic Hydrogenation to this compound
-
Catalyst Slurry: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add 20 g (0.078 mol) of 2,4,6-trinitromesitylene and 200 mL of ethanol. Carefully add 1.0 g of 10% Palladium on carbon (Pd/C) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to 50 psi (approx. 3.4 atm) with hydrogen.
-
Reaction: Heat the mixture to 40-50°C and shake vigorously. The reaction progress can be monitored by the cessation of hydrogen uptake. This typically takes 4-8 hours.
-
Catalyst Removal: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Isolation and Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound. The product can be purified further by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield an off-white to pale crystalline solid.
Comprehensive Characterization and Quality Control
To ensure the synthesized compound is the correct molecule and meets high purity standards, a suite of orthogonal analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they form a self-validating system.
Diagram: Characterization Workflow
Caption: Orthogonal analytical workflow for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule. Due to the C3 symmetry, the spectra are expected to be remarkably simple.
| Table 1: Expected NMR Data for this compound (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale | | ¹H NMR | ~4.5 - 5.0 | Singlet (broad) | 6H, -NH₂ protons. The signal is often broad due to quadrupole effects and chemical exchange. Its integration confirms the presence of three amine groups. | | | ~2.0 - 2.2 | Singlet | 9H, -CH₃ protons. A single peak is expected due to the magnetic equivalence of all three methyl groups, confirming the symmetrical structure. | | ¹³C NMR | ~145 | Quaternary C | C-NH₂ carbons. | | | ~110 | Quaternary C | C-CH₃ carbons. | | | ~15 | Methyl C | -CH₃ carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups and, crucially, the disappearance of the nitro groups from the starting material.
| Table 2: Key IR Absorption Frequencies | | :--- | :--- | :--- | | Wavenumber (cm⁻¹) | Vibration Type | Significance | | 3450 - 3300 | N-H Stretch | A characteristic doublet for primary amines (-NH₂). Its presence is the primary confirmation of a successful reduction. A similar compound shows peaks around 3360 and 3312 cm⁻¹.[8] | | 1620 - 1580 | N-H Bend | Scissoring vibration of the primary amine groups. | | ~1540 and ~1350 | N-O Asymmetric & Symmetric Stretch | ABSENCE: The complete disappearance of these two strong peaks, which are prominent in the 2,4,6-trinitromesitylene intermediate, confirms the full reduction of the nitro groups. | | 3000 - 2850 | C-H Stretch | Aliphatic C-H stretching from the methyl groups. |
Mass Spectrometry (MS)
MS provides definitive confirmation of the molecular weight and elemental composition.
-
Low-Resolution MS (LRMS): A molecular ion peak (M⁺) should be observed at m/z = 165.2.
-
High-Resolution MS (HRMS): This technique provides an exact mass, which validates the elemental formula. The calculated exact mass for C₉H₁₅N₃ is 165.1266.[3] An experimental value within a few ppm of this theoretical mass provides unambiguous confirmation of the chemical formula.
Elemental Analysis
This quantitative technique verifies the mass percentages of carbon, hydrogen, and nitrogen in the purified sample, serving as a final check on purity.
| Table 3: Elemental Composition of C₉H₁₅N₃ | | :--- | :--- | | Element | Theoretical Mass Percentage | | Carbon (C) | 72.68% | | Hydrogen (H) | 9.15% | | Nitrogen (N) | 25.43% |
An experimental result that matches these theoretical values to within ±0.4% is considered strong evidence of a pure compound.
Conclusion
This guide outlines a reliable and reproducible pathway for the synthesis of high-purity this compound from mesitylene. The two-step synthesis, involving a controlled nitration followed by a clean catalytic hydrogenation, is efficient and scalable. The subsequent characterization workflow, employing an orthogonal set of modern analytical techniques (NMR, IR, MS, and Elemental Analysis), provides a robust and self-validating system to confirm the product's identity and purity. By adhering to these detailed protocols, researchers and developers can confidently produce this valuable molecular building block for pioneering applications in materials science and pharmaceutical development.
References
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- An In-depth Technical Guide to the Discovery and Historical Synthesis of Phloroglucinol. (2025). Benchchem.
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- Process for the preparation of phloroglucinol. (1981).
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- 2,4,6-Trinitromesitylene | 602-96-0 | High-Purity. Benchchem.
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An In-Depth Technical Guide to 2,4,6-Trimethylbenzene-1,3,5-triamine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzene-1,3,5-triamine, a symmetrically substituted aromatic triamine, is a molecule of significant interest in the fields of materials science and medicinal chemistry. Its rigid C3-symmetric core, coupled with the reactivity of its three amino groups, makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the properties, structure, synthesis, and potential applications of this compound, with a focus on insights relevant to research and development.
Molecular Structure and Physicochemical Properties
The foundational structure of this compound features a central benzene ring symmetrically substituted with three amine (-NH2) groups at the 1, 3, and 5 positions, and three methyl (-CH3) groups at the 2, 4, and 6 positions. This unique arrangement imparts a high degree of symmetry to the molecule.
Below is a diagram illustrating the molecular structure:
Caption: Molecular structure of this compound.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source |
| Molecular Formula | C9H15N3 | PubChem |
| Molecular Weight | 165.24 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 4380-92-1 | PubChem |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene). The first step is the nitration of mesitylene to produce 1,3,5-trimethyl-2,4,6-trinitrobenzene. This is followed by the reduction of the nitro groups to amino groups.
The overall synthesis pathway is illustrated below:
Caption: Conceptual use of this compound in COF synthesis.
Pharmaceutical and Drug Development
Aromatic amines are important pharmacophores in many drug molecules. This compound has been identified as a key precursor for the synthesis of the anticonvulsant drug trimethylphloroglucinol. Its derivatives are also being explored for the development of novel energetic compounds. The ability to introduce three amine functionalities in a specific spatial arrangement allows for the creation of diverse molecular scaffolds for drug discovery.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
It is crucial to perform a thorough risk assessment before handling this compound and to consult a comprehensive and verified SDS from the supplier.
Conclusion
This compound is a highly symmetric and functionalized molecule with considerable potential in materials science and drug discovery. Its synthesis from readily available starting materials and its utility as a building block for complex structures like COFs and pharmaceutical intermediates underscore its importance. While publicly available experimental data on its properties is limited, this guide provides a foundational understanding for researchers and scientists working with this versatile compound.
References
An In-Depth Technical Guide to 2,4,6-Trimethylbenzene-1,3,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzene-1,3,5-triamine, a symmetrical aromatic triamine, is a compound of significant interest in medicinal chemistry and materials science. Its unique C3 symmetry and the reactivity of its three amino groups make it a valuable building block for the synthesis of a diverse range of molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on its relevance to drug development and advanced materials. For instance, it serves as a crucial precursor for the anticonvulsant drug trimethylphloroglucinol and is utilized in the construction of novel energetic compounds.[1]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.
Identifier and Core Properties:
| Property | Value | Source |
| CAS Number | 4380-92-1 | [2][3][4] |
| Molecular Formula | C9H15N3 | [4][5][6] |
| Molecular Weight | 165.24 g/mol | [4][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,4,6-Mesitylenetriamine, 1,3,5-Benzenetriamine, 2,4,6-trimethyl- | [4][5] |
Computed Physical Properties:
| Property | Value | Source |
| XLogP3 | 1.3 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 165.126597491 Da | [4] |
| Monoisotopic Mass | 165.126597491 Da | [4] |
| Topological Polar Surface Area | 78.1 Ų | [4] |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 113 | [4] |
Synthesis and Reaction Mechanisms
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.
Synthetic Pathway Overview:
A common synthetic route involves the nitration of mesitylene followed by the reduction of the resulting trinitro compound.[1]
Detailed Synthetic Protocol: [1]
Step 1: Nitration of Mesitylene
-
Mesitylene is used as the starting material.
-
A nitration reaction is carried out under mixed acid conditions, utilizing fuming nitric acid and concentrated sulfuric acid.
-
Following the completion of the nitration, the product is filtered and dried to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene.
Step 2: Reduction to this compound
-
The 1,3,5-trimethyl-2,4,6-trinitrobenzene is then subjected to hydrogenation.
-
Hydrazine hydrate is employed as the reducing agent to convert the nitro groups to amino groups.
-
Purification of the resulting product yields this compound.
Step 3: (Optional) N-Acylation
-
The synthesized this compound can be further reacted with an acylating reagent.
-
This acylation step produces N,N,N-triacyl-2,4,6-trimethylbenzene-1,3,5-triamines.
Applications in Drug Development and Materials Science
The trifunctional nature of this compound makes it a versatile precursor in various fields.
Pharmaceutical Relevance:
-
Anticonvulsant Drugs: It is a key intermediate in the synthesis of trimethylphloroglucinol, a compound with anticonvulsant properties.[1]
-
Supramolecular Chemistry: Its C3 symmetry is advantageous for building supramolecular structures and host-guest complexes.[1]
Materials Science Applications:
-
Energetic Compounds: The compound is used to construct novel, high-energy materials.[1]
-
Covalent Organic Frameworks (COFs): Its reactive amine groups are instrumental in the formation of porous, crystalline COFs.[1]
-
Discotic Liquid Crystals: N,N,N-triacylated derivatives have been used to create supramolecular discotic liquid crystal materials.[1]
Analytical Characterization
Accurate characterization of this compound is crucial for quality control and research purposes. Various analytical techniques are employed for this purpose.
Analytical Workflow:
Key Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the compound and its metabolites, often coupled with UV or mass spectrometry detectors.[7]
-
Gas Chromatography (GC): Suitable for the analysis of volatile derivatives, frequently paired with mass spectrometry (GC-MS) for structural elucidation.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. For a related compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, 1H NMR in DMSO-d6 showed an –NH2 exchange peak at 8.98 ppm and an aldehyde peak at 9.94 ppm. 13C NMR confirmed the substitution of bromines for amines with the appearance of an aryl carbon-nitrogen signal at 160.60 ppm.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify functional groups present in the molecule.[8]
Sample Preparation for Analysis: [9]
-
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the compound from various matrices.
-
Clean-up: The extract may require further purification to remove interfering substances.
-
Concentration: The sample is often concentrated to meet the detection limits of the analytical instrument.
Safety and Handling
Proper handling and storage of this compound are essential to ensure laboratory safety. While a specific safety data sheet (SDS) for the triamine was not found, data for the related compound 2,4,6-Trimethylbenzene-1,3-diamine provides some guidance.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Handling: Obtain special instructions before use and do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
-
Storage: Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a highly versatile and valuable chemical compound with significant potential in both pharmaceutical and materials science research. Its unique symmetrical structure and reactive functional groups provide a foundation for the development of novel drugs, energetic materials, and functional polymers. A thorough understanding of its properties, synthesis, and handling is paramount for its effective and safe utilization in the laboratory.
References
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This compound. GlpBio. Available from: [Link]
-
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. PubChem. Available from: [Link]
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An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC. Available from: [Link]
- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products. Google Patents.
-
This compound. PubChem. Available from: [Link]
-
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. PubChem. Available from: [Link]
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analytical methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
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III Analytical Methods. Japan Ministry of the Environment. Available from: [Link]
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The Solubility Profile of 2,4,6-Trimethylbenzene-1,3,5-triamine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trimethylbenzene-1,3,5-triamine, a key building block in medicinal chemistry and materials science.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and understanding its solubility in various organic solvents.
Introduction to this compound
This compound, also known as 2,4,6-mesitylenetriamine, is an aromatic triamine with a C3 symmetry.[1] Its unique structure, featuring three amino groups and three methyl groups attached to a benzene ring, imparts a distinct set of physicochemical properties that govern its behavior in solution.[2] Understanding its solubility is paramount for its application in the synthesis of novel compounds, including anticonvulsant drugs and energetic materials.[1]
Key Physicochemical Properties:
-
Molecular Formula: C₉H₁₅N₃[2]
-
Molecular Weight: 165.24 g/mol [2]
-
Structure: A central benzene ring functionalized with three amino (-NH₂) groups and three methyl (-CH₃) groups in an alternating pattern.
The interplay between the polar amino groups, capable of hydrogen bonding, and the nonpolar trimethylbenzene core dictates its solubility, presenting a nuanced challenge for solvent selection in synthesis, purification, and formulation.
Theoretical Framework for Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, the key intermolecular forces at play are:
-
Hydrogen Bonding: The three primary amine groups are potent hydrogen bond donors and acceptors. This suggests a propensity for solubility in polar protic solvents (e.g., alcohols, water) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., DMSO, DMF).
-
Dipole-Dipole Interactions: The molecule possesses a degree of polarity due to the electronegative nitrogen atoms of the amine groups. This allows for dipole-dipole interactions with polar solvents.
-
Van der Waals Forces (London Dispersion Forces): The nonpolar trimethylbenzene backbone contributes to van der Waals forces, suggesting potential solubility in nonpolar or weakly polar solvents that can interact through these forces.
The overall solubility in a given solvent will be a balance of these competing interactions.
Predicted Solubility in Common Organic Solvents
While specific quantitative solubility data for this compound is not extensively reported in the literature, we can predict its qualitative solubility based on its structural features. The following table provides an expected solubility profile.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately Soluble to Soluble | The amine groups can form strong hydrogen bonds with the solvent molecules. However, the nonpolar aromatic ring may limit high solubility, especially in water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact favorably with the solute. DMSO has been noted as a good solvent for similar compounds.[4] |
| Nonpolar Aromatic | Toluene, Benzene | Sparingly Soluble to Moderately Soluble | The aromatic ring of the solute can interact favorably with the aromatic rings of the solvent via π-π stacking and van der Waals forces. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are unlikely to overcome the strong solute-solute interactions (hydrogen bonding) of the crystalline solid. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Moderately Soluble | These solvents have a moderate polarity and can engage in dipole-dipole interactions. Dichloromethane has been used in the purification of related compounds.[4] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
A selection of organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid at the end of this period is crucial.[3]
-
-
Sample Preparation for Analysis:
-
After equilibration, carefully remove the vials from the shaker.
-
Allow the undissolved solid to settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Self-Validating System
This protocol incorporates self-validating checks. The continued presence of excess solid confirms that the solution is saturated. The use of a validated analytical method with a calibration curve ensures the accuracy of the concentration measurement. Repeating the experiment at different equilibration times can confirm that equilibrium has been reached.
Visualizing Intermolecular Interactions
The following diagram illustrates the key intermolecular forces that govern the solubility of this compound in a polar protic solvent like ethanol.
Sources
Spectroscopic Characterization of 2,4,6-Trimethylbenzene-1,3,5-triamine: A Technical Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2,4,6-trimethylbenzene-1,3,5-triamine, a symmetrical aromatic triamine with significant potential in medicinal chemistry and materials science.[1] Given the limited availability of public experimental spectra for this specific compound, this guide leverages fundamental spectroscopic principles and data from structurally analogous compounds to provide a robust interpretation of its anticipated ¹H NMR, ¹³C NMR, and FTIR spectra. This document is intended for researchers, scientists, and drug development professionals requiring a detailed understanding of the structural characterization of this molecule.
Introduction
This compound possesses a unique, highly symmetrical structure that dictates a correspondingly simple, yet informative, spectroscopic signature.[2] Understanding these spectral features is paramount for confirming its synthesis, assessing purity, and elucidating its role in further chemical transformations. The symmetrical substitution pattern, with alternating amine and methyl groups on the benzene ring, results in a high degree of chemical equivalence for various protons and carbon atoms, simplifying spectral interpretation.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to be remarkably simple due to the molecule's C₃ symmetry. Two primary signals are expected: one for the amine protons and another for the methyl protons.
Expected Chemical Shifts and Multiplicities:
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Amine (NH₂ ) | 3.5 - 5.0 | Broad Singlet | 6H |
| Methyl (CH₃ ) | ~2.1 | Singlet | 9H |
Causality Behind Peak Assignments:
-
Amine Protons (NH₂): The protons of the primary amine groups are expected to appear as a broad singlet in the region of 3.5-5.0 ppm. The chemical shift of N-H protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[3] Their broadness is a result of rapid chemical exchange with other protons (including trace water) and quadrupole broadening from the nitrogen atom.[3] In a deuterated solvent like DMSO-d₆, these protons would be readily exchangeable with deuterium upon addition of D₂O, leading to the disappearance of their signal, a key diagnostic test for N-H protons.[3]
-
Methyl Protons (CH₃): The nine protons of the three methyl groups are chemically equivalent due to the molecule's symmetry. They are expected to resonate as a single, sharp singlet. Drawing an analogy from mesitylene (1,3,5-trimethylbenzene), where the methyl protons appear around 2.3 ppm, the electron-donating amine groups in our target molecule will likely shield these protons, shifting their resonance slightly upfield to around 2.1 ppm.[2][4]
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will also reflect the high symmetry of this compound, with only three distinct signals anticipated.
Expected Chemical Shifts:
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic C -NH₂ | ~145 |
| Aromatic C -CH₃ | ~115 |
| Methyl (C H₃) | ~17 |
Causality Behind Peak Assignments:
-
Aromatic C-NH₂: The three carbon atoms directly bonded to the amine groups are chemically equivalent. The strong electron-donating and shielding effect of the nitrogen atoms will cause these carbons to resonate significantly downfield, estimated to be around 145 ppm.
-
Aromatic C-CH₃: The three carbon atoms bearing the methyl groups are also equivalent. These carbons will be shielded relative to the amine-substituted carbons and are predicted to appear around 115 ppm. For comparison, the substituted aromatic carbons in mesitylene appear at approximately 138 ppm.[2]
-
Methyl CH₃: The three methyl carbons are equivalent and will give rise to a single signal in the aliphatic region of the spectrum, predicted to be around 17 ppm. This is slightly upfield compared to the methyl carbon resonance in mesitylene (~21 ppm), again due to the influence of the electron-donating amine groups.[2]
Predicted FTIR Spectroscopy
The infrared spectrum provides valuable information about the functional groups present in the molecule. For this compound, the key vibrational modes will be associated with the N-H and C-N bonds of the primary amine groups, as well as the C-H and C=C bonds of the substituted aromatic ring.
Expected Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3500 (two bands) | Medium, Sharp |
| Primary Amine (N-H) | Scissoring (Bending) | 1550 - 1650 | Strong |
| Aromatic Ring (C=C) | Stretch | 1500 - 1600 | Medium |
| Aromatic Amine (C-N) | Stretch | 1200 - 1350 | Strong |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C-H | Out-of-plane Bend | 800 - 900 | Strong, Broad |
Interpretation of Key Vibrational Bands:
-
N-H Stretching: Primary amines characteristically show two distinct bands in the 3400-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[3][5] These bands are typically sharper and less intense than the broad O-H stretching band of alcohols.[3] For aromatic amines, these absorptions are often at a slightly higher frequency compared to aliphatic amines.
-
N-H Bending: A strong absorption between 1550-1650 cm⁻¹ is characteristic of the N-H scissoring (bending) vibration of a primary amine.
-
C-N Stretching: Aromatic amines exhibit a strong C-N stretching absorption in the 1200-1350 cm⁻¹ range.[5]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear in the 1500-1600 cm⁻¹ region.
-
C-H Vibrations: The spectrum will also show C-H stretching vibrations for the methyl groups (aliphatic C-H) just below 3000 cm⁻¹ and potentially weak aromatic C-H stretches above 3000 cm⁻¹. Due to the substitution pattern, a strong, broad out-of-plane C-H bending vibration is expected in the 800-900 cm⁻¹ region.
Experimental Protocols
NMR Sample Preparation and Acquisition:
A standardized protocol for obtaining high-quality ¹H and ¹³C NMR spectra for this compound is as follows:
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for aromatic amines to better observe the N-H protons.
-
Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.
-
Transfer the clear solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.[2]
-
-
¹H NMR Acquisition (300 MHz or higher):
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans (NS): 8-16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.[2]
-
-
¹³C NMR Acquisition (75 MHz or higher):
-
Pulse Sequence: Standard proton-decoupled experiment.
-
Number of Scans (NS): 256-1024 scans, or more, depending on sample concentration.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
FTIR Sample Preparation and Acquisition:
For solid samples like this compound, the KBr pellet method is a common and effective technique.[6][7]
-
Sample Preparation (KBr Pellet):
-
Grind approximately 1-2 mg of the solid sample to a fine powder using an agate mortar and pestle.[6]
-
Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar.[6]
-
Thoroughly mix the sample and KBr.
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[6]
-
-
FTIR Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Visualization of Key Concepts
Caption: Molecular structure of this compound.
Caption: NMR chemical equivalence diagram.
Conclusion
The spectroscopic characterization of this compound is defined by its high degree of molecular symmetry. The predicted ¹H and ¹³C NMR spectra are expected to be simple, exhibiting a minimal number of signals that directly correspond to the chemically equivalent proton and carbon environments. The FTIR spectrum will display characteristic bands for the primary aromatic amine functional groups, providing definitive structural confirmation. This guide serves as a comprehensive reference for the interpretation of the spectroscopic data of this important chemical building block, enabling researchers to confidently verify its identity and purity in various applications.
References
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]
- Laskar, S. P., & Basak, A. (1982). Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic acid (H-acid) and N-(1-naphthyl)ethylenediamine. Analytical Chemistry, 54(11), 1836–1838.
-
Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. [Link]
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Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
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PubChem. This compound. [Link]
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McLeod, D. C., Lachmayr, K. K., Biswakarma, J., Switek, A., Lambeth, R. H., & Lustig, S. R. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde (ARL-TR-9644). U.S. Army Research Laboratory. [Link]
-
University of Colorado Boulder. Sample preparation for FT-IR. [Link]
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 386648, (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. [Link]
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LPD Lab Services Ltd. FTIR Principles and Sample Preparation. [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). [Link]
- Google Patents. (2017).
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Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. [Link]
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NIST. Benzenamine, 2,4,6-trimethyl-. [Link]
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University of Calgary. IR: amines. [Link]
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PubChem. (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. [Link]
- G. R. Fulmer, A. J. M. Miller, N. H. Sherden, H. E. Gottlieb, A. Nudelman, B. M. Stoltz, J. E. Bercaw, K. I. Goldberg. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176-2179.
- Pinto, E., et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 7(6), 511-518.
-
McLeod, D. C., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. DTIC. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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Doc Brown's Chemistry. proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). [Link]
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Doc Brown's Chemistry. C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts. [Link]
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ResearchGate. FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. [Link]
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An In-Depth Technical Guide to the Thermal Stability of 2,4,6-Trimethylbenzene-1,3,5-triamine
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 2,4,6-trimethylbenzene-1,3,5-triamine, a key building block in the synthesis of advanced polymers and functional materials. In the absence of direct, publicly available experimental data for this specific compound, this guide synthesizes information from analogous structures, theoretical principles, and established analytical methodologies to project its thermal behavior. We will explore the fundamental principles of thermal stability, detail the experimental protocols for its evaluation using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose potential thermal decomposition pathways, and discuss the structural factors influencing its stability. This document is intended for researchers, scientists, and professionals in drug development and materials science who are utilizing or considering this compound in thermally demanding applications.
Introduction: The Significance of Thermal Stability
This compound, with its C3-symmetric structure, is a molecule of significant interest for creating highly ordered materials such as covalent organic frameworks (COFs) and high-performance polymers like polyamides. The utility of these materials in applications ranging from gas storage and separation to electronics and composites is often dictated by their ability to withstand thermal stress during synthesis, processing, and end-use.
Thermal stability is a critical parameter that defines the temperature at which a compound begins to chemically decompose. For a monomer like this compound, understanding its thermal limits is paramount for:
-
Defining safe processing temperatures for polymerization and material fabrication.
-
Predicting the long-term thermal durability of the resulting materials.
-
Gaining insights into potential degradation mechanisms, which can inform strategies for stabilization.
This guide will provide a robust framework for understanding and evaluating the thermal stability of this important aromatic triamine.
Physicochemical Properties and Predicted Thermal Behavior
The molecule possesses a stable benzene ring substituted with three electron-donating methyl groups and three electron-donating amine groups. This electronic configuration generally contributes to a thermally stable aromatic system. The key to its thermal stability will be the strength of the chemical bonds within the molecule, particularly the C-N bonds of the amine groups and the C-C bonds of the methyl groups.
For a close structural analog, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde , thermogravimetric analysis has shown an onset of thermal decomposition beginning at 220 °C [1]. Prior to this temperature, a minor weight loss of less than 2.65% was attributed to the removal of residual solvents[1]. The major weight loss, indicating significant decomposition, occurred between 225 and 400 °C[1]. While the carboxylaldehyde groups will influence the thermal stability, this provides a valuable preliminary estimate for the triamine core. It is plausible that this compound will exhibit a similar or slightly different decomposition profile, influenced by the electronic and steric effects of the methyl groups compared to the carboxylaldehyde groups.
Proposed Thermal Decomposition Mechanisms
The thermal degradation of aromatic amines can proceed through several pathways, primarily involving the cleavage of the C-N bond. For this compound, the decomposition in an inert atmosphere is likely initiated by the homolytic cleavage of a carbon-nitrogen bond, which is generally the weakest bond in the molecule after any N-H bonds.
The bond dissociation energy for a C-N bond in a simple aromatic amine like aniline (C6H5-NH2) is approximately 88 kcal/mol, while the C-H bonds on the aromatic ring are stronger (around 111 kcal/mol). The methyl C-H bonds will have bond dissociation energies in the range of 98-105 kcal/mol. This suggests that the C-N bond is the most likely point of initial cleavage under thermal stress.
A plausible decomposition pathway would involve the following steps:
-
Initiation: Homolytic cleavage of a C-N bond to form an aminyl radical and a substituted phenyl radical.
-
Propagation: The highly reactive radicals can then abstract hydrogen atoms from other molecules, leading to a cascade of fragmentation reactions. This can involve the methyl groups, leading to the formation of methane or other small hydrocarbon fragments.
-
Termination: Radicals can combine to form more stable, higher molecular weight species, eventually leading to the formation of a carbonaceous char at very high temperatures.
Experimental Analysis of Thermal Stability
To definitively determine the thermal stability of this compound, a systematic experimental approach using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is required.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is the primary technique for determining the decomposition temperature of a material.
Experimental Protocol:
-
Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Atmosphere: A high-purity inert gas, such as nitrogen or argon, is purged through the furnace at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the first derivative of the TGA curve (DTG).
-
Mass Loss Percentages: The amount of mass lost at different temperature ranges, corresponding to different decomposition steps.
-
Residue: The percentage of mass remaining at the end of the experiment, which indicates the amount of char formation.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For a crystalline solid like this compound, DSC can determine its melting point and enthalpy of fusion, which are also indicators of its thermal stability.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in a DSC pan (typically aluminum). An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.
-
Temperature Program: A heat-cool-heat cycle is often employed. For instance, heat from ambient to a temperature above the expected melting point, cool down, and then reheat. A typical heating/cooling rate is 10 °C/min.
-
-
Data Acquisition: The differential heat flow to the sample and reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify:
-
Melting Point (Tm): The peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required to melt the sample. A high melting point and enthalpy of fusion generally correlate with a more stable crystal lattice.
-
Projected Thermal Data
Based on the analysis of structurally similar compounds and general principles of aromatic amine stability, we can project the following thermal properties for this compound. It is crucial to note that these are estimated values and require experimental verification.
| Property | Projected Value | Analytical Technique | Significance |
| Melting Point (Tm) | 150 - 200 °C | DSC | Indicates the stability of the crystal lattice. |
| Onset Decomposition (Tonset) | 200 - 250 °C | TGA (in N2) | The temperature at which degradation begins. |
| Peak Decomposition (Tpeak) | 250 - 350 °C | TGA (in N2) | The temperature of maximum decomposition rate. |
| Char Yield @ 800 °C | 30 - 50 % | TGA (in N2) | High char yield suggests the formation of a stable carbonaceous residue. |
Factors Influencing Thermal Stability
The thermal stability of this compound is influenced by several intrinsic and extrinsic factors:
-
Molecular Structure: The presence of three methyl groups on the benzene ring can have a dual effect. Their electron-donating nature can slightly destabilize the aromatic ring, but they can also provide steric hindrance that may protect the amine groups from intermolecular reactions.
-
Intermolecular Forces: In the solid state, hydrogen bonding between the amine groups will play a significant role in the stability of the crystal lattice. A well-ordered crystal structure with strong intermolecular forces will require more energy to break down, leading to a higher melting point and potentially a higher decomposition temperature.
-
Atmosphere: The presence of oxygen will significantly lower the thermal stability of the compound. Oxidative degradation typically occurs at lower temperatures than thermal degradation in an inert atmosphere and proceeds through different radical mechanisms.
-
Purity: The presence of impurities, such as residual solvents or synthetic byproducts, can act as catalysts for decomposition, lowering the overall thermal stability.
Conclusion and Future Work
This technical guide has provided a detailed overview of the expected thermal stability of this compound based on theoretical principles and data from analogous compounds. The proposed decomposition pathways and experimental protocols offer a solid foundation for researchers working with this molecule.
The primary recommendation for future work is the experimental determination of the thermal properties of this compound using TGA and DSC. This would provide invaluable data for its application in materials science and would allow for a more precise understanding of its degradation mechanisms. Further studies could also involve evolved gas analysis (EGA) coupled with TGA to identify the volatile decomposition products, which would provide experimental validation for the proposed degradation pathways.
References
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An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. [Link]
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The Architectural Blueprint of a C3-Symmetric Scaffolding Molecule: A Technical Guide to the Molecular Geometry of 2,4,6-Trimethylbenzene-1,3,5-triamine
For Immediate Release
A comprehensive understanding of a molecule's three-dimensional structure is paramount in modern drug development and materials science. The precise arrangement of atoms dictates molecular interactions, reactivity, and ultimately, function. This technical guide provides an in-depth analysis of the molecular geometry of 2,4,6-Trimethylbenzene-1,3,5-triamine (TMBTA), a C3-symmetric molecule with significant potential as a versatile building block.[1] We will explore both the theoretical underpinnings of its structure and the experimental and computational methodologies required for its precise characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural features of TMBTA and related compounds.
Introduction: The Significance of TMBTA's Geometry
This compound, also known as 2,4,6-mesitylenetriamine, is an aromatic compound featuring a central benzene ring symmetrically substituted with three amine (-NH2) groups and three methyl (-CH3) groups in an alternating pattern.[2] This substitution pattern confers a high degree of symmetry (C3v point group), which has profound implications for its application in supramolecular chemistry, as a precursor for novel energetic compounds, and as a scaffold in medicinal chemistry.[1] The spatial orientation of the amine groups, influenced by the adjacent methyl groups, is a critical determinant of its utility as a trivalent hydrogen-bond donor and as a reactive center for further chemical modifications.[1]
The core of TMBTA's geometry is the benzene ring, a planar hexagon of sp2-hybridized carbon atoms.[3] However, the substituents—electron-donating amine groups and sterically bulky methyl groups—introduce subtle but significant distortions to this ideal planarity and affect the overall molecular conformation. Understanding these distortions is key to predicting how TMBTA will assemble into larger structures, such as covalent organic frameworks (COFs), or how it will fit into the active site of a therapeutic target.
Governing Forces: Electronic and Steric Effects
The final geometry of TMBTA is a delicate balance between competing electronic and steric effects.
-
Electronic Effects : The three amine groups are strong activating groups, donating electron density into the benzene ring through resonance.[4][5] This donation enhances the nucleophilicity of the aromatic ring and influences the bond lengths within the ring. The delocalization of the nitrogen lone pairs into the π-system can lead to a slight pyramidalization of the amine nitrogen atoms and affects the C-N bond rotation.
-
Steric Effects : The methyl groups are sterically demanding.[6] Their presence adjacent to the amine groups creates steric hindrance, which can restrict the rotation of both the methyl and amine groups. This steric clash is a primary determinant of the out-of-plane arrangement of the substituents and can influence the overall shape of the molecule.[6][7] The interplay of these forces dictates the precise bond angles and dihedral angles of the molecule.
Computational Determination of Molecular Geometry
In the absence of experimental crystallographic data, computational chemistry provides a powerful and reliable means to determine molecular geometry.[8] Geometry optimization is a process that finds the most stable arrangement of atoms in a molecule by minimizing the system's energy.[8][9][10]
Methodology: Density Functional Theory (DFT)
A robust approach for the geometry optimization of organic molecules like TMBTA is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy.
Protocol for DFT-Based Geometry Optimization:
-
Initial Structure Generation : An initial 3D structure of TMBTA is generated. This can be done using molecular building software or by converting its SMILES string (CC1=C(C(=C(C(=C1N)C)N)C)N) into 3D coordinates.[2]
-
Selection of Functional and Basis Set :
-
Functional : A hybrid functional such as B3LYP is chosen. This functional is widely used and has a proven track record for accurately describing the electronic structure of organic molecules.
-
Basis Set : A Pople-style basis set, such as 6-31G(d,p), is selected. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding environments of the nitrogen and methyl groups.
-
-
Geometry Optimization : The calculation is run to find the lowest energy conformation. The software iteratively adjusts atomic positions to minimize the forces on each atom until a stationary point on the potential energy surface is reached.[8][11]
-
Frequency Calculation : To verify that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.
The following diagram illustrates the computational workflow for determining the molecular geometry of TMBTA.
Caption: Computational workflow for TMBTA geometry optimization.
Predicted Geometric Parameters
While a specific, universally agreed-upon set of computed values requires performing the calculation, DFT optimizations of similarly substituted benzene rings provide expected trends. The following table summarizes the anticipated structural parameters for TMBTA.
| Parameter | Predicted Value Range | Rationale |
| C-C (aromatic) Bond Length | 1.39 - 1.41 Å | Slight deviation from benzene's 1.39 Å due to electronic effects of substituents. |
| C-N Bond Length | 1.38 - 1.42 Å | Shorter than a typical C-N single bond due to partial double bond character from resonance. |
| C-C (methyl) Bond Length | 1.50 - 1.52 Å | Typical sp2-sp3 carbon-carbon single bond length. |
| C-N-H Bond Angle | 110 - 114° | Reflects the sp2/sp3 hybridized character of the nitrogen atom. |
| C-C-C (ring) Bond Angle | ~120° | Minor deviations from the ideal 120° of a perfect hexagon due to substituent effects.[7] |
| N-C-C-C Dihedral Angle | Non-zero | The amine groups will likely be slightly out of the plane of the benzene ring due to steric hindrance from the adjacent methyl groups. |
Experimental Validation of Molecular Geometry
While computational methods are predictive, experimental techniques provide definitive validation of the molecule's structure in either the solid state or in solution.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles.
Generalized Protocol for SC-XRD:
-
Synthesis and Purification : TMBTA is synthesized, often through the reduction of 2,4,6-trinitro-1,3,5-trimethylbenzene.[1] High purity is essential for crystal growth.
-
Crystal Growth : Single crystals suitable for diffraction are grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection : A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement : The collected data are processed to solve and refine the crystal structure, yielding a final model of the atomic positions.
The following diagram outlines the experimental workflow for structural validation.
Caption: Experimental workflow for structural validation of TMBTA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While NMR does not provide a direct measure of bond lengths and angles, it is an invaluable tool for confirming the molecule's symmetry in solution. For TMBTA, its C3 symmetry would lead to a simplified NMR spectrum:
-
¹H NMR : Would expect single signals for the amine protons (-NH2), the methyl protons (-CH3), and the aromatic protons (-H), assuming free rotation on the NMR timescale.
-
¹³C NMR : Would expect distinct signals for the different carbon environments (C-NH2, C-CH3, and C-H), confirming the symmetrical nature of the molecule.
Implications for Drug Development and Materials Science
The specific geometry of TMBTA is directly linked to its function as a molecular building block.
-
Defined Vectorial Orientation : The amine groups act as directional hydrogen bond donors or reactive sites. Their fixed, 120° separation on the aromatic scaffold makes TMBTA an ideal trivalent linker for creating ordered, porous materials like COFs.
-
Steric Shielding : The methyl groups can provide steric shielding, influencing how other molecules approach the reactive amine centers. In a drug discovery context, this could be used to fine-tune the binding selectivity of a larger molecule built upon the TMBTA scaffold.
-
Rigid Core : The aromatic ring provides a rigid and planar core, which reduces the conformational flexibility of any larger structure it is incorporated into. This pre-organization can be advantageous in designing molecules with high binding affinity, as less conformational entropy is lost upon binding.
The diagram below highlights the key geometric features of TMBTA that are relevant to its application.
Caption: Key geometric features of TMBTA for molecular design.
Conclusion
The molecular geometry of this compound is characterized by a nearly planar, C3-symmetric aromatic core, with its amine and methyl substituents defining its three-dimensional shape and reactivity. A synergistic approach, combining the predictive power of computational methods like DFT with the definitive validation of experimental techniques such as X-ray crystallography and NMR, is essential for a complete understanding of its structure. This detailed geometric knowledge is the foundation upon which researchers can rationally design and synthesize novel pharmaceuticals and advanced materials, fully leveraging the unique architectural properties of this versatile molecular scaffold.
References
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Domenicano, A., & Murray-Rust, P. (1983). The effect of substituents on the geometry of the benzene ring. Acta Crystallographica Section B: Structural Science. Available at: [Link]
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Lumen Learning. (n.d.). Benzene and Aromatic Compounds. Organic Chemistry I. Available at: [Link]
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Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. Available at: [Link]
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Wikipedia. (2024). Electrophilic aromatic substitution. Available at: [Link]
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Sykes, P. (1975). Some Organic Reaction Pathways. The Chemical Society. As cited in Chemistry LibreTexts, "An Explanation of Substituent Effects". Available at: [Link]
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McLeod, D. C., et al. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers. Defense Technical Information Center. Available at: [Link]
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Wikibooks. (n.d.). Computational Chemistry/Geometry optimization. Available at: [Link]
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SCM. (2025). Geometry optimization. AMS Documentation. Available at: [Link]
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Chemistry For Everyone. (2024). What Is Geometry Optimization In Computational Chemistry?. YouTube. Available at: [Link]
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atomistica.online. (n.d.). Introduction to Geometrical Optimizations. Available at: [Link]
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A Technical Guide to Unlocking the Research Potential of 2,4,6-Trimethylbenzene-1,3,5-triamine
Abstract
This whitepaper provides an in-depth technical exploration of 2,4,6-trimethylbenzene-1,3,5-triamine, a C3-symmetric aromatic triamine with significant, yet underexplored, potential across diverse scientific disciplines. We will dissect the fundamental molecular attributes of this compound and present a series of promising, high-impact research directions. This guide is intended for researchers, scientists, and professionals in drug development, materials science, and polymer chemistry, offering a strategic roadmap for innovation. We will delve into detailed experimental protocols, mechanistic insights, and data-driven analyses to empower the scientific community to harness the full potential of this versatile chemical scaffold.
Foundational Chemistry and Synthesis
This compound, often referred to as TAM, is a unique aromatic amine characterized by its threefold symmetry. This structural feature, combined with the electron-donating nature of the three amino groups and the steric influence of the three methyl groups, makes it a compelling building block for a variety of advanced materials and molecular architectures.
The primary synthetic route to this compound involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene). The first step is the nitration of mesitylene using a mixture of fuming nitric acid and concentrated sulfuric acid to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene.[1] The subsequent step involves the reduction of the trinitro compound to the desired triamine.[1] A common reducing agent for this transformation is hydrazine hydrate.[1][2]
Detailed Synthetic Protocol: Two-Step Synthesis of this compound
Step 1: Nitration of Mesitylene
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of fuming nitric acid and concentrated sulfuric acid (volume ratio typically between 1:1 and 1:3) to a temperature range of -5 to 5°C.[2]
-
Slowly add mesitylene to the cooled acid mixture while maintaining the temperature within the specified range.
-
After the addition is complete, continue stirring for 0.5 to 5 hours.[2]
-
Upon completion of the reaction, carefully pour the mixture over crushed ice and water to precipitate the solid product.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry to obtain 1,3,5-trimethyl-2,4,6-trinitrobenzene.
Step 2: Reduction to this compound
-
Suspend the synthesized 1,3,5-trimethyl-2,4,6-trinitrobenzene in a suitable solvent, such as ethanol.
-
Add a reducing agent, such as hydrazine hydrate (a 50% aqueous solution is often used), to the suspension. The molar ratio of hydrazine hydrate to the trinitro compound is typically between 3:1 and 5:1.[2]
-
A catalyst, such as Raney nickel or palladium on carbon, is often added to facilitate the hydrogenation.
-
The reaction mixture is typically heated under reflux until the reaction is complete (monitored by techniques like TLC or GC-MS).
-
After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Promising Research Directions
The unique structural and electronic properties of this compound open up a wide array of potential research avenues. The following sections outline several key areas ripe for exploration.
Advanced Polymer Development: Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs)
The trifunctional nature of this compound makes it an exceptional monomer for the synthesis of highly cross-linked and porous polymers.[2] These materials, known as Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs), are of significant interest due to their large surface areas, tunable pore sizes, and excellent thermal stability.[3][4][5][6][7]
Research Opportunity: The condensation reaction of this compound with multifunctional aldehydes can lead to the formation of imine-linked POPs or COFs.[8] These materials have potential applications in gas storage and separation, catalysis, and sensing. The methyl groups on the benzene ring can enhance the solubility of the starting material and influence the final morphology and porosity of the polymer.
Experimental Workflow: Synthesis of a Triamine-Based Porous Organic Polymer
Caption: Workflow for the synthesis and characterization of a POP.
Key Experimental Considerations:
-
Solvent Selection: A high-boiling point solvent like DMSO is often used to facilitate the reaction at elevated temperatures.[3][4]
-
Catalyst: While some Schiff base condensation reactions proceed without a catalyst, an acid catalyst can be employed to accelerate the reaction.
-
Purification: Thorough washing with various solvents is crucial to remove unreacted monomers and oligomers, ensuring a high-purity porous material.
Supramolecular Chemistry and Self-Assembly
The C3 symmetry and hydrogen-bonding capabilities of the amino groups in this compound make it an ideal building block for creating intricate self-assembled supramolecular architectures.[2]
Research Opportunity: The acylation of the amino groups with long-chain fatty acids or other functionalized acyl chlorides can lead to the formation of amphiphilic molecules.[1] These molecules can self-assemble in solution to form well-defined nanostructures such as micelles, vesicles, or fibers. The study of these self-assembled systems could lead to new developments in drug delivery, sensing, and materials science.
Logical Relationship: From Monomer to Supramolecular Assembly
Caption: Pathway from the core molecule to self-assembled structures.
Epoxy Resins and High-Performance Composites
Polyfunctional amines are widely used as curing agents or hardeners for epoxy resins, leading to the formation of cross-linked thermosetting polymers with excellent mechanical properties, thermal stability, and chemical resistance.[9]
Research Opportunity: this compound can be investigated as a novel curing agent for epoxy resins. The presence of three primary amine groups allows for a high degree of cross-linking, which could result in materials with superior performance characteristics. The aromatic nature of the core molecule is also expected to contribute to the thermal stability of the cured epoxy.
Data Presentation: Comparison of Amine Hardeners for Epoxy Resins
| Hardener Type | Functionality | Curing Speed | Final Properties |
| Aliphatic Amines | 2-4 | Fast | Good mechanical strength, lower thermal resistance |
| Cycloaliphatic Amines | 2-3 | Moderate | Good mechanical and thermal properties |
| Aromatic Amines | 2-4 | Slow | Excellent mechanical, thermal, and chemical resistance |
| This compound | 3 | (To be determined) | (Hypothesized: High thermal and mechanical strength) |
Potential Pharmacological and Biological Applications
While less explored, the scaffold of this compound holds potential for medicinal chemistry and drug development. Aromatic amines and their derivatives are known to exhibit a wide range of biological activities.[10][11][12]
Research Opportunity: The amino groups of this compound can be functionalized to introduce various pharmacophores, creating a library of new compounds for biological screening. For instance, the synthesis of sulfonamide or benzamide derivatives could lead to compounds with anti-inflammatory, antimicrobial, or antioxidant properties.[11][13] The symmetrical nature of the scaffold could also be exploited to design multivalent ligands that can interact with multiple binding sites on a biological target.
Signaling Pathway Hypothesis: Inhibition of an Inflammatory Pathway
Caption: Proposed mechanism of action for a potential anti-inflammatory drug candidate.
Initial Screening Protocol:
-
Synthesize a focused library of derivatives of this compound.
-
Perform in vitro assays to assess their biological activity (e.g., enzyme inhibition assays, cell-based assays for cytokine production).
-
Evaluate the antioxidant potential of the compounds using standard assays (e.g., DPPH, ABTS).
-
For promising candidates, conduct preliminary toxicity studies using cell viability assays.
Conclusion and Future Outlook
This compound is a molecule with a rich and largely untapped potential. Its unique combination of C3 symmetry, reactive amino groups, and steric bulk from the methyl substituents makes it a highly versatile platform for innovation. The research directions outlined in this whitepaper, from the development of advanced porous polymers and supramolecular assemblies to the exploration of novel epoxy resins and pharmacologically active compounds, represent just a fraction of the possibilities. It is our hope that this guide will serve as a catalyst for further research and development, ultimately unlocking the full scientific and commercial value of this remarkable compound.
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An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. (URL: [Link])
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Epoxy - Wikipedia. (URL: [Link])
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Carbonized Aminal-Linked Porous Organic Polymers Containing Pyrene and Triazine Units for Gas Uptake and Energy Storage - MDPI. (URL: [Link])
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Carbonized Aminal-Linked Porous Organic Polymers Containing Pyrene and Triazine Units for Gas Uptake and Energy Storage - PubMed. (URL: [Link])
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Triphenylamine-based porous organic polymers: Synthesis and application for supporting phosphomolybdate to fabricate efficient olefin oxidation catalysts | Request PDF - ResearchGate. (URL: [Link])
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Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - MDPI. (URL: [Link])
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Methodological & Application
Application Notes & Protocols: 2,4,6-Trimethylbenzene-1,3,5-triamine as a C₃-Symmetric Monomer for Advanced Polyamides
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the utilization of 2,4,6-trimethylbenzene-1,3,5-triamine as a trifunctional monomer for the synthesis of advanced polyamides. Its unique C₃-symmetric, rigid aromatic structure offers a pathway to highly crosslinked or hyperbranched polymers with exceptional thermal stability and chemical resistance. This guide details monomer synthesis, step-by-step protocols for polyamide formation via interfacial and solution polymerization, comprehensive characterization techniques, and a discussion of the resulting polymer properties and potential applications.
Introduction: The Strategic Advantage of a C₃-Symmetric Amine Monomer
Polyamides are a cornerstone of high-performance polymers, valued for their mechanical strength and thermal resistance.[1][2] The introduction of monomers with non-linear geometries is a key strategy for creating polymers with novel architectures and properties. This compound (TMBTA) is a compelling monomer for precisely this reason.
Key Structural Features and Their Implications:
-
Trifunctionality: With three primary amine groups, TMBTA acts as a natural crosslinking agent, enabling the formation of robust, three-dimensional polymer networks. This is a departure from the linear chains formed by traditional difunctional monomers.
-
C₃ Symmetry and Rigidity: The planar, symmetric benzene core imparts significant rigidity to the polymer backbone. This can lead to materials with high glass transition temperatures (Tg) and thermal stability.[3]
-
Methyl Substitution: The three methyl groups on the aromatic ring increase the steric bulk. This can disrupt dense chain packing, potentially improving the solubility of oligomers in organic solvents during synthesis and creating intrinsic microporosity in the final crosslinked network.
The polymerization of TMBTA with diacyl chlorides is expected to yield insoluble and infusible thermosetting polyamides with properties tailored for demanding applications.
Monomer Properties: this compound
| Property | Value | Source |
| CAS Number | 4380-92-1 | [4] |
| Molecular Formula | C₉H₁₅N₃ | [4] |
| Molecular Weight | 165.24 g/mol | [4] |
| Appearance | (Typically) Off-white to light brown solid | Supplier Data |
| Key Feature | C₃-Symmetric Aromatic Triamine | [5] |
Monomer Synthesis Overview
For researchers requiring in-house synthesis, TMBTA can be prepared from mesitylene via a two-step process as outlined in patent literature.[5]
-
Nitration: Mesitylene (1,3,5-trimethylbenzene) is subjected to nitration using a mixed acid solution (fuming nitric acid and concentrated sulfuric acid) to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene.[5]
-
Reduction: The resulting trinitro compound is then reduced to the corresponding triamine using a potent reducing agent such as hydrazine hydrate.[5]
Purification is typically achieved through recrystallization to obtain the monomer in a purity suitable for polymerization.
Polyamide Synthesis: Protocols and Rationale
The reaction of TMBTA with a diacyl chloride, such as terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC), forms the basis for the polyamide network. The choice of polymerization method dictates the final form and properties of the material.
Caption: Reaction scheme for the formation of a crosslinked polyamide network.
Protocol 1: Interfacial Polymerization for Thin Film Formation
Rationale: Interfacial polymerization is an ideal method for creating thin, highly crosslinked polyamide films at the interface of two immiscible liquids.[6] This technique is the cornerstone of manufacturing nanofiltration and reverse osmosis membranes.[7] The reaction is rapid and self-limiting, typically resulting in a film a few hundred nanometers thick.
Materials:
-
Aqueous Phase: this compound (TMBTA), Sodium Hydroxide (NaOH) as an acid scavenger.
-
Organic Phase: Terephthaloyl chloride (TPC) or Isophthaloyl chloride (IPC), Hexane or other suitable alkane solvent.
-
Porous substrate (e.g., polysulfone) for membrane casting.
Step-by-Step Protocol:
-
Prepare Aqueous Phase: Create a 2% (w/v) solution of TMBTA in deionized water. Add an equimolar amount of NaOH relative to the expected HCl byproduct (2 moles of base per mole of diacyl chloride) to neutralize the acid formed during polymerization.
-
Prepare Organic Phase: Create a 0.1% - 0.5% (w/v) solution of the diacyl chloride in hexane. The concentration can be varied to control the thickness and crosslink density of the film.
-
Film Formation: If creating a membrane, immerse a porous support material into the aqueous amine solution for approximately 2 minutes. Remove the support, drain excess solution, and gently remove remaining droplets with an air knife or rubber roller.
-
Interfacial Contact: Immerse the amine-saturated support into the organic phase for approximately 1 minute. The crosslinked polyamide film will form instantly at the interface.
-
Post-Treatment: Remove the newly formed membrane from the organic phase and heat-cure it in an oven (e.g., at 60-80°C for 5-10 minutes) to complete the reaction and enhance crosslinking.
-
Washing & Storage: Thoroughly rinse the membrane with deionized water to remove unreacted monomers and byproducts. Store in water until characterization.
Caption: Workflow for Interfacial Polymerization.
Protocol 2: Solution Polymerization for Bulk Material Synthesis
Rationale: Solution polymerization is employed to synthesize a bulk, powdered form of the crosslinked polyamide.[8] This method provides better control over reaction conditions and stoichiometry but requires careful solvent selection, as the polymer will precipitate upon formation. Aromatic polyamides are often synthesized in polar aprotic solvents.[8][9]
Materials:
-
Monomers: this compound (TMBTA), Terephthaloyl chloride (TPC).
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).
-
Acid Scavenger (optional but recommended): Pyridine or Triethylamine.
-
Precipitation Liquid: Methanol or Water.
Step-by-Step Protocol:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve TMBTA in anhydrous NMP under a constant, gentle flow of nitrogen. The stoichiometry should be precise: 2 moles of TMBTA for every 3 moles of TPC to ensure all acyl chloride groups react.
-
Monomer Dissolution: Stir the solution at room temperature until the TMBTA is fully dissolved. If an acid scavenger is used, add it to the solution at this stage.
-
Cooling: Cool the reaction vessel to 0°C using an ice bath. This is critical to control the highly exothermic acylation reaction and prevent side reactions.
-
Acyl Chloride Addition: Add solid TPC portion-wise to the stirred solution over 30 minutes. Ensure the temperature does not rise above 5°C. The solution will become progressively more viscous, and a precipitate (the polyamide) will likely form.
-
Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours under nitrogen to ensure the reaction goes to completion.
-
Isolation: Pour the reaction mixture into a large volume of vigorously stirred methanol. This will precipitate the polymer completely.
-
Purification: Collect the polymer by vacuum filtration. Wash the solid polymer extensively with methanol and then with hot deionized water to remove the solvent (NMP), unreacted monomers, and salt byproducts.
-
Drying: Dry the purified polyamide powder in a vacuum oven at 80-100°C until a constant weight is achieved.
Summary of Polymerization Conditions
| Parameter | Interfacial Polymerization | Solution Polymerization |
| Objective | Thin Film / Membrane | Bulk Powder |
| Solvent System | Immiscible Water/Alkane | Polar Aprotic (NMP, DMAc) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Stoichiometry | Controlled by diffusion at interface | Precisely measured (2:3 amine:acyl chloride) |
| Product Form | Thin film on a support | Precipitated solid powder |
| Key Advantage | Ideal for surface modification/membranes | Homogeneous network, bulk material |
Characterization of the Crosslinked Polyamide
Due to its expected insolubility, the polyamide network must be characterized primarily using solid-state techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first and most crucial step to confirm the reaction. Look for the appearance of characteristic amide bands:
-
Amide I (C=O stretch): ~1650 cm⁻¹
-
Amide II (N-H bend): ~1540 cm⁻¹
-
N-H stretch: A broad peak around 3300 cm⁻¹ Concurrently, confirm the disappearance of the acyl chloride C=O peak (~1770-1800 cm⁻¹) and the primary amine N-H bending vibrations.
-
-
Thermal Analysis (TGA & DSC):
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere to determine the thermal stability and degradation temperature. Aromatic polyamides are expected to be stable to well over 400°C.[3]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). A high Tg is indicative of a rigid, crosslinked network. No melting point (Tm) should be observed for this thermoset material.[10]
-
-
Solid-State NMR Spectroscopy: ¹³C and ¹⁵N solid-state NMR can provide detailed information about the polymer structure, confirming the formation of amide linkages and providing insight into the degree of crosslinking and the local environment of the aromatic and aliphatic carbons.
-
Scanning Electron Microscopy (SEM): For materials made by interfacial polymerization, SEM is essential to visualize the surface morphology and thickness of the polyamide film. For bulk powders, it reveals particle size and texture.
Caption: Workflow for Polyamide Characterization.
Expected Properties and Potential Applications
The unique structure of TMBTA as a monomer translates directly into a distinct set of properties for the resulting polyamide network.
Expected Material Properties:
-
Exceptional Thermal Stability: The high density of aromatic rings and covalent crosslinks should result in polymers with very high decomposition temperatures.
-
High Chemical Resistance: The crosslinked amide network is anticipated to be highly resistant to a wide range of organic solvents, acids, and bases.[11]
-
Insolubility and Infusibility: The material will not dissolve or melt, behaving as a classic thermoset.
-
High Hardness and Rigidity: The rigid aromatic structure will contribute to a high modulus and hardness.
-
Microporosity: The non-linear, rigid structure may prevent efficient packing, creating a network with inherent porosity suitable for molecular-level separations.
Potential Applications:
-
Advanced Membranes: For gas separation (e.g., CO₂ capture), organic solvent nanofiltration, and aggressive water purification, where chemical and thermal stability are paramount.
-
High-Temperature Adhesives and Coatings: For aerospace, automotive, and electronics applications requiring robust performance under extreme conditions.
-
Thermosetting Matrix for Composites: As a resin matrix for carbon or glass fiber composites, offering a lightweight alternative to metals with superior thermal performance.
-
Scaffolds for Catalysis: The porous, high-surface-area network could serve as a robust support for catalytic nanoparticles.
References
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Synthesis and characterization of ultra‐tough crosslinked polyamide with hybrid polymer networks equipping strong hydrogen bonds | Request PDF - ResearchGate. [Link]
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Characterization of Irradiation Crosslinked Polyamides for Solar Thermal Applications—Basic Thermo-Analytical and Mechanical Properties - Semantic Scholar. [Link]
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Interfacial polymerization of cyanuric chloride and monomeric amines: pH resistant thin film composite polyamine nanofiltration membranes. [Link]
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An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde - DTIC. [Link]
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Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination - MDPI. [Link]
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Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines - MDPI. [Link]
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Application Notes and Protocols for the Synthesis of Porous Organic Frameworks Using 2,4,6-Trimethylbenzene-1,3,5-triamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols describe a representative synthesis of a porous organic framework (POF) using 2,4,6-trimethylbenzene-1,3,5-triamine. This guide is constructed from established principles of covalent organic framework (COF) chemistry, drawing parallels from syntheses of analogous structures. While scientifically grounded, this specific protocol is presented as a representative example and may require optimization for definitive experimental success.
Introduction: A Novel Building Block for Porous Architectures
Porous organic frameworks (POFs), a class of materials that includes covalent organic frameworks (COFs), are crystalline polymers with permanent porosity and highly ordered structures.[1] Their tailorable nature, stemming from the selection of molecular building blocks, makes them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.[2] The synthesis of imine-linked COFs, typically through the condensation of multifunctional amines and aldehydes, is a prevalent strategy due to the reversible nature of the imine bond formation, which allows for "error-checking" and the formation of crystalline materials.[3]
This document outlines the synthesis of a hypothetical imine-linked porous organic framework, designated as TMT-POF-1, from the C₃-symmetric amine monomer, this compound, and a corresponding C₃-symmetric aldehyde, 1,3,5-benzenetricarbaldehyde. The methyl groups on the triamine monomer are anticipated to influence the stacking behavior and the physicochemical properties of the resulting framework.
Causality of Experimental Design
The choice of this compound as a building block is predicated on several key molecular features. Its C₃ symmetry is ideal for the formation of hexagonal porous 2D sheets, a common and stable topology for COFs. The presence of methyl groups ortho to the amine functionalities introduces steric hindrance, which can influence the planarity of the resulting imine linkages and the interlayer stacking of the 2D sheets. This can potentially lead to altered pore environments and modified host-guest interactions compared to unsubstituted analogues.
The selection of 1,3,5-benzenetricarbaldehyde as the co-monomer is based on its complementary C₃ symmetry, which is crucial for the formation of a well-ordered, extended framework. The solvothermal synthesis method described is a standard and effective technique for producing crystalline COFs, as the elevated temperatures and sealed reaction environment facilitate the reversible imine condensation and crystallization process.[1] The use of a mixed solvent system, such as 1,4-dioxane and mesitylene, is common in COF synthesis to ensure adequate solubility of the monomers and to control the nucleation and growth of the framework. An acidic catalyst, like aqueous acetic acid, is employed to protonate the carbonyl group of the aldehyde, thereby activating it for nucleophilic attack by the amine and accelerating the imine formation.[2]
Synthesis Workflow and Proposed Structure
The proposed synthesis of TMT-POF-1 involves the Schiff base condensation of this compound and 1,3,5-benzenetricarbaldehyde. The expected outcome is a 2D porous polymer with a hexagonal honeycomb-like structure, which then stacks to form a 3D material with 1D channels.
Figure 1: Proposed workflow for the synthesis of TMT-POF-1.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the triamine monomer can be achieved through a two-step process starting from mesitylene, as outlined in the patent literature.[4]
Step 1: Nitration of Mesitylene
-
In a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, place concentrated sulfuric acid.
-
Cool the flask to -5 to 5 °C in an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid with vigorous stirring, maintaining the temperature below 5 °C.
-
Once the nitrating mixture is prepared, add mesitylene dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at this temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, which will cause the product, 1,3,5-trimethyl-2,4,6-trinitrobenzene, to precipitate.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry.
Step 2: Reduction to this compound
-
In a round-bottom flask, suspend the synthesized 1,3,5-trimethyl-2,4,6-trinitrobenzene in a suitable solvent such as ethanol.
-
Add a reducing agent. While various reducing agents can be used, a common method is catalytic hydrogenation using Pd/C as a catalyst under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride in concentrated hydrochloric acid can be employed.
-
If using catalytic hydrogenation, charge the suspension into a hydrogenation apparatus, add the Pd/C catalyst, and pressurize with hydrogen gas. Stir the reaction at room temperature until the theoretical amount of hydrogen is consumed.
-
After the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Protocol 2: Synthesis of TMT-POF-1
This protocol is adapted from general procedures for the synthesis of imine-linked COFs.[5]
Materials and Equipment:
-
This compound
-
1,3,5-Benzenetricarbaldehyde
-
Anhydrous 1,4-dioxane
-
Anhydrous mesitylene
-
6 M Aqueous acetic acid
-
Pyrex tube
-
Schlenk line
-
Tube furnace or oven
-
Filtration apparatus
-
Soxhlet extractor
Procedure:
-
In a Pyrex tube, combine this compound (e.g., 0.1 mmol, 16.5 mg) and 1,3,5-benzenetricarbaldehyde (e.g., 0.1 mmol, 16.2 mg).
-
Add a solvent mixture of anhydrous 1,4-dioxane (e.g., 0.5 mL) and anhydrous mesitylene (e.g., 0.5 mL).
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
Add the catalyst, 6 M aqueous acetic acid (e.g., 0.1 mL).
-
Attach the Pyrex tube to a Schlenk line, and subject it to three freeze-pump-thaw cycles to degas the reaction mixture.
-
Seal the tube under vacuum.
-
Place the sealed tube in an oven or tube furnace and heat at 120 °C for 72 hours.
-
After cooling to room temperature, a solid precipitate should be visible.
-
Open the tube and collect the solid product by filtration.
-
Wash the collected solid with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.
-
Purify the product by Soxhlet extraction with a suitable solvent (e.g., tetrahydrofuran or chloroform) for 24 hours.
-
Activate the POF by drying under high vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove any residual solvent from the pores.
Characterization and Expected Results
A comprehensive characterization of the synthesized TMT-POF-1 is essential to confirm its structure, crystallinity, porosity, and stability.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To assess the crystallinity and determine the crystal structure. | A diffraction pattern with distinct peaks corresponding to a crystalline, ordered structure. The peak positions can be compared to a simulated pattern for the proposed hexagonal lattice. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the formation of imine linkages. | Disappearance of the N-H stretching bands from the amine and the C=O stretching band from the aldehyde, and the appearance of a new C=N stretching band around 1620 cm⁻¹. |
| Solid-State ¹³C NMR Spectroscopy | To provide further evidence of the covalent network formation. | Resonance signals corresponding to the carbon atoms in the polymer backbone, including a characteristic peak for the imine carbon. |
| Gas Sorption Analysis (N₂ at 77 K) | To determine the surface area (BET), pore volume, and pore size distribution. | A type I or type IV isotherm, indicative of a microporous or mesoporous material, respectively. A significant BET surface area is expected. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the framework. | High thermal stability, with decomposition likely occurring above 350-400 °C under an inert atmosphere. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the synthesized material. | Images revealing the morphology of the POF particles, which could be spherical, rod-like, or irregular aggregates. |
Applications in Research and Drug Development
The successful synthesis of TMT-POF-1 would provide a novel porous material with potential applications in several fields:
-
Gas Storage and Separation: The permanent porosity and defined pore size could be exploited for the selective adsorption of gases like CO₂ or H₂.
-
Heterogeneous Catalysis: The framework could serve as a support for catalytically active metal nanoparticles or, if the framework itself possesses catalytic sites, as a heterogeneous catalyst.
-
Drug Delivery: The porous structure offers the potential for encapsulating therapeutic agents for controlled release applications. The methyl groups may influence the hydrophobicity of the pores, which could be advantageous for the loading of specific drug molecules.
-
Sensing: The electronic properties of the conjugated framework could be utilized for the development of chemical sensors.
Self-Validating System and Troubleshooting
The protocol's integrity is validated through the comprehensive characterization of the final product. A crystalline material with the expected spectroscopic signatures (FTIR, solid-state NMR) and permanent porosity (gas sorption) would confirm a successful synthesis.
Potential Issues and Solutions:
-
Amorphous Product: If the PXRD pattern shows a broad halo instead of sharp peaks, the material is amorphous. This could be due to incorrect reaction temperature, solvent ratio, or catalyst concentration. Optimization of these parameters is necessary. A slower reaction rate, achieved by lowering the temperature or monomer concentration, can sometimes favor the formation of a more crystalline product.
-
Low Porosity: If the gas sorption analysis reveals a low surface area, it may indicate that the pores are collapsed or filled with residual solvent or unreacted monomers. More rigorous activation (higher temperature, longer time under vacuum) or more thorough washing and purification (e.g., extended Soxhlet extraction) may be required.
-
Poor Yield: Low product yield could result from incomplete reaction or the formation of soluble oligomers. Increasing the reaction time or adjusting the monomer stoichiometry could improve the yield.
References
- Côté, A. P., Benin, A. I., Ockwig, N. W., O'Keeffe, M., Matzger, A. J., & Yaghi, O. M. (2005). Porous, Crystalline, Covalent Organic Frameworks. Science, 310(5751), 1166–1170.
- El-Kaderi, H. M., Hunt, J. R., Mendoza-Cortés, J. L., Côté, A. P., Taylor, R. E., O'Keeffe, M., & Yaghi, O. M. (2007). Designed Synthesis of 3D Covalent Organic Frameworks. Science, 316(5822), 268–272.
- Ding, S.-Y., & Wang, W. (2013). Covalent organic frameworks (COFs): from design to applications. Chemical Society Reviews, 42(2), 548–568.
- Huang, N., Wang, P., & Jiang, D. (2016). Covalent Organic Frameworks: A Materials Platform for Structural and Functional Designs.
- Kandambeth, S., Mallick, A., Lukose, B., Karak, S., & Banerjee, R. (2012). Covalent Organic Frameworks: A Novel Class of Porous Crystalline Materials.
- Feng, X., Ding, X., & Jiang, D. (2012). Covalent organic frameworks. Chemical Society Reviews, 41(18), 6010–6022.
- Zhu, Q.-L., & Xu, Q. (2015). Covalent organic frameworks for catalysis. Chemical Society Reviews, 44(9), 2578–2591.
- Lohse, M. S., & Bein, T. (2018). Covalent Organic Frameworks: Structures, Synthesis, and Applications.
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Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imines. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Application Note: 2,4,6-Trimethylbenzene-1,3,5-triamine Derivatives in the Synthesis of Microporous Covalent Organic Frameworks for Enhanced Gas Adsorption
Introduction: The Architectural Advantage of Symmetric Amine Building Blocks
In the field of materials science, the rational design of porous materials for applications such as gas storage and separation is of paramount importance for addressing environmental and energy challenges.[1][2] Covalent Organic Frameworks (COFs), a class of crystalline porous polymers, have emerged as promising candidates due to their low density, high thermal stability, and tunable porosity.[3][4] The judicious selection of molecular building blocks is critical in dictating the final properties of these materials. 2,4,6-Trimethylbenzene-1,3,5-triamine and its derivatives are highly valuable trifunctional monomers. Their C3 symmetric structure allows for the formation of predictable and ordered porous networks, typically with hexagonal topologies, when reacted with complementary linkers. This application note provides a comprehensive guide to the synthesis, characterization, and application of porous organic frameworks derived from triamine-functionalized aromatic cores for gas adsorption, with a particular focus on carbon dioxide capture.
Synthesis of an Amine-Functionalized Covalent Organic Framework: A Step-by-Step Protocol
The synthesis of COFs from amine and aldehyde precursors typically proceeds via a Schiff base condensation reaction. This reversible reaction allows for "error-correction" during the growth of the framework, which is crucial for achieving crystallinity.[1][4] The following protocol is adapted from established methods for the synthesis of an imine-linked COF, demonstrating the general approach.[5]
Materials and Reagents:
-
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Formyl-functionalized monomer)
-
3,3′-Diaminobenzidine (Amine-functionalized linker)
-
1,4-Dioxane (Solvent)
-
Mesitylene (Solvent)
-
Glacial Acetic Acid (Catalyst)
-
Dimethylformamide (DMF) (Washing solvent)
Protocol: Solvothermal Synthesis of an Amine-Functionalized COF
-
Monomer Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine 100.7 mg (0.236 mmol) of 2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde and 75.8 mg (0.354 mmol) of 3,3′-diaminobenzidine.
-
Solvent Addition: Add 10 mL of a 4:1 (v/v) mixture of 1,4-dioxane and mesitylene to the flask. The choice of solvent mixture is critical; it must keep the monomers soluble while allowing the resulting polymer to precipitate.[1]
-
Initial Dissolution: Heat the mixture to 70°C for 5 minutes to ensure the dissolution of the monomers.
-
Catalyst and Water Addition: Add 0.42 mL of water and 0.56 mL of glacial acetic acid to the reaction mixture. Acetic acid catalyzes the reversible imine bond formation, which is essential for the formation of a crystalline framework.[5]
-
Reaction: Stir the reaction mixture at 70°C for 3 days. During this time, a precipitate will form as the COF grows.
-
Isolation: Cool the reaction to room temperature and collect the precipitate via Büchner filtration.
-
Washing and Purification: Disperse the collected solid in dimethylformamide (DMF) and stir at 90°C for 30 minutes. Collect the solid again by Büchner filtration. This washing step is crucial to remove any unreacted monomers and oligomers trapped within the pores.
-
Drying: Dry the purified powder at 120°C overnight in an oven to remove residual solvent. The final product should be a fine powder.
Figure 2. Selective CO2 adsorption in an amine-functionalized COF.
Conclusion and Future Outlook
The use of symmetric building blocks like this compound and its derivatives is a powerful strategy for the bottom-up synthesis of crystalline porous materials. The resulting COFs exhibit high surface areas and tunable functionality, making them highly effective for gas adsorption applications. The incorporation of amine groups, in particular, has been shown to significantly enhance CO2 uptake and selectivity. Future research will likely focus on the development of new synthetic methods to improve scalability and reduce costs, as well as the exploration of these materials in dynamic separation processes like pressure swing adsorption for industrial applications.
References
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MDPI.
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ResearchGate.
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ScienceDirect.
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MDPI.
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Santa Cruz Biotechnology.
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MDPI.
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Encyclopedia.pub.
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ResearchGate.
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- 4. Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine
Introduction
2,4,6-Trimethylbenzene-1,3,5-triamine, a C3-symmetric aromatic triamine, is a pivotal building block in both medicinal chemistry and advanced materials science. Its unique trifunctional nature makes it an important precursor for the synthesis of various high-value compounds. For instance, it serves as a key intermediate in the production of the antispasmodic drug trimethylphloroglucinol.[1] Furthermore, its rigid and symmetric structure is leveraged in the construction of novel energetic materials, supramolecular assemblies, and covalent organic frameworks (COFs).[1]
This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and materials science. The protocol is presented in a two-step sequence, commencing with the nitration of mesitylene, followed by the reduction of the resulting trinitro intermediate. Two alternative methods for the reduction step are detailed, offering flexibility in terms of available reagents and equipment.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the electrophilic nitration of commercially available mesitylene (1,3,5-trimethylbenzene) to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene. The second step is the reduction of the three nitro groups to primary amines.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
This protocol is adapted from a patented procedure and involves the nitration of mesitylene using a mixture of fuming nitric acid and concentrated sulfuric acid.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Mesitylene | 120.19 | 12.1 g (14 mL) | 0.1 |
| Fuming Nitric Acid | 63.01 | 28 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 48 mL | - |
| Ice | - | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully and slowly add 48 mL of concentrated sulfuric acid to 28 mL of fuming nitric acid. The addition should be done dropwise with continuous stirring, ensuring the temperature of the mixture is maintained between -5 and 5°C.
-
Nitration Reaction: Once the nitrating mixture has cooled to 0°C, begin the dropwise addition of 14 mL (12.1 g, 0.1 mol) of mesitylene. The rate of addition should be controlled to keep the reaction temperature below 5°C.
-
Reaction Completion: After the addition of mesitylene is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
Work-up and Isolation: Pour the entire reaction mixture into a beaker containing a large amount of crushed ice and water. A yellow solid will precipitate.
-
Purification: Collect the yellow solid by vacuum filtration and wash it thoroughly with deionized water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven to obtain 1,3,5-trimethyl-2,4,6-trinitrobenzene as a yellow solid. The expected yield is approximately 95%.[2]
Step 2: Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
Two effective methods for the reduction of the trinitro intermediate to the desired triamine are presented below.
This method is based on the procedure described in patent CN107400058A and uses hydrazine hydrate as the reducing agent.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3,5-Trimethyl-2,4,6-trinitrobenzene | 255.18 | To be calculated | - |
| Hydrazine Hydrate (50% aq. solution) | 50.06 | 3-5 molar equivalents | - |
| Methanol or Ethanol | - | As solvent | - |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,3,5-trimethyl-2,4,6-trinitrobenzene synthesized in Step 1 in methanol or ethanol.
-
Addition of Reducing Agent: Add a 50% aqueous solution of hydrazine hydrate to the flask. The molar ratio of hydrazine hydrate to the trinitro compound should be between 3:1 and 5:1.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain the reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The product will crystallize out. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[2]
This alternative method employs catalytic hydrogenation, which is considered a more environmentally benign approach.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Notes |
| 1,3,5-Trimethyl-2,4,6-trinitrobenzene | 255.18 | To be calculated | - |
| Palladium on Carbon (Pd/C) | - | Catalytic amount | e.g., 5-10 mol% |
| Hydrogen Gas (H₂) | 2.02 | - | Pressurized |
| Methanol or Ethanol | - | As solvent | - |
Procedure:
-
Reaction Setup: Place the 1,3,5-trimethyl-2,4,6-trinitrobenzene and a catalytic amount of Pd/C in a hydrogenation vessel.
-
Solvent Addition: Add a suitable solvent such as methanol or ethanol.
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and heat the mixture with vigorous stirring. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Work-up and Isolation: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Final Product: Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallization from a suitable solvent system can be performed for further purification to yield this compound.
Characterization
Intermediate: 1,3,5-Trimethyl-2,4,6-trinitrobenzene
-
Appearance: Yellow crystalline solid.
-
Melting Point: 146 °C.
-
The successful synthesis of this intermediate can be confirmed by standard analytical techniques such as NMR and IR spectroscopy.
Final Product: this compound
-
Appearance: Off-white to light brown solid.
-
Molecular Formula: C₉H₁₅N₃
-
Molar Mass: 165.24 g/mol [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the high degree of symmetry in the this compound molecule, a simple NMR spectrum is expected.
-
¹H NMR (Predicted):
-
A singlet for the nine equivalent protons of the three methyl groups.
-
A broad singlet for the six equivalent protons of the three primary amine groups. The chemical shift of this peak may vary depending on the solvent and concentration.
-
-
¹³C NMR (Predicted):
-
A signal corresponding to the three equivalent methyl carbons.
-
A signal for the three equivalent aromatic carbons attached to the methyl groups.
-
A signal for the three equivalent aromatic carbons attached to the amine groups.
-
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the primary amine and aromatic functionalities.
-
N-H Stretching: Look for a pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups. A similar compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, shows three peaks in the amine range at 3360, 3312, and 3156 cm⁻¹.[4]
-
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Look for absorption bands in the 1500-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
Safety Precautions
-
Fuming Nitric Acid and Concentrated Sulfuric Acid: Both are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. The preparation of the nitrating mixture is highly exothermic and requires careful temperature control to prevent runaway reactions.
-
1,3,5-Trimethyl-2,4,6-trinitrobenzene: This is a nitroaromatic compound and should be handled with care, avoiding heat, shock, and friction.
-
Hydrazine Hydrate: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. All manipulations should be carried out in a fume hood, and appropriate PPE must be worn.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation should be performed in a properly designed and maintained pressure vessel, and all sources of ignition must be excluded from the area.
References
- McLeod, D. C., Lachmayr, K. K., Biswakarma, J., Switek, A., Lambeth, R. H., & Lustig, S. R. (2023). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde (ARL-TR-9644).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1512484, (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. Retrieved from [Link]
- McLeod, D. C., Lachmayr, K. K., Biswakarma, J., Switek, A., Lambeth, R. H., & Lustig, S. R. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde (ARL-TR-9644).
- CN107400058A. (2017). The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
- CN107400058B. (2020). Synthetic method of this compound and N,N,N-triacylated products.
Sources
Application Note: High-Purity Isolation of 2,4,6-Trimethylbenzene-1,3,5-triamine via Optimized Recrystallization
Abstract
This document provides a comprehensive guide and detailed protocol for the purification of 2,4,6-Trimethylbenzene-1,3,5-triamine (also known as 2,4,6-Mesitylenetriamine) by recrystallization. This C3-symmetric aromatic triamine is a critical building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and novel pharmaceuticals.[1] The protocol's success hinges on achieving exceptional purity, as even minor impurities can significantly hinder performance in these high-value applications. This guide moves beyond a simple set of instructions, delving into the rationale behind solvent selection, impurity removal, and post-purification validation to ensure a robust and reproducible methodology.
Introduction: The Critical Need for Purity
This compound is a trifunctional monomer whose molecular symmetry and reactive amine groups make it an invaluable precursor in materials science and medicinal chemistry.[1] However, synthetic routes, which often involve the reduction of a trinitro-precursor (1,3,5-trimethyl-2,4,6-trinitrobenzene), can introduce a variety of impurities.[1][2] These may include partially reduced intermediates, starting materials, and oxidation byproducts. Aromatic amines, in general, are susceptible to air oxidation, which often results in the formation of highly colored impurities that can compromise the final product's integrity.[3][4]
Recrystallization is a powerful, cost-effective, and scalable technique for purifying crystalline solids. It leverages the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization can yield a product of exceptionally high purity, characterized by well-defined crystals and a sharp melting point.
The Principle of Recrystallization: A Thermodynamic Approach
The foundation of recrystallization lies in the principle that the solubility of most solids increases with temperature. The ideal solvent for recrystallizing this compound must exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the crude compound when heated to its boiling point.
-
Low Solvating Power at Low Temperatures: Upon cooling, the compound's solubility should decrease dramatically, promoting crystallization and maximizing yield.
-
Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (retained in the mother liquor after filtration).
-
Chemical Inertness: The solvent must not react with the amine.
-
Volatility: A relatively low boiling point simplifies the final drying process.
Logical Workflow for Purification
The entire process, from crude material to validated pure product, follows a self-validating logical sequence.
Caption: Workflow for the purification and validation of this compound.
Protocol Part I: Solvent Selection
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. Due to the molecule's combination of a non-polar benzene core and three polar amine groups, a range of solvents should be screened. A Chinese patent suggests that the product can be crystallized from methanol or ethanol after synthesis, making these primary candidates.[1]
Procedure for Small-Scale Solvent Screening:
-
Place approximately 20-30 mg of the crude amine into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) dropwise at room temperature until a slurry is formed.
-
Heat each tube in a water or sand bath, adding more of the respective solvent dropwise until the solid just dissolves. Record the approximate volume.
-
Allow the tubes to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Table 1: Representative Solubility Characteristics for Solvent Screening
| Solvent | Solubility at 25°C (Cold) | Solubility at Boiling Point (Hot) | Expected Outcome |
| Ethanol | Low | High | Good Candidate. High recovery expected. |
| Methanol | Low to Moderate | High | Good Candidate. May have slightly lower recovery than ethanol. |
| Water | Very Low | Low | Poor Candidate. Unlikely to dissolve enough material even when hot. |
| Toluene | Moderate | High | Possible Candidate. The non-polar nature may dissolve non-polar impurities. |
| Ethyl Acetate | Moderate | High | Possible Candidate. Worth screening. |
| Hexane | Very Low | Very Low | Poor Candidate as a single solvent, but excellent as an anti-solvent . |
| Ethanol/Water | Low | High | Excellent Candidate. Water can be added as an anti-solvent to hot ethanolic solutions to induce crystallization. |
| Toluene/Hexane | Low | High | Good Candidate. A potentially effective non-polar solvent system. |
Based on typical properties of aromatic amines and literature precedent, ethanol or an ethanol/water mixture is often the most promising system.
Protocol Part II: Detailed Recrystallization Procedure
This protocol assumes ethanol has been selected as the optimal solvent. Adjust volumes accordingly based on the scale of your purification.
Safety First: Always consult the Safety Data Sheet (SDS) before handling this compound. The compound is harmful if swallowed, causes skin and serious eye irritation, and is suspected of causing genetic defects. All steps must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.[5][6]
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent grade or better)
-
Activated charcoal (decolorizing carbon)
-
Erlenmeyer flasks
-
Hotplate with stirring capability
-
Glass funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Vacuum oven
Step-by-Step Methodology:
-
Dissolution: Place the crude solid (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol (e.g., 50-60 mL) and begin heating with stirring on a hotplate. Continue adding ethanol in small portions until the solid completely dissolves at or near the boiling point. Causality: Using the minimum volume of solvent is crucial for maximizing the recovery yield upon cooling.
-
Decolorization (If Necessary): If the solution is dark or colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Return the flask to the hotplate and boil gently for 5-10 minutes. Causality: The high surface area of activated charcoal adsorbs large, colored byproduct molecules, which are common oxidation products of amines.
-
Hot Gravity Filtration: This is a critical step to remove insoluble impurities and charcoal. Pre-heat a glass funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: A slow cooling rate allows the crystal lattice to form correctly, selectively incorporating the target molecule while excluding impurities.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol. Causality: The cold solvent washes away the residual mother liquor (which contains the soluble impurities) without re-dissolving a significant amount of the product.
-
Drying: Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol Part III: Purity Validation
Every purification protocol must be a self-validating system. The purity of the final product must be rigorously assessed.
Caption: Logic diagram for the post-recrystallization validation process.
-
Melting Point (MP) Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 1-2 °C). Impurities typically depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. The purified sample should show a single, well-defined spot, whereas the crude material may show multiple spots.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the absence of signals corresponding to impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the N-H stretches of the amine groups, which are typically observed in the 3100-3400 cm⁻¹ region.[7]
-
High-Performance Liquid Chromatography (HPLC): The most effective method for quantitative purity assessment. An HPLC chromatogram of the final product should show a single major peak, allowing for the calculation of purity (e.g., >99.5%).
By adhering to this comprehensive protocol of purification and validation, researchers can confidently produce high-purity this compound suitable for the most demanding applications.
References
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Purification: How To. Department of Chemistry, University of Rochester. [Link]
- Process for the purification of aromatic amines.
-
N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine. National Center for Biotechnology Information. [Link]
- Purification of primary aromatic amine hydrohalides of the benzene series.
-
How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]
-
Process For Preparation And Purification Of An Aromatic Amine. Quick Company. [Link]
- The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
-
SAFETY DATA SHEET for Flammable Liquid Mixture. Airgas. [Link]
-
1,2,4-Trimethylbenzene. Wikipedia. [Link]
-
Mesitylene. Wikipedia. [Link]
-
Crystal structure of the complex of 2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzene with NH4PF6. National Center for Biotechnology Information. [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]
-
1,3,5-Trimethyl-2,4,6-trinitrobenzene. Chemsrc. [Link]
Sources
- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 2. 1,3,5-Trimethyl-2,4,6-trinitrobenzene | CAS#:602-96-0 | Chemsrc [chemsrc.com]
- 3. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. airgas.com [airgas.com]
- 6. fishersci.com [fishersci.com]
- 7. apps.dtic.mil [apps.dtic.mil]
analytical techniques for 2,4,6-Trimethylbenzene-1,3,5-triamine characterization
An Application Note and Protocol Guide to the Analytical Characterization of 2,4,6-Trimethylbenzene-1,3,5-triamine
Introduction: The Analytical Imperative for a Symmetrical Building Block
This compound is a highly symmetrical aromatic amine with significant potential as a building block in materials science and pharmaceutical chemistry. Its C3 symmetry and trifunctional nature make it a key precursor for creating covalent organic frameworks (COFs), novel energetic compounds, and complex pharmaceutical agents. The precise arrangement of its amino and methyl groups on the benzene core dictates its reactivity, stability, and the ultimate architecture of the materials derived from it.
Given its role as a foundational monomer, rigorous analytical characterization is not merely a procedural step but a prerequisite for ensuring the integrity, reproducibility, and performance of downstream applications. The presence of impurities, residual solvents, or isomeric variants can dramatically alter reaction outcomes and final material properties. This guide provides a comprehensive suite of analytical techniques and detailed protocols designed for the unambiguous structural elucidation, purity assessment, and thermal stability profiling of this compound. The methodologies are grounded in fundamental principles of analytical chemistry, tailored to the specific chemical nature of this compound.
Core Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential for selecting appropriate analytical conditions, such as solvent choice for spectroscopy or mobile phase composition for chromatography.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | PubChem[1] |
| Molecular Weight | 165.24 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 4380-92-1 | PubChem[1] |
Analytical Workflow: A Multi-Technique Approach
A single analytical method is insufficient for complete characterization. A multi-pronged, orthogonal approach is required to build a comprehensive and trustworthy data package. The following workflow outlines a logical sequence for analyzing a new or existing batch of this compound.
Caption: A logical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Symmetry Fingerprint
NMR is the most powerful technique for the primary structural elucidation of this molecule. The inherent C3 symmetry of this compound dramatically simplifies its spectra, providing a clear and unambiguous fingerprint.
Expertise & Causality:
-
¹H NMR: Due to the molecule's symmetry, all three methyl groups are chemically equivalent, as are the three amino groups. This leads to the expectation of only two signals: one for the nine methyl protons and one for the six amine protons. The simplicity of this spectrum is a direct confirmation of the symmetrical substitution pattern. The integration ratio between these two peaks should be 9:6, which simplifies to 3:2.
-
¹³C NMR: Similarly, symmetry dictates that only three distinct carbon signals will be observed: one for the three equivalent methyl carbons, one for the three equivalent amine-substituted aromatic carbons, and one for the three equivalent methyl-substituted aromatic carbons.
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its ability to form hydrogen bonds with the amine protons slows their chemical exchange, often resulting in a broader but observable -NH₂ peak in the ¹H NMR spectrum. Chloroform-d (CDCl₃) can also be used, but the amine protons may exchange more rapidly or overlap with other signals.
Predicted NMR Data
Based on the analysis of structurally similar compounds like mesitylene (1,3,5-trimethylbenzene) and substituted anilines, the following chemical shifts can be predicted.[2][3]
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| ¹H | -CH₃ | ~2.1 - 2.3 | Singlet (s) | Protons on methyl groups attached to an aromatic ring. |
| ¹H | -NH₂ | ~3.5 - 5.0 (variable) | Broad Singlet (br s) | Amine protons, position is concentration and solvent dependent. |
| ¹³C | -CH₃ | ~15 - 20 | - | Aliphatic methyl carbon. |
| ¹³C | Ar-C-CH₃ | ~115 - 125 | - | Aromatic carbon attached to a methyl group. |
| ¹³C | Ar-C-NH₂ | ~145 - 155 | - | Aromatic carbon attached to an electron-donating amino group. |
Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the sample into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆.
-
Gently vortex or sonicate the sample until it is fully dissolved.
-
Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup (for a 400 MHz spectrometer):
-
Lock the spectrometer onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity (target line width for the solvent residual peak <0.5 Hz).
-
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons).
-
Number of Scans: 16 (increase if sample concentration is low).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum by setting the DMSO residual peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ septet to 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum and compare the ratio to the expected 3:2 (CH₃:NH₂).
-
Assign the peaks in both spectra based on the predicted chemical shifts.
-
Mass Spectrometry (MS): Molecular Weight Verification
MS is essential for confirming the molecular formula by providing a precise mass-to-charge ratio (m/z) of the molecular ion.
Expertise & Causality:
-
Ionization Technique: Both Electron Ionization (EI) and Electrospray Ionization (ESI) are suitable.
-
EI is a "hard" ionization technique that often leads to fragmentation. The molecular ion (M⁺˙) should be observed at m/z 165. The fragmentation pattern can provide additional structural information, with a likely major fragment corresponding to the loss of a methyl group ([M-15]⁺) at m/z 150.
-
ESI is a "soft" ionization technique. In positive ion mode, the protonated molecule ([M+H]⁺) will be the base peak at m/z 166. This is often preferred for unambiguous molecular weight confirmation due to minimal fragmentation.
-
-
High-Resolution MS (HRMS): Using techniques like Time-of-Flight (TOF) or Orbitrap, HRMS can provide a highly accurate mass measurement (to within 5 ppm). This allows for the confident determination of the elemental composition, C₉H₁₅N₃, distinguishing it from any other isobaric species. The theoretical exact mass of the protonated molecule is 166.1339.[1]
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent compatible with HPLC, such as methanol or acetonitrile.
-
-
Infusion Analysis:
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
-
Instrument Parameters (Typical):
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N₂): Set to instrument-specific recommendations.
-
Drying Gas (N₂): 250-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Analysis:
-
Identify the base peak in the spectrum. For this compound, it should correspond to [M+H]⁺ at m/z 166.
-
If using HRMS, compare the measured exact mass to the theoretical exact mass of C₉H₁₅N₃ + H⁺ (166.1339). The mass error should be less than 5 ppm.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, primarily the amine (-NH₂) and the substituted aromatic ring.
Expertise & Causality:
The FTIR spectrum provides valuable information based on the vibrational frequencies of specific bonds. For this compound, the key expected absorptions are:
-
N-H Stretching: Primary amines typically show two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. The presence of two peaks is a hallmark of an -NH₂ group.
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.[4]
-
N-H Bending: The scissoring vibration of the -NH₂ group typically appears as a strong band around 1600-1650 cm⁻¹.
-
C=C Aromatic Stretching: Benzene ring skeletal vibrations usually give rise to one or two sharp bands in the 1450-1600 cm⁻¹ region.[4]
-
C-N Stretching: The stretching vibration for aromatic amines is found in the 1250-1360 cm⁻¹ range.
-
Out-of-Plane (OOP) Bending: The C-H OOP bending pattern in the 700-900 cm⁻¹ region is highly characteristic of the benzene ring substitution pattern. A 1,3,5-trisubstituted ring typically shows strong absorption in this region.[4]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid powder sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Collect the sample spectrum.
-
Resolution: 4 cm⁻¹.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the major peaks, comparing them to the expected vibrational frequencies listed above.
-
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for determining the purity of a compound and identifying any related impurities.
Expertise & Causality:
-
Mode: Reversed-phase HPLC (RP-HPLC) is the most suitable mode. The nonpolar stationary phase (e.g., C18) will retain the aromatic compound, while a polar mobile phase will elute it.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is used.
-
pH Control: The amino groups on the molecule are basic. To ensure good peak shape and reproducible retention times, the pH of the aqueous mobile phase should be buffered. A pH between 3 and 7 is generally suitable for silica-based columns. Using a buffer like ammonium acetate or phosphate is recommended. Operating at a pH well below the pKa of the conjugate acid will ensure the amine is protonated and behaves consistently.
-
Gradient Elution: A gradient elution (where the percentage of organic solvent is increased over time) is often superior to an isocratic method. It allows for the elution of any more nonpolar impurities that might be present while ensuring the main peak is sharp and well-resolved.
-
-
Detection: A Diode Array Detector (DAD) or UV-Vis detector is ideal. The aromatic nature of the compound ensures strong UV absorbance, typically around 254 nm. A DAD provides the added benefit of collecting the UV spectrum of each peak, which can help in identifying impurities by comparing their spectra to that of the main component.
Protocol: RP-HPLC with UV Detection
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL solution.
-
Working Solution: Dilute the stock solution 10-fold to obtain a 0.1 mg/mL working solution.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area).
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Analyze the UV spectra of any impurity peaks to gain clues about their structure.
-
Thermal Analysis (TGA/DSC): Stability and Phase Behavior
Thermal analysis provides critical information about the material's stability at high temperatures, its melting point, and other phase transitions. This is particularly important if the material is to be used in high-temperature applications.
Expertise & Causality:
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition. For a pure, anhydrous sample, the TGA curve should show a flat baseline until the decomposition temperature is reached, at which point a sharp drop in mass will occur. An early mass loss at lower temperatures (<150 °C) could indicate the presence of residual solvent or water.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to identify the melting point (an endothermic event) and any other phase transitions, such as crystallization (an exothermic event) or a glass transition. For a pure crystalline solid, DSC should show a single, sharp melting endotherm.[5]
Protocol: TGA and DSC Analysis
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a DSC pan.
-
-
TGA Instrument Parameters:
-
Atmosphere: Nitrogen (N₂) at a flow rate of 40-60 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Range: Ambient to 600 °C.
-
-
DSC Instrument Parameters:
-
Atmosphere: Nitrogen (N₂) at a flow rate of 40-60 mL/min.
-
Heating Rate: 10 °C/min.
-
Temperature Program: Heat from ambient to a temperature above the expected melting point.
-
-
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (T_onset), often calculated from the intersection of the baseline tangent and the inflection point tangent of the mass loss step.
-
DSC: Determine the peak temperature of the melting endotherm (T_m).
-
Conclusion
The characterization of this compound requires a synergistic combination of analytical techniques. NMR and MS provide definitive structural confirmation, FTIR identifies key functional groups, HPLC delivers quantitative purity data, and thermal analysis assesses material stability. By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers, scientists, and drug development professionals can generate a robust, reliable, and comprehensive analytical data package, ensuring the quality and suitability of this versatile chemical building block for its intended application.
References
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McLeod, D. C., et al. (2020). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center. [Link]
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Spectral Database for Organic Compounds (SDBS). ¹H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
ResearchGate (2022). Crystal structure of the complex of 2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzene with NH4PF6. ResearchGate. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. (2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. National Center for Biotechnology Information. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
ResearchGate (2015). Powder XRD pattern of 2,4,6 triamino-1,3,5 triazine (melamine) crystal. ResearchGate. [Link]
-
NIST. Benzenamine, 2,4,6-trimethyl-. NIST Chemistry WebBook. [Link]
-
GlpBio. This compound. GlpBio. [Link]
- Google Patents.
-
PubChem. (2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. National Center for Biotechnology Information. [Link]
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SIELC Technologies. Separation of 1,3,5-Triazine-2,4,6-triamine, N,N,N',N',N'',N''-hexaethyl- on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. Separation of 1,3,5-Triazine-2,4,6-triamine, N,N-di-2-propenyl- on Newcrom R1 HPLC column. [Link]
-
SciELO. Synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene. [Link]
-
ResearchGate (2020). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride. ResearchGate. [Link]
-
NIST. 1,3,5-Triazine-2,4,6-triamine. NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of 1,3,5-trimethylbenzene. [Link]
-
ResearchGate (2014). ¹H and ¹³C NMR spectra of [1'-¹³C]1,3,5-Trimethylbenzene. ResearchGate. [Link]
-
American Pharmaceutical Review (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
ResearchGate (2022). FTIR of 1,3,5-tribromo-2,4,6-triethynylbenzene, TBTEB. ResearchGate. [Link]
-
NIST. 1,3,5-Triazine-2,4,6-triamine Mass Spectrum. NIST Chemistry WebBook. [Link]
-
TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA). [Link]
-
MassBank. 1,3,5-TRIMETHYLBENZENE Mass Spectrum. [Link]
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Application Notes & Protocols: Strategic Derivatization of 2,4,6-Trimethylbenzene-1,3,5-triamine
Introduction: The Strategic Value of a C₃-Symmetric Core
2,4,6-Trimethylbenzene-1,3,5-triamine (TMTA), also known as 2,4,6-mesitylenetriamine, is an aromatic triamine distinguished by its C₃ symmetry.[1][2] This structural feature, with three primary amine groups radiating from a central benzene core, makes it a highly valuable and versatile building block in materials science and medicinal chemistry.[1][3] The inherent rigidity of the phenyl ring combined with the nucleophilic reactivity of the amine functionalities allows for the precise construction of complex, highly ordered molecular architectures.
However, the direct application of TMTA is often limited. The true potential of this molecule is unlocked through strategic derivatization—the chemical modification of its primary amine groups. Derivatization transforms TMTA from a simple monomer into a tailored component for specific, high-performance applications. This guide provides an in-depth exploration of key derivatization strategies, explaining the causality behind methodological choices and offering detailed protocols for researchers.
The primary motivations for derivatizing TMTA include:
-
Formation of Extended Networks: Creating porous crystalline structures like Covalent Organic Frameworks (COFs) for applications in catalysis and gas storage.[4][5]
-
Modulation of Physicochemical Properties: Synthesizing N-acylated derivatives to generate materials with unique thermal stability or self-assembly characteristics, such as discotic liquid crystals.[1][6]
-
Enhancement of Analytical Detectability: Modifying the molecule to improve its volatility and chromatographic behavior for robust quantification by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[3][7]
-
Synthesis of Pharmacological Precursors: Serving as a critical intermediate in the synthesis of high-value, nitrogen-rich compounds, including anticonvulsant drugs.[1]
This document will detail the derivatization of TMTA for two primary applications: the synthesis of porous organic polymers via Schiff base formation and the preparation of N-acyl derivatives for supramolecular materials. A protocol for analytical derivatization is also included.
Logical Workflow for TMTA Derivatization
The derivatization process follows a logical sequence from the core molecule to its final application. This workflow emphasizes the importance of selecting the appropriate reaction based on the desired outcome and validating the product at each stage.
Caption: High-level workflow for TMTA derivatization strategies.
Application 1: Synthesis of Porous Organic Polymers via Schiff Base Chemistry
The C₃ symmetry of TMTA makes it an ideal trigonal "node" for constructing two-dimensional Covalent Organic Frameworks (COFs). The reaction of its three primary amine groups with complementary multitopic aldehydes (e.g., trialdehydes or dialdehydes) via Schiff base formation results in robust, porous, imine-linked networks.[5][8] These materials are prized for their high thermal stability, permanent porosity, and large surface areas.[9]
Causality Behind Experimental Choices:
-
Reaction Type: Imine condensation is highly efficient and reversible, which allows for "error correction" during synthesis, leading to highly crystalline, ordered frameworks.[5][8]
-
Catalyst: An acid catalyst, typically acetic acid, is used to protonate the aldehyde's carbonyl group. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine groups of TMTA.[10][11]
-
Solvent System: A mixture of solvents like dioxane and mesitylene is often used.[9] Dioxane helps solubilize the starting materials, while the higher boiling point of mesitylene allows the reaction to proceed at a temperature sufficient to drive off water, pushing the equilibrium towards the imine product.
-
Reaction Conditions: The reaction is performed in a sealed, evacuated vessel to prevent oxidation of the amine and aldehyde functionalities and to allow the reaction to proceed under controlled pressure and temperature. Freezing the reaction mixture with liquid nitrogen before evacuation ensures that volatile solvents are not lost.[9]
Protocol 1: Synthesis of an Imine-Linked COF from TMTA and Benzene-1,3,5-tricarbaldehyde
This protocol describes a solvothermal method for synthesizing a 2D imine-linked COF.
Materials:
-
This compound (TMTA)
-
Benzene-1,3,5-tricarbaldehyde (TFB)[9]
-
1,4-Dioxane (anhydrous)
-
Mesitylene (anhydrous)
-
Acetic Acid (aqueous, 6 M)
-
Pyrex tube (heavy-walled)
-
Liquid Nitrogen
-
Vacuum pump and sealing torch
Procedure:
-
Preparation of Reaction Vessel: In a heavy-walled Pyrex tube, add TMTA (e.g., 0.1 mmol, 16.5 mg) and TFB (0.1 mmol, 16.2 mg).
-
Solvent Addition: Add a solvent mixture of anhydrous 1,4-dioxane (750 µL) and anhydrous mesitylene (250 µL).
-
Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity and break up any large aggregates.
-
Catalyst Addition: Add 100 µL of 6 M aqueous acetic acid to the suspension.[9] The mixture should turn into a thicker, yellowish slurry.
-
Freeze-Pump-Thaw Cycle:
-
Flash-freeze the bottom of the Pyrex tube using liquid nitrogen until the contents are completely solid.
-
Attach the tube to a high-vacuum line and evacuate for 10-15 minutes.
-
Seal the tube using a high-temperature torch while still under vacuum.
-
Allow the tube to warm to room temperature carefully behind a blast shield.
-
-
Solvothermal Reaction: Place the sealed tube in an oven preheated to 120 °C and heat for 72 hours. A colored powder should precipitate during this time.
-
Product Isolation and Washing:
-
After cooling to room temperature, carefully open the tube.
-
Isolate the solid product by filtration (e.g., using a Büchner funnel with a suitable filter paper).
-
Wash the collected powder sequentially with anhydrous acetone (3 x 10 mL) and anhydrous tetrahydrofuran (THF) (3 x 10 mL) to remove any unreacted monomers and oligomers.
-
-
Drying: Dry the final COF product under high vacuum at an elevated temperature (e.g., 80-100 °C) overnight to remove trapped solvent.
Self-Validating System: Characterization of the COF Product
To confirm the successful synthesis of the imine-linked framework, a combination of analytical techniques should be employed.
| Analytical Technique | Expected Result for Successful Synthesis | Rationale |
| FTIR Spectroscopy | Disappearance of N-H stretching bands (~3300-3400 cm⁻¹) from TMTA and C=O stretching band (~1700 cm⁻¹) from TFB. Appearance of a new strong C=N (imine) stretching band (~1620 cm⁻¹).[8] | Confirms the consumption of starting material functional groups and the formation of the new imine linkage. |
| Powder X-Ray Diffraction (PXRD) | A crystalline pattern with distinct diffraction peaks. The peak positions can be compared to simulated patterns based on the expected crystal structure.[12] | Demonstrates the long-range order and crystallinity of the porous framework, a defining feature of COFs. |
| Solid-State ¹³C NMR | Appearance of a resonance corresponding to the imine carbon (~158-160 ppm). | Provides direct evidence of the imine bond formation in the solid state. |
| N₂ Sorption Analysis (BET) | A Type I or Type IV isotherm, indicating a porous material with a high specific surface area (typically > 500 m²/g).[9] | Quantifies the porosity and surface area of the material, confirming the formation of a porous network. |
Application 2: N-Acylation for Supramolecular and Functional Materials
N-acylation of TMTA's amine groups to form N,N',N''-triacyl derivatives is a powerful strategy for creating functional molecules with applications in supramolecular chemistry and materials science.[1] The introduction of acyl chains can induce liquid crystalline behavior, facilitate the formation of dendrimers, or act as a key step in the synthesis of pharmaceuticals.[1] These amide compounds often exhibit high melting points and thermal stability.[6]
Causality Behind Experimental Choices:
-
Reagent Choice: Acyl chlorides are highly reactive acylating agents that readily react with the nucleophilic amine groups of TMTA.
-
Reaction Conditions: The reaction is often performed under alkaline conditions. A base (e.g., pyridine or triethylamine) is used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the amide product.
-
Challenges: The reactivity of TMTA can be lower than simpler amines, potentially leading to low yields or long reaction times. In situ preparation of the acyl chloride from a carboxylic acid can be an effective strategy.[1]
Caption: Reaction scheme for the N-acylation of TMTA.
Protocol 2: Synthesis of N,N',N''-Tris(benzoyl)-2,4,6-trimethylbenzene-1,3,5-triamine
This protocol details a standard Schotten-Baumann type reaction for the acylation of TMTA.
Materials:
-
This compound (TMTA)
-
Benzoyl chloride
-
Pyridine (anhydrous) or 10% Aqueous NaOH
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve TMTA (e.g., 0.1 mmol, 16.5 mg) in 10 mL of anhydrous DCM and 1 mL of anhydrous pyridine. Cool the flask in an ice bath.
-
Reagent Addition: While stirring vigorously, add benzoyl chloride (0.33 mmol, 38 µL) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 10 mL of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove pyridine, water (1 x 15 mL), and saturated sodium bicarbonate solution (2 x 15 mL) to remove any unreacted benzoyl chloride.
-
Wash once more with brine (1 x 15 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure N,N',N''-triacyl derivative.
Self-Validating System: Characterization of the N-Acyl Product
| Analytical Technique | Expected Result for Successful Synthesis | Rationale |
| FTIR Spectroscopy | Disappearance of primary N-H stretching bands (~3300-3400 cm⁻¹). Appearance of a secondary N-H stretching band (~3200-3300 cm⁻¹) and a strong amide C=O (Amide I) stretching band (~1650 cm⁻¹). | Confirms the conversion of the primary amine to a secondary amide. |
| ¹H NMR Spectroscopy | Disappearance of the broad -NH₂ proton signal. Appearance of a new amide N-H proton signal (downfield, ~8-10 ppm). Signals corresponding to the benzoyl groups will also be present. | Provides structural confirmation of the product in solution. |
| LC-MS | A major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the molecular weight of the tri-substituted product [M+H]⁺. | Confirms the molecular weight and purity of the synthesized compound.[13] |
| Melting Point | A sharp and significantly higher melting point compared to the starting TMTA. | High melting points are characteristic of these highly symmetric, hydrogen-bonded amide structures.[6] |
Application 3: Derivatization for Analytical Quantification
For accurate quantification using Gas Chromatography (GC), primary amines like TMTA pose a challenge due to their polarity, which causes poor peak shape (tailing) and low volatility.[7] Derivatization is essential to block the polar N-H groups, rendering the molecule more volatile and thermally stable.[3]
Protocol 3: Acylation of TMTA with TFAA for GC-MS Analysis
This protocol uses trifluoroacetic anhydride (TFAA) to convert the amine groups into trifluoroacetyl amides. The fluorine atoms significantly enhance sensitivity for Electron Capture Detection (ECD) if used, and the derivative is ideal for GC-MS.[7]
Materials:
-
TMTA sample (in solution or as a dried residue)
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)
-
Reaction vial (2 mL) with PTFE-lined cap
-
Heating block
Procedure:
-
Sample Preparation: Place a known amount or aliquot of the TMTA sample into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to dissolve the residue, followed by 100 µL of TFAA.[7]
-
Reaction: Cap the vial tightly and heat at 60 °C for 20 minutes in a heating block.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Expected GC-MS Results: The derivatized TMTA will have a significantly shorter retention time and a much sharper, more symmetrical peak shape compared to underivatized TMTA (if it elutes at all). The mass spectrum will show a clear molecular ion corresponding to the tris-trifluoroacetylated derivative and a characteristic fragmentation pattern.
References
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- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products. Google Patents.
- 2,4,6-Trimethyl-1,3,5-triazine: Properties, Synthesis, Applications in Materials Science, and Catalysis. Benchchem.
- 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. ResearchGate.
- Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. MDPI.
- A Comparative Guide to Analytical Methods for Characterizing 4,5-Dimethylbenzene-1,2-diamine Derivatives. Benchchem.
- Application Notes and Protocols for the Derivatization of 2-(2,4,6-trimethylphenyl)ethanamine for Analytical Applications. Benchchem.
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This compound. PubChem. Available from: [Link]
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In situ derivatization/solid-phase microextraction: determination of polar aromatic amines. National Library of Medicine. Available from: [Link]
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Advances in porous organic polymers: syntheses, structures, and diverse applications. Royal Society of Chemistry. Available from: [Link]
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N,N',N''-Tris(dodecanoyl)-2,4,6-trimethylbenzene-1,3,5-triamine. PubChem. Available from: [Link]
-
Efficient Triazine Derivatives for Collagenous Materials Stabilization. MDPI. Available from: [Link]
-
Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes. National Library of Medicine. Available from: [Link]
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-
Synthesis and characterization of a novel Schiff base derived from 2,4,6-trimethyl-m-phenylenediamine with o-vanillin and its metal complexes. Semantic Scholar. Available from: [Link]
-
Synthesis and structural characterization of a novel C3-chiral triamine and its trilithium triamide. Journal of the Chemical Society, Dalton Transactions. Available from: [Link]
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-
1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. National Library of Medicine. Available from: [Link]
-
Introduction to Schiff Base (2023). SciSpace. Available from: [Link]
-
Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. National Library of Medicine. Available from: [Link]
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-
Synthesis of Triazine-Based Porous Organic Polymers Derived N-Enriched Porous Carbons for CO2 Capture. Semantic Scholar. Available from: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. ResearchGate. Available from: [Link]
-
Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. MDPI. Available from: [Link]
-
Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]
-
Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene. Functional Nanomaterials. Available from: [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Available from: [Link]
-
(2,4,6-Triethylbenzene-1,3,5-triyl)trimethanamine. PubChem. Available from: [Link]
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- 10. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocols: The Central Role of 2,4,6-Trimethylbenzene-1,3,5-triamine in Supramolecular Chemistry
Abstract
This technical guide provides an in-depth exploration of 2,4,6-trimethylbenzene-1,3,5-triamine, a C₃-symmetric building block that has become indispensable in the field of supramolecular chemistry and materials science. We delve into its fundamental properties and its pivotal role in the bottom-up synthesis of highly ordered, porous crystalline polymers known as Covalent Organic Frameworks (COFs). This document outlines the core chemical principles, provides detailed, field-proven protocols for the synthesis of imine-linked COFs under various conditions, and describes the essential characterization techniques required to validate these supramolecular structures. The content is tailored for researchers, chemists, and materials scientists engaged in the design of advanced functional materials.
Introduction: The Unique Architectural Value of this compound
Supramolecular chemistry relies on the precise, pre-programmed assembly of molecular components into larger, functional architectures. The choice of building block, or linker, is paramount as its geometry dictates the topology and properties of the final assembly.[1] this compound (TMTBTA) has emerged as a critical linker due to a unique combination of structural features.[2][3]
Its C₃-symmetric arrangement of three amine functional groups on a rigid benzene core provides a perfect trigonal node for creating two-dimensional (2D) hexagonal networks.[2][4] Furthermore, the presence of methyl groups at the 2, 4, and 6 positions introduces significant steric influence. This crowding can prevent full coplanarity of derivative groups with the benzene ring, a feature that can be exploited to control the conformation and stacking of supramolecular structures.[2][5]
The primary application of TMTBTA is in the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers constructed entirely from light elements.[6] These materials are renowned for their low density, high thermal stability, and permanent porosity, making them ideal candidates for gas storage, catalysis, and optoelectronics.[6] TMTBTA serves as the amine-based monomer, which reacts with multi-aldehyde linkers via Schiff-base condensation to form highly stable, crystalline imine-linked COFs.[7][8]
Figure 1: Molecular structure and key architectural features of TMTBTA.
Core Mechanism: Dynamic Imine Chemistry for Crystalline Frameworks
The construction of COFs is not merely polymerization; it is an exercise in "error-correcting" synthesis. The key to achieving the high crystallinity that defines COFs lies in the reversibility of the covalent bond formation.[9] The Schiff-base reaction between the amine groups of TMTBTA and the aldehyde groups of a co-monomer is a prime example of such a dynamic covalent reaction.[7][10]
The reaction proceeds in two steps: a rapid nucleophilic attack of the amine on the aldehyde to form a hemiaminal intermediate, followed by a slower, acid-catalyzed dehydration to yield the final imine (C=N) bond.[10] Because this dehydration step is reversible, any misaligned connections or "mistakes" during the growth of the framework can be broken and reformed. This dynamic process allows the monomers to reorganize into the most thermodynamically stable arrangement, which is the highly ordered, crystalline COF structure.[9]
Figure 2: Reversible Schiff-base condensation pathway for COF synthesis.
Application & Protocols: Synthesis of Imine-Linked Covalent Organic Frameworks
The versatility of TMTBTA allows for the synthesis of COFs under various conditions, from traditional solvothermal methods to more recent, environmentally benign approaches.[10][11] Here, we provide protocols for both.
Protocol 1: Standard Solvothermal Synthesis of a TMTBTA-based COF
This protocol describes a common method for synthesizing a 2D COF from TMTBTA and 1,3,5-triformylphloroglucinol (Tp), a C₃-symmetric trialdehyde. The solvothermal conditions provide the necessary energy to overcome activation barriers and promote the reversible reaction chemistry needed for high-quality crystal growth.
Materials:
-
This compound (TMTBTA)
-
1,3,5-Triformylphloroglucinol (Tp)
-
1,4-Dioxane
-
Mesitylene
-
Aqueous Acetic Acid (6 M)
-
Pyrex tube with a screw cap
-
Anhydrous Acetone
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a Pyrex tube, add this compound (e.g., 25 mg, 0.15 mmol).
-
Add 1,3,5-triformylphloroglucinol (e.g., 32 mg, 0.15 mmol).
-
Add a solvent mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL). Causality Note: A binary solvent system is often used to control monomer solubility and influence nucleation and growth.
-
Sonicate the mixture for 10 minutes to ensure a homogeneous suspension.
-
Add 6 M aqueous acetic acid (0.2 mL). Causality Note: Acetic acid serves as the crucial catalyst to accelerate the dehydration step of the Schiff-base reaction.[10]
-
Flash-freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube. Causality Note: Removing oxygen prevents potential side reactions and degradation of the monomers at high temperatures.
-
Place the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube and collect the solid precipitate by filtration.
-
Wash the collected solid sequentially with anhydrous acetone (3 x 20 mL) and anhydrous THF (3 x 20 mL) to remove unreacted monomers and oligomers.
-
Dry the final COF product under vacuum at 80 °C overnight to yield a fine powder.
Protocol 2: Rapid, Ambient Aqueous Synthesis
Recent advancements have enabled the synthesis of imine-linked COFs in water at room temperature, offering a greener and more efficient alternative.[10] This method relies on the pre-activation of the aldehyde monomer to enhance its reactivity.[10]
Materials:
-
This compound (TMTBTA)
-
1,3,5-Benzenetricarbaldehyde (TFB)
-
Deionized Water
-
Acetic Acid
Procedure:
-
Aldehyde Pre-activation: In a small vial, dissolve 1,3,5-benzenetricarbaldehyde (e.g., 24.3 mg, 0.15 mmol) in 1.0 mL of acetic acid. Stir for 5 minutes. Causality Note: Pre-mixing the aldehyde with acid enhances its electrophilicity, making it more susceptible to nucleophilic attack by the amine in the aqueous phase.[10]
-
Amine Solution: In a separate 20 mL vial, dissolve this compound (e.g., 16.5 mg, 0.10 mmol) in 5.0 mL of deionized water.
-
Rapid Precipitation: Vigorously stir the amine solution and rapidly inject the pre-activated aldehyde solution.
-
A colored precipitate should form almost instantaneously. Continue stirring for 1-2 hours at room temperature to ensure complete reaction.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product thoroughly with deionized water (3 x 20 mL) and then with acetone (3 x 20 mL).
-
Dry the final COF product under vacuum at 60 °C overnight.
Comparative Synthesis Data
| Parameter | Protocol 1: Solvothermal | Protocol 2: Aqueous |
| Co-monomer | 1,3,5-Triformylphloroglucinol (Tp) | 1,3,5-Benzenetricarbaldehyde (TFB) |
| Solvent | Dioxane/Mesitylene | Water |
| Catalyst | Acetic Acid | Acetic Acid (as pre-activator) |
| Temperature | 120 °C | Room Temperature |
| Time | 72 hours | 1-2 hours |
| Yield | Typically >80% | Reported up to 83.7%[10] |
| Environmental Impact | High (organic solvents, high temp) | Low (water, ambient conditions) |
Essential Characterization of TMTBTA-based Supramolecular Structures
Validating the successful synthesis of a COF requires a suite of characterization techniques to confirm its chemical structure, crystallinity, porosity, and stability.
Figure 3: Standard workflow for the characterization of a synthesized COF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This is the first step to confirm the chemical reaction. The disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) from TMTBTA and the C=O stretching band (around 1700 cm⁻¹) from the aldehyde, coupled with the appearance of a new, strong C=N imine stretching band (typically around 1620-1650 cm⁻¹), provides clear evidence of successful Schiff-base condensation.[4]
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for confirming the crystallinity of the material. A well-ordered COF will produce a diffraction pattern with sharp, distinct peaks at specific 2θ angles, which can be indexed to a particular crystallographic lattice (e.g., hexagonal). The position of the peaks relates to the pore structure, while the sharpness indicates the degree of long-range order.
-
Gas Sorption Analysis: To confirm the permanent porosity of the COF, nitrogen adsorption-desorption isotherms are measured at 77 K. The shape of the isotherm indicates the type of porosity (microporous, mesoporous), and the Brunauer-Emmett-Teller (BET) model is applied to calculate the specific surface area, which can be very high for COFs (e.g., >700 m²/g).[6][10]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the framework. The material is heated under an inert atmosphere, and its weight loss is monitored. Imine-linked COFs are generally very stable, often showing no significant decomposition below 400-450 °C.[7]
Conclusion and Outlook
This compound is a cornerstone building block in the rational design of functional supramolecular materials. Its unique combination of C₃ symmetry and steric bulk makes it an ideal candidate for constructing robust, crystalline, and porous imine-linked covalent organic frameworks. The evolution of synthetic protocols from harsh solvothermal methods to rapid, ambient aqueous conditions highlights the ongoing drive towards sustainable materials chemistry.[10] The predictable and highly ordered nature of TMTBTA-based frameworks will continue to propel advancements in catalysis, molecular separations, and energy storage, offering a versatile platform for the development of next-generation materials.
References
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Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society. [Link]
-
Dynamic Imine Exchange Reactions for Facile Synthesis of Imine-Linked Covalent Organic Frameworks. Chemistry of Materials. [Link]
-
Imine–linked covalent organic framework synthesis. ResearchGate. [Link]
-
Synthesis of highly crystalline imine-linked covalent organic frameworks via controlling monomer feeding rates in an open system. Chemical Communications. [Link]
-
Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents. Green Chemistry. [Link]
- CN107400058B - Synthetic method of this compound and N,N,N-triacylated products.
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center. [Link]
- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
-
2,4,6-Trimethyl-1,3,5-triazine: Properties, Synthesis, Applications in Materials Science, and Catalysis. Synple Chem. [Link]
-
Covalent Organic Frameworks: Structures, Synthesis, and Applications. Advanced Functional Materials. [Link]
-
Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. Universidad Autónoma de Madrid. [Link]
-
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. PubChem. [Link]
-
This compound. PubChem. [Link]
-
Supramolecular patterns in the crystal structures of 1,3,5-trisubstituted 2,4,6-triethylbenzenes bearing halogenophenoxy groups. CrystEngComm. [Link]
-
Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. CAS.org. [Link]
-
Synthesis and Supramolecular Assemblies of Tripodal 1,3,5-Tris(phenoxymethyl)-2,4,6-triethylbenzene Analogues. ResearchGate. [Link]
-
2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. ResearchGate. [Link]
-
The Self-Assembly Properties of a Benzene-1,3,5-tricarboxamide Derivative. ResearchGate. [Link]
-
(How) does 1,3,5-triethylbenzene scaffolding work? Analyzing the abilities of 1,3,5-triethylbenzene- and 1,3,5-trimethylbenzene-based scaffolds to preorganize the binding elements of supramolecular hosts and to improve binding of targets. Beilstein Journal of Organic Chemistry. [Link]
-
1,3,5-Triiodo-2,4,6-trimethylbenzene at 293 K. Acta Crystallographica Section C Crystal Structure Communications. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine
Welcome to the technical support center for the synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable C3-symmetric aromatic triamine. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to ensure a successful and safe synthesis.
Overview of Synthetic Challenges
The synthesis of this compound is a two-step process that begins with the nitration of mesitylene (1,3,5-trimethylbenzene) to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene, followed by the reduction of the three nitro groups to amines. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and safety.
Nitration of Mesitylene: This electrophilic aromatic substitution is highly exothermic and requires careful temperature control to prevent side reactions. The primary challenges include:
-
Incomplete Nitration: Failure to introduce all three nitro groups onto the aromatic ring.
-
Side Reactions: Oxidation of the methyl groups can occur under harsh nitrating conditions.[1]
-
Safety Hazards: The use of strong nitrating agents like fuming nitric acid and concentrated sulfuric acid necessitates stringent safety protocols.
Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene: The reduction of the trinitro compound to the desired triamine is the most critical and challenging step. Key difficulties include:
-
Incomplete Reduction: Partial reduction can lead to a mixture of nitro-amino compounds.
-
Side Product Formation: Over-reduction or side reactions can yield undesired byproducts.
-
Product Instability: The final product, this compound, is susceptible to oxidation, leading to discoloration and impurity formation.[2][3]
-
Purification Difficulties: The polar nature of the triamine and its instability can complicate isolation and purification.
This guide will address these challenges in a practical, question-and-answer format to assist you in troubleshooting your experiments.
Troubleshooting Guide
Part 1: Nitration of Mesitylene
Question 1: My nitration reaction resulted in a low yield of 1,3,5-trimethyl-2,4,6-trinitrobenzene. What are the likely causes and how can I improve it?
Answer: A low yield in the nitration of mesitylene can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inadequate Nitrating Agent Strength: The nitronium ion (NO₂⁺) is the active electrophile, and its concentration is crucial.
-
Causality: The formation of the nitronium ion is an equilibrium process. Insufficiently strong acidic conditions will result in a low concentration of the nitronium ion, leading to incomplete nitration.
-
Solution: Ensure you are using a potent nitrating mixture. A common and effective mixture is fuming nitric acid and concentrated sulfuric acid.[4] The sulfuric acid acts as a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.[5]
-
-
Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions.
-
Causality: Nitration is highly exothermic. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, if the temperature is too high, side reactions such as oxidation of the methyl groups and the formation of dinitrated byproducts can occur, reducing the yield of the desired trinitro compound.[1][5]
-
Solution: Maintain the reaction temperature within the optimal range of -5 to 5°C.[4] Use an ice-salt bath for cooling and add the nitrating agent dropwise to the mesitylene solution to control the exotherm.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Causality: Even with a potent nitrating agent, the reaction requires sufficient time for all three nitro groups to be introduced onto the aromatic ring.
-
Solution: A typical reaction time is between 30 minutes to 5 hours.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific conditions.
-
Question 2: I am observing significant amounts of dinitromesitylene in my product mixture. How can I increase the selectivity for the trinitro product?
Answer: The formation of dinitromesitylene indicates incomplete nitration. To drive the reaction towards the desired trinitrated product, consider the following:
-
Molar Ratio of Nitrating Agent: The stoichiometry of the reactants is key.
-
Causality: Each nitration step deactivates the aromatic ring, making subsequent nitrations more difficult. A sufficient excess of the nitrating agent is required to overcome this deactivation and achieve complete trinitration.
-
Solution: Increase the molar ratio of the nitrating agent to mesitylene. A volume ratio of fuming nitric acid to concentrated sulfuric acid of 1:1 to 1:3 is recommended.[4]
-
-
Reaction Conditions: As mentioned previously, ensure the reaction temperature is optimized and the reaction is allowed to proceed for a sufficient duration.
Part 2: Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
Question 3: My reduction of 1,3,5-trimethyl-2,4,6-trinitrobenzene is incomplete, yielding a mixture of products. How can I achieve complete reduction to the triamine?
Answer: Incomplete reduction is a common issue and can be addressed by optimizing the choice of reducing agent and reaction conditions.
-
Choice and Amount of Reducing Agent: The potency and stoichiometry of the reducing agent are critical.
-
Causality: The reduction of three nitro groups requires a significant amount of reducing equivalents. Insufficient reducing agent will lead to partially reduced intermediates.
-
Solution:
-
Hydrazine Hydrate: This is an effective reducing agent for this transformation.[4][6] A molar ratio of hydrazine hydrate to the trinitro compound of 3:1 to 5:1 is recommended.[4] The reaction is often catalyzed by Pd/C or other transition metals.[7][8][9][10]
-
Catalytic Hydrogenation: This is another common method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6] Ensure the catalyst is active and used in a sufficient amount.
-
-
-
Reaction Temperature and Time: These parameters influence the reaction rate and completeness.
-
Causality: The reduction can be sluggish at low temperatures. Extended reaction times may be necessary for the reaction to go to completion.
-
Solution: For reductions using hydrazine hydrate, a reaction temperature of around 80°C is often effective.[8] For catalytic hydrogenation, the optimal temperature and pressure will depend on the specific catalyst and solvent used. Monitor the reaction by TLC until the starting material is fully consumed.
-
Question 4: The isolated this compound is a dark, discolored solid. What is causing this, and how can I obtain a pure, colorless product?
Answer: The discoloration of the final product is a strong indication of oxidation. Aromatic amines, especially polyamines, are highly susceptible to air oxidation, which leads to the formation of colored impurities.[2][3]
-
Minimizing Air Exposure: The primary cause of oxidation is exposure to atmospheric oxygen.
-
Causality: The lone pairs on the nitrogen atoms of the amine groups are readily oxidized, leading to the formation of colored radical cations and subsequent polymerization.[11]
-
Solution:
-
Inert Atmosphere: Conduct the reaction, work-up, and purification under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
-
-
Purification Strategy: Proper purification is essential to remove any oxidized byproducts.
-
Causality: The oxidized impurities are often highly colored and can be difficult to remove.
-
Solution:
-
Crystallization: After the reaction, the product can be isolated by crystallization. The patent CN107400058A suggests concentrating the reaction mixture under reduced pressure to remove the solvent (e.g., methanol or ethanol) and induce crystallization.[4]
-
Washing: The filtered product should be washed thoroughly to remove residual reagents and byproducts.
-
-
-
Storage: Proper storage is crucial to maintain the purity of the product.
-
Causality: Even as a solid, the triamine can slowly oxidize over time when exposed to air and light.
-
Solution: Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a refrigerator or freezer).
-
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions I should take during the synthesis of this compound?
A1: Safety is paramount.
-
Nitration Step: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and with efficient cooling to control the exothermic reaction.
-
Reduction Step: Hydrazine hydrate is toxic and a suspected carcinogen; handle it with extreme care in a fume hood. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures, including proper grounding of equipment to prevent static discharge.
Q2: Can I use other reducing agents besides hydrazine hydrate or catalytic hydrogenation?
A2: Yes, other reducing agents can be used for the reduction of aromatic nitro compounds, such as tin(II) chloride (SnCl₂) in the presence of a strong acid. However, for the complete reduction of three nitro groups, hydrazine hydrate and catalytic hydrogenation are generally more efficient and lead to cleaner reactions.
Q3: How can I monitor the progress of the nitration and reduction reactions?
A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring both reactions. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the final product. For example, a mixture of hexane and ethyl acetate can be a good starting point for the nitration step, while a more polar system like dichloromethane and methanol might be suitable for the reduction step.
Q4: My final product has low solubility. What can I do?
A4: this compound is a polar molecule and may have limited solubility in nonpolar organic solvents. For purification by crystallization, you may need to use a polar solvent or a mixture of solvents. If the product is intended for subsequent reactions, it can sometimes be used directly in a suitable solvent without complete dissolution, or by gently heating the mixture.
Detailed Experimental Protocol
This protocol is based on the synthetic route described in patent CN107400058A.[4]
Step 1: Synthesis of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
Materials:
-
Mesitylene (1,3,5-trimethylbenzene)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Salt
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming nitric acid and concentrated sulfuric acid (volume ratio 1:2) to -5°C using an ice-salt bath.
-
Slowly add mesitylene to the cooled nitrating mixture dropwise via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The solid precipitate of 1,3,5-trimethyl-2,4,6-trinitrobenzene is collected by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the product under vacuum to obtain the crude 1,3,5-trimethyl-2,4,6-trinitrobenzene.
Step 2: Synthesis of this compound
Materials:
-
1,3,5-Trimethyl-2,4,6-trinitrobenzene
-
Hydrazine hydrate (50% aqueous solution)
-
Methanol or Ethanol
-
Palladium on carbon (Pd/C) catalyst (optional, but recommended for improved reaction rate and yield)
Procedure:
-
In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 1,3,5-trimethyl-2,4,6-trinitrobenzene in methanol or ethanol.
-
If using a catalyst, add a catalytic amount of Pd/C to the solution.
-
Heat the mixture to a gentle reflux (around 60-70°C).
-
Slowly add the 50% aqueous solution of hydrazine hydrate dropwise to the refluxing mixture. The molar ratio of hydrazine hydrate to the trinitro compound should be between 3:1 and 5:1.
-
After the addition is complete, continue to reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a catalyst was used, filter it off through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The product, this compound, will crystallize out.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Store the final product under an inert atmosphere and protected from light.
Data Summary
| Parameter | Nitration of Mesitylene | Reduction of Trinitromesitylene |
| Key Reagents | Fuming HNO₃, Concentrated H₂SO₄ | Hydrazine Hydrate, (Pd/C optional) |
| Temperature | -5 to 5°C | 60-80°C (Reflux) |
| Reaction Time | 0.5 - 5 hours | 2 - 8 hours |
| Common Issues | Incomplete nitration, side reactions | Incomplete reduction, product oxidation |
| Troubleshooting | Optimize acid strength, temp. control | Sufficient reducing agent, inert atmosphere |
Visual Workflow and Troubleshooting Guide
Caption: A workflow diagram illustrating the two-step synthesis of this compound and key troubleshooting points.
References
-
Galli, C., & Gentili, P. (2018). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 23(11), 2979. [Link]
-
Lee, J. K., et al. (2023). Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations. Nature Communications, 14(1), 1-9. [Link]
- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google P
-
Ridd, J. H., et al. (1983). 15N nuclear polarisation in nitration and related reactions. Part 1. Mesitylene. Journal of the Chemical Society, Perkin Transactions 2, (4), 589-594. [Link]
-
Sabesan, A., & Venkatasubramanian, N. (1971). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Australian Journal of Chemistry, 24(8), 1633-1641. [Link]
- CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google P
-
Gallardo, I., et al. (1993). Theoretical Study of the Oxidation Mechanism of Aromatic Amines. Journal of the Chemical Society, Perkin Transactions 2, (9), 1777-1781. [Link]
-
DTIC. (1964). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. [Link]
-
Török, B., et al. (2021). Effect of reaction conditions on the nitration of mesitylene. Molecules, 26(16), 4983. [Link]
-
Chemistry Stack Exchange. (2019). Which is easier, the nitration of toluene or the nitration of mesitylene (1,3,5-trimethylbenzene)?[Link]
-
LookChem. (n.d.). 2,4,6-Trinitromesitylene. [Link]
-
Eberson, L., et al. (1981). Nitration of mesitylene: comparison with reactions of the cation-radical C6H3Me3+. Journal of the Chemical Society, Chemical Communications, (12), 606-607. [Link]
-
Organic Syntheses. (n.d.). nitromesitylene. [Link]
-
DTIC. (1984). Study of Nitration and Oxidation in Oxynitrogen Systems. [Link]
-
Lehnig, M. (1996). Nitration of dimethoxybenzenes, mesitylene and toluene with nitric acid and mixed acid studied by 15N-CIDNP. Journal of the Chemical Society, Perkin Transactions 2, (9), 1943-1948. [Link]
-
Anbarasan, R., et al. (2013). Reduction of aryl nitro compounds with hydrazine hydrate in the presence of Pt/zeolite catalyst. ResearchGate. [Link]
-
Chemguide. (n.d.). preparation of amines. [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. [Link]
-
OpenStax. (2023). 24.6 Synthesis of Amines. [Link]
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]
-
Khan Academy. (2024). Worked problem: Synthesis of Amines. [Link]
-
ResearchGate. (n.d.). Reduction of aromatic nitro compounds with hydrazine hydrate. [Link]
-
Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PubMed. [Link]
-
ResearchGate. (n.d.). Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. [Link]
Sources
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- 2. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 3. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 5. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine
Welcome to the technical support guide for the synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine (TMTBA). This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting advice. Our goal is to help you navigate the common challenges associated with this synthesis and consistently achieve high yields of a pure product.
TMTBA, a C3-symmetric aromatic triamine, is a valuable building block in medicinal chemistry and materials science, serving as a key precursor for pharmaceuticals and covalent organic frameworks (COFs)[1]. The most established and widely used method for its preparation is a two-step synthesis starting from mesitylene. This guide focuses on optimizing this specific pathway.
Synthesis Workflow Overview
The synthesis proceeds in two distinct stages: the exhaustive nitration of mesitylene, followed by the reduction of the resulting trinitro intermediate.
Caption: Two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound?
The most common and dependable route involves the nitration of mesitylene using a mixture of fuming nitric acid and concentrated sulfuric acid, followed by the reduction of the intermediate, 1,3,5-trimethyl-2,4,6-trinitrobenzene.[1]. For the reduction step, methods like catalytic hydrogenation (e.g., using a Nickel catalyst) or chemical reduction with agents like hydrazine hydrate are frequently employed[1][2]. Hydrazine hydrate is often preferred in laboratory settings as it avoids the need for high-pressure hydrogenation equipment and can be more cost-effective.[1].
Q2: What are the most critical parameters for the initial nitration step?
Temperature control is paramount. The nitration reaction is highly exothermic, and maintaining a low temperature (typically between -5 and 5 °C) is crucial to prevent runaway reactions and minimize the formation of oxidized byproducts.[1]. The ratio of fuming nitric acid to concentrated sulfuric acid is also critical; the sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A common volume ratio is between 1:1 and 1:3 of fuming nitric acid to concentrated sulfuric acid.[1].
Q3: Which reduction method is better: catalytic hydrogenation or hydrazine hydrate?
Both methods are effective, and the choice depends on available equipment, safety protocols, and scale.
-
Catalytic Hydrogenation: This method, often using a Nickel catalyst and hydrogen gas under pressure, is very clean as the only byproduct is water.[2]. It is well-suited for larger-scale industrial production but requires specialized high-pressure reactors (autoclaves) and careful handling of flammable hydrogen gas.[1][2].
-
Hydrazine Hydrate: This method is often more convenient for lab-scale synthesis. The reaction byproducts are nitrogen gas and water, making it a relatively "green" option.[1]. However, hydrazine hydrate is toxic and the reaction can be highly exothermic, requiring careful, portion-wise addition and efficient cooling to maintain control.
Q4: How is the final product, this compound, typically purified?
Purification commonly involves crystallization. After the reduction reaction, the crude product is often isolated by concentrating the reaction mixture under reduced pressure to remove the solvent (e.g., methanol or ethanol). The resulting solid can then be purified by recrystallization.[1]. The choice of crystallization solvent will depend on the specific impurities present.
Troubleshooting Guide
Problem: Low yield or incomplete reaction in the nitration step (Step 1).
| Potential Cause | Explanation & Solution |
| Insufficient Nitrating Agent | The stoichiometry of the nitrating agent is crucial. Ensure a sufficient excess of the mixed acid is used to drive the reaction to completion for all three positions on the aromatic ring. The sulfuric acid protonates nitric acid, facilitating the formation of the nitronium ion (NO₂⁺), the active electrophile. |
| Poor Temperature Control | If the temperature rises significantly above 5 °C, side reactions such as oxidation of the methyl groups can occur, consuming starting material and producing impurities. Solution: Ensure the reaction flask is well-immersed in an efficient cooling bath (e.g., ice-salt or a cryocooler). Add the mesitylene dropwise to the cold mixed acid to allow the heat to dissipate effectively.[1]. |
| Impure Starting Materials | Water in the concentrated sulfuric acid or nitric acid will quench the nitronium ion, reducing the reaction's efficiency. Solution: Use fresh, high-purity fuming nitric acid and concentrated sulfuric acid. Keep reagent bottles tightly sealed to prevent absorption of atmospheric moisture. |
Problem: The reduction with hydrazine hydrate is uncontrollable or gives a low yield (Step 2).
| Potential Cause | Explanation & Solution |
| Runaway Exothermic Reaction | The reduction of nitro groups with hydrazine hydrate is highly exothermic. Adding the hydrazine too quickly can cause the temperature to spike, leading to vigorous gas evolution (N₂) and potential boil-over, which reduces yield and creates a significant safety hazard. Solution: Add the hydrazine hydrate solution dropwise or in small portions using an addition funnel. Maintain constant, vigorous stirring and have an ice bath on standby to apply cooling as needed. |
| Catalyst Deactivation (if used) | If a catalyst like Raney Nickel or Palladium on carbon is used in conjunction with hydrazine, it can become poisoned by impurities. Solution: Ensure the 1,3,5-trimethyl-2,4,6-trinitrobenzene intermediate is thoroughly washed and dried to remove any residual acids from the nitration step before proceeding. |
| Incorrect Stoichiometry | An insufficient amount of hydrazine will lead to incomplete reduction, resulting in a mixture of amino-nitro and diamino-nitro compounds, which complicates purification. Solution: Calculate the molar ratio carefully. A common molar ratio of hydrazine hydrate to the trinitro compound is between 3:1 and 5:1.[1]. Using a moderate excess ensures the complete reduction of all three nitro groups. |
Problem: The final product is discolored (dark brown or black).
| Potential Cause | Explanation & Solution |
| Air Oxidation | Aromatic amines, particularly polyamines like TMTBA, are highly susceptible to air oxidation, which forms colored quinone-imine type impurities. This is exacerbated by heat and light. Solution: After the reduction is complete, work up the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the final product in a dark, sealed container, preferably refrigerated or in a freezer under an inert atmosphere to prolong its shelf life. |
| Residual Impurities | Incomplete reduction or side reactions can leave colored impurities in the final product. Solution: The purification process is key. Recrystallization is often effective. If discoloration persists, consider treating a solution of the crude product with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration and crystallization. |
Detailed Experimental Protocols
Protocol 1: Nitration of Mesitylene
This protocol is adapted from established synthetic methods.[1].
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare the nitrating mixture. Carefully add 150 mL of concentrated sulfuric acid (98%) to the flask and cool it to -5 °C in an ice-salt bath.
-
Mixed Acid Formation: Slowly add 75 mL of fuming nitric acid (>90%) to the cooled sulfuric acid via the dropping funnel while stirring vigorously. Maintain the internal temperature below 5 °C throughout the addition.
-
Nitration: Once the mixed acid is prepared and cooled, add 50 g of mesitylene dropwise from the dropping funnel. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2-3 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice and water with stirring. A pale yellow precipitate of 1,3,5-trimethyl-2,4,6-trinitrobenzene will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. Subsequently, wash with a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
This protocol is based on the use of hydrazine hydrate as the reducing agent.[1].
-
Setup: In a round-bottom flask equipped with a condenser, magnetic stirrer, and dropping funnel, suspend the dried 1,3,5-trimethyl-2,4,6-trinitrobenzene (e.g., 20 g) in ethanol or methanol.
-
Reduction: Gently heat the suspension to a mild reflux (around 60-70 °C).
-
Hydrazine Addition: Add hydrazine hydrate (e.g., 80% solution) dropwise via the addition funnel. The reaction is exothermic, and you will observe gas evolution (N₂). Control the addition rate to maintain a steady, manageable reflux. A molar ratio of hydrazine to the nitro compound of about 4:1 is recommended.[1].
-
Reaction Completion: After all the hydrazine has been added, continue to stir the reaction at reflux for another 1-2 hours. The reaction progress can be monitored by TLC until the starting material is fully consumed. The solution color will also change significantly.
-
Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Purification: The crude product may precipitate upon cooling or concentration. Collect the solid by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[1].
Summary of Key Reaction Parameters
| Parameter | Step 1: Nitration | Step 2: Reduction (Hydrazine) |
| Key Reagents | Mesitylene, Fuming HNO₃, Conc. H₂SO₄ | 1,3,5-Trimethyl-2,4,6-trinitrobenzene, Hydrazine Hydrate |
| Solvent | None (reagents act as solvent) | Ethanol or Methanol |
| Temperature | -5 °C to 5 °C[1] | 60 °C to 80 °C (Reflux) |
| Time | 2 - 5 hours[1] | 2 - 4 hours |
| Molar Ratios | N/A (Volume Ratio HNO₃:H₂SO₄ is 1:1 to 1:3)[1] | Hydrazine : Nitro Compound ≈ 3:1 to 5:1[1] |
| Critical Control | Strict low-temperature maintenance | Controlled, dropwise addition of hydrazine |
References
- CN107400058A - The synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamines and N, N, N- trisacylated products.
- CN1800143A - 2,4,6-trimethylaniline synthesis method.
Sources
side reactions in the nitration of mesitylene for triamine synthesis
Welcome to the technical support center for the synthesis of 1,3,5-triaminomesitylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the nitration of mesitylene and the subsequent reduction. Here, we address common challenges, provide in-depth troubleshooting, and offer validated protocols based on established literature and field experience.
Section 1: Troubleshooting Guide for Mesitylene Nitration
The conversion of mesitylene to 2,4,6-trinitromesitylene is a critical yet challenging step, often plagued by side reactions. This section addresses the most common issues encountered during this electrophilic aromatic substitution.
Question: My nitration reaction yields a significant amount of 2,4-dinitromesitylene and unreacted starting material. How can I drive the reaction to completion?
Answer:
This is a classic issue of incomplete nitration, indicating that the reaction conditions are not sufficiently forcing to introduce the third nitro group. The electron-withdrawing nature of the first two nitro groups deactivates the ring, making the third nitration step significantly more difficult.
Potential Causes & Solutions:
-
Insufficient Nitrating Agent Strength: The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low. The formation of the nitronium ion from nitric acid is an equilibrium process that is driven forward by a strong dehydrating acid, typically concentrated sulfuric acid.[1][2]
-
Inadequate Reaction Time or Temperature: The activation energy for the third nitration is high.
-
Solution: Cautiously increase the reaction temperature or prolong the reaction time. However, be aware that higher temperatures can promote oxidative side reactions.[1][5] It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to find the optimal balance.
-
-
Excess Water in the Reaction Mixture: Water can act as a nucleophile, reacting with the nitronium ion and quenching the reaction.[2][6]
-
Solution: Ensure the use of highly concentrated or fuming acids. The sulfuric acid concentration should be sufficient to sequester any water present in the reagents and the water generated during the reaction.[7]
-
Question: My final product is contaminated with byproducts, and I'm struggling with purification. What are these impurities and how can I remove them?
Answer:
Purification of 2,4,6-trinitromesitylene can be challenging due to the presence of structurally similar side products. The primary culprits are incompletely nitrated intermediates and oxidation products.
Common Impurities:
-
2,4-Dinitromesitylene: The most common impurity, resulting from incomplete reaction.[3][8]
-
Oxidation Products: Under harsh nitrating conditions, the benzylic methyl groups are susceptible to oxidation. This can lead to the formation of 3,5-dimethylbenzaldehyde or, in more extreme cases, trimesic acid.[9]
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying the crude product. The key is selecting an appropriate solvent system where the solubility of trinitromesitylene is significantly different from that of the impurities at high and low temperatures.
-
Recommended Solvents: Ethanol, glacial acetic acid, or mixtures of ethanol and acetone are commonly used. Multiple recrystallization steps may be necessary to achieve high purity.[3]
-
-
Trituration: This technique is useful for removing small amounts of highly soluble impurities.[10]
-
Procedure: The crude solid is washed or stirred with a solvent in which the desired product (trinitromesitylene) is poorly soluble, but the impurities (like some dinitro-isomers or oxidation byproducts) are more soluble. The purified solid is then collected by filtration.
-
Question: I'm observing charring and the formation of dark-colored materials in my reaction. What is causing this and is it dangerous?
Answer:
The formation of dark, tarry substances is a strong indicator of uncontrolled exothermic reactions and significant oxidative side reactions. This is a serious safety concern as it can be a precursor to a runaway reaction.
Causality and Mitigation:
-
Poor Temperature Control: The nitration of activated aromatic rings like mesitylene is highly exothermic.[2] If the heat generated is not dissipated effectively, the local temperature can rise dramatically, leading to oxidation and decomposition.
-
Solution: The reaction must be performed in an ice bath or with a cryostat to maintain a consistently low temperature (typically 0-10 °C) during the addition of reagents. The nitrating agent should be added very slowly, dropwise, with vigorous stirring to ensure even heat distribution.[1]
-
-
Incorrect Reagent Addition Order: Adding the aromatic compound to the full volume of the hot nitrating mixture can lead to an uncontrollable reaction.
-
Solution: The standard and safer procedure is to add the nitrating agent slowly to the cooled solution of mesitylene in the co-acid (e.g., sulfuric acid).
-
-
Contaminants: The presence of easily oxidizable contaminants in the starting mesitylene can initiate decomposition.
-
Solution: Use high-purity, distilled mesitylene for the reaction.
-
A visual workflow for troubleshooting common nitration issues is presented below.
Caption: Troubleshooting flowchart for mesitylene nitration.
Section 2: Frequently Asked Questions (FAQs)
1. Why is a mixed acid (HNO₃/H₂SO₄) system necessary for trinitration? Sulfuric acid serves two critical roles: it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), and it serves as a powerful dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit it.[1][2]
2. What are the primary safety precautions for this synthesis? The synthesis of polynitrated aromatic compounds carries significant risks.
-
Exothermic Reaction: The nitration is highly exothermic and requires strict temperature control to prevent a runaway reaction.[2]
-
Explosive Potential: 2,4,6-trinitromesitylene is an energetic material. While less sensitive than TNT, it should be handled with care, especially when dry, and not subjected to shock or friction.[11] Always synthesize the smallest quantity necessary.
-
Corrosive Reagents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
3. How is the trinitromesitylene intermediate converted to 1,3,5-triaminomesitylene? The most common and efficient method is the catalytic hydrogenation of the three nitro groups to amines.[12]
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
-
Conditions: The reaction is typically carried out under a positive pressure of hydrogen gas in a solvent like methanol or ethanol.[12]
-
Alternative: Chemical reduction using metals like tin (Sn) or iron (Fe) in concentrated hydrochloric acid (HCl) is also possible, but this method generates significant metallic waste.[12]
Section 3: Experimental Protocols & Data
Table 1: Comparison of Nitration Conditions for Mesitylene
| Nitrating Agent | Temperature (°C) | Typical Outcome | Reference(s) |
| Conc. HNO₃ / Acetic Anhydride | 15 - 20 | Mononitration (Nitromesitylene) | [4] |
| Mixed Acid (17% HNO₃/65% H₂SO₄) | 5 - 10 | High yield of Mononitromesitylene | [7] |
| Fuming HNO₃ / Conc. H₂SO₄ | 0 - 10 | Trinitromesitylene (Requires careful control) | [1] |
| Fuming HNO₃ / Oleum (H₂S₂O₇) | < 0 | High yield of Trinitromesitylene | N/A |
Protocol 1: Synthesis of 2,4,6-Trinitromesitylene
Disclaimer: This procedure involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with all necessary safety precautions in place.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add mesitylene (1.0 eq). Cool the flask to 0 °C in an ice-salt bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (approx. 3-4 volumes relative to mesitylene) while maintaining the temperature below 10 °C.
-
Nitration: Prepare a nitrating mixture of fuming nitric acid (≥ 3.5 eq) and concentrated sulfuric acid (1:1 v/v) and cool it to 0 °C. Add this mixture dropwise to the stirred mesitylene solution over 1-2 hours, ensuring the internal temperature never exceeds 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir overnight.
-
Workup: Carefully pour the reaction mixture onto a large amount of crushed ice. The solid precipitate is the crude trinitromesitylene.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Further wash with cold ethanol. Recrystallize the crude solid from glacial acetic acid or ethanol to yield pure 2,4,6-trinitromesitylene as pale yellow crystals.
Protocol 2: Catalytic Hydrogenation to 1,3,5-Triaminomesitylene
Disclaimer: This procedure involves flammable hydrogen gas and a pyrophoric catalyst. It must be conducted in an appropriate hydrogenation apparatus.
-
Setup: To a hydrogenation flask, add 2,4,6-trinitromesitylene (1.0 eq) and a suitable solvent (e.g., methanol or ethanol).
-
Catalyst: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% Palladium on carbon (Pd/C, 10% w/w).
-
Hydrogenation: Seal the reaction vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50 psi / ~3.5 bar) and stir vigorously at room temperature. The reaction is exothermic and may require cooling.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should not be allowed to dry in the air. Quench it carefully with water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield crude 1,3,5-triaminomesitylene. The product is highly susceptible to air oxidation and is often isolated as a more stable salt (e.g., by precipitation with sulfuric or hydrochloric acid).[12]
The overall synthetic pathway, including major intermediates and side products, is illustrated below.
Caption: Reaction scheme for the synthesis of 1,3,5-triaminomesitylene.
References
-
nitromesitylene - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Study of Nitration and Oxidation in Oxynitrogen Systems. DTIC. Available at: [Link]
- RU1825357C - Method for producing nitromesitylene. Google Patents.
-
A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues. Molecules. Available at: [Link]
-
IMPROVED HIGH-YIELD CONVERSION OF DINITROMESITYLENE TO NITROMESIDINE. Organic Preparations and Procedures International. Available at: [Link]
-
Nitration of mesitylene: comparison with reactions of the cation-radical C6H3Me3+. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
- CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene. Google Patents.
-
Effect of reaction conditions on the nitration of mesitylene. a. ResearchGate. Available at: [Link]
-
Mesitylene - Wikipedia. Wikipedia. Available at: [Link]
-
Which is easier, the nitration of toluene or the nitration of mesitylene (1,3,5-trimethylbenzene)? Chemistry Stack Exchange. Available at: [Link]
-
Nitration and aromatic reactivity. Cambridge University Press. Available at: [Link]
-
Nitration of mesitylene at a preparative (5 g) scale by conventional stirring and sonication. ResearchGate. Available at: [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Available at: [Link]
-
2,4-Dinitromesitylene | C9H10N2O4 | CID 11849. PubChem. Available at: [Link]
-
Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules. Available at: [Link]
-
The Chemical Versatility of Mesitylene (1,3,5-Trimethylbenzene): From Synthesis to Solvents. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
- US5087781A - Method of making mesitylene. Google Patents.
- US3078317A - Mononitration of 1, 3, 5-trialkylbenzene. Google Patents.
-
2,4,6-Trinitromesitylene - LookChem. LookChem. Available at: [Link]
-
NITRATION. vpscience.org. Available at: [Link]
-
trinitromesitylene : r/chemistry. Reddit. Available at: [Link]
-
Mesitylene (1,3,5-Trimethylbenzene). NMPPDB. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
-
How to purify a synthetic compound without TLC and Column chromatography? ResearchGate. Available at: [Link]
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- 1. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]
- 2. vpscience.org [vpscience.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. rushim.ru [rushim.ru]
- 7. US3078317A - Mononitration of 1, 3, 5-trialkylbenzene - Google Patents [patents.google.com]
- 8. 2,4-Dinitromesitylene | C9H10N2O4 | CID 11849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Mesitylene - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. A Comparative Study of the Synthesis and Hydrolysis of sym-Triaminobenzene Homologues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2,4,6-Trimethylbenzene-1,3,5-triamine
Welcome to the dedicated technical support guide for the purification of 2,4,6-Trimethylbenzene-1,3,5-triamine (TMTA). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the core chemical principles, empowering you to diagnose and solve purification challenges effectively.
Introduction: The Challenge of Purifying TMTA
This compound, a highly symmetrical and electron-rich aromatic amine, is a valuable building block in materials science and medicinal chemistry. However, its purification is notoriously difficult. The primary challenge stems from the high sensitivity of its three amino groups to oxidation, which readily forms intensely colored impurities that are often difficult to separate from the desired product. This guide provides a systematic approach to overcoming this and other common hurdles.
Frequently Asked Questions (FAQs)
Q1: My "pure" this compound sample is off-white, yellow, or even brown. Is this normal?
This is the most common issue encountered. Ideally, highly pure TMTA should be a white to light-tan crystalline solid. The appearance of yellow, brown, or even purple/black coloration is almost always indicative of oxidation. The electron-rich nature of the aromatic ring and the presence of three amine groups make the molecule highly susceptible to air oxidation, which forms highly conjugated, colored quinone-imine type structures. The purification process itself, especially if it involves heating in the presence of air, can accelerate this degradation.
Q2: How can I prevent my sample from changing color during workup and storage?
Preventing oxidation is critical. All steps of the purification and subsequent handling should be performed under an inert atmosphere (e.g., Nitrogen or Argon). This includes using degassed solvents and storing the final product in a sealed vial under inert gas, protected from light, and preferably at a low temperature.
Q3: What are the most common impurities I should expect besides oxidation products?
Aside from oxidative byproducts, common impurities often relate to the synthetic route used. If prepared by the reduction of 2,4,6-trinitromesitylene, you may encounter:
-
Partially reduced intermediates: Such as dinitro-amino or diamino-nitro compounds.
-
Unreacted starting material: Residual 2,4,6-trinitromesitylene. These impurities have different polarities and can often be removed with the right chromatographic or recrystallization techniques.
Q4: What is the correct melting point for pure this compound?
The reported melting point for pure TMTA is generally in the range of 139-142 °C . A broad melting range or a lower melting point is a strong indicator of the presence of impurities or decomposition. Often, the sample will darken significantly as it approaches its melting point, which is another sign of its thermal and atmospheric sensitivity.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Problem Area 1: Severe Color Formation During Purification
Q: My crude material is light-colored, but during recrystallization, the solution turns dark brown/black upon heating. What is happening and how do I stop it?
A: This is a classic sign of accelerated oxidation at elevated temperatures. When you heat the solvent, the dissolved oxygen becomes more reactive, and the solubility of atmospheric oxygen in the solvent can also play a role. The TMTA in solution is highly vulnerable.
Expert Solution: The key is to rigorously exclude oxygen throughout the entire process.
-
Degas Your Solvents: Before use, thoroughly degas your chosen recrystallization solvent. This can be done by bubbling an inert gas (N₂ or Ar) through the solvent for at least 30-60 minutes or by using a series of freeze-pump-thaw cycles.
-
Use an Inert Atmosphere: Perform the entire recrystallization in a flask under a positive pressure of nitrogen or argon. A Schlenk line or a glovebox is ideal for this purpose.
-
Consider Antioxidants: In difficult cases, adding a small amount of a reducing agent or antioxidant, such as sodium dithionite (Na₂S₂O₄) or a pinch of tin(II) chloride (SnCl₂), to the recrystallization mixture can help suppress oxidation by scavenging dissolved oxygen. However, be aware that this adds a new substance that may need to be removed later.
Problem Area 2: Inefficient Purification or Low Recovery
Q: I've tried recrystallization, but my recovery is very low, or the purity doesn't improve significantly. What are my options?
A: This issue points to two potential problems: a suboptimal choice of solvent for recrystallization or the presence of impurities with very similar solubility profiles to your target compound.
Expert Solution:
First, optimize the recrystallization solvent system. The ideal solvent should dissolve the TMTA poorly at room temperature but completely at its boiling point.
Table 1: Suggested Solvent Systems for TMTA Recrystallization
| Solvent/System | Boiling Point (°C) | Comments & Rationale |
| Toluene | 111 | Often a good choice. Provides a good solubility differential. Must be degassed. |
| Acetonitrile | 82 | Can be effective, but its lower boiling point may be less efficient for very impure samples. |
| Water (with pH adjustment) | 100 | TMTA has low solubility in neutral water. It can be dissolved in dilute acidic water (e.g., HCl) and precipitated by adding a base. This acid-base extraction/precipitation is a powerful purification technique for amines. |
| Ethanol/Water mixture | Variable | A co-solvent system can be fine-tuned to achieve the perfect solubility balance. Start with dissolving in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of ethanol. |
If recrystallization fails, column chromatography is the next logical step. However, standard silica gel can be problematic.
-
The Challenge with Silica: Silica gel is acidic and can strongly adsorb the basic amine groups of TMTA, leading to streaking, poor recovery, and even on-column degradation (oxidation).
-
The Solution:
-
Deactivated Stationary Phase: Use deactivated (neutral) alumina or silica gel that has been treated with a base. To prepare base-treated silica, create a slurry of silica gel in your eluent containing 1-2% triethylamine (Et₃N) and then pack the column. The triethylamine will occupy the acidic sites on the silica.
-
Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane in hexanes, with 1% triethylamine added to the mobile phase, is a common starting point. The triethylamine in the eluent is crucial to prevent streaking and ensure good elution of your compound.
-
Workflow Diagram: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial state of your crude TMTA.
Caption: Decision tree for selecting a TMTA purification strategy.
Validated Experimental Protocols
Protocol 1: Rigorous Recrystallization under Inert Atmosphere
This protocol is designed to minimize oxidation and maximize the recovery of pure, crystalline TMTA.
Materials:
-
Crude TMTA
-
Degassed Toluene
-
Three-neck round-bottom flask
-
Condenser
-
Schlenk filter funnel
-
Nitrogen or Argon source with manifold/bubbler
-
Heating mantle
Procedure:
-
Setup: Assemble the three-neck flask with a condenser, a gas inlet, and a glass stopper. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of N₂/Ar.
-
Charge the Flask: Quickly add the crude TMTA and a stir bar to the flask.
-
Add Solvent: Add degassed toluene via cannula transfer in a quantity just sufficient to create a slurry at room temperature.
-
Dissolution: While maintaining a gentle flow of inert gas, begin heating the mixture with stirring. Add more hot, degassed toluene in small portions until all the TMTA has just dissolved. Avoid adding a large excess of solvent to ensure good recovery.
-
Cooling & Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you may further cool the flask in an ice bath for 30-60 minutes to maximize precipitation.
-
Isolation: Set up the Schlenk filter funnel under a positive pressure of N₂/Ar. Transfer the crystalline slurry to the funnel via cannula.
-
Washing: Wash the collected crystals with a small amount of cold, degassed hexanes or petroleum ether to remove any residual toluene.
-
Drying: Dry the crystals thoroughly under high vacuum. It is critical that the product is completely dry before storage.
Workflow Diagram: Inert Atmosphere Recrystallization
Caption: Step-by-step workflow for TMTA recrystallization under inert gas.
Protocol 2: Decolorization with Activated Carbon
If your crude material is intensely colored, a preliminary treatment with activated carbon can be highly effective.
Procedure:
-
Follow steps 1-3 of the recrystallization protocol above.
-
After the TMTA has dissolved in the hot solvent, turn off the heat and allow the solution to cool slightly (to prevent flash boiling).
-
Cautiously add a small amount of activated carbon (approx. 1-2% w/w relative to your TMTA) to the solution. Caution: Adding carbon to a near-boiling solution can cause vigorous bumping.
-
Bring the mixture back to a gentle boil for 5-10 minutes with stirring.
-
Hot Filtration: While still hot, filter the solution through a pad of Celite or a filter paper in a heated filter funnel to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Proceed with the cooling and isolation steps (Steps 5-8) as described in Protocol 1.
stability and degradation of 2,4,6-Trimethylbenzene-1,3,5-triamine
An In-Depth Guide to Stability, Degradation, and Experimental Troubleshooting for Researchers
Welcome to the technical support center for 2,4,6-Trimethylbenzene-1,3,5-triamine (TMTBA). As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the underlying scientific reasoning to help you navigate the challenges of working with this highly reactive and sensitive compound. TMTBA is a valuable building block in materials science and drug development, but its electron-rich aromatic core and trifunctional amine groups make it prone to degradation if not handled with care. This resource consolidates field-proven insights and troubleshooting strategies to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered by researchers.
Handling and Storage
Question: I just received my bottle of this compound. What are the immediate steps I should take for storage?
Answer: Proper initial storage is critical to prevent premature degradation. The compound is sensitive to oxygen, light, and moisture.
-
Immediate Action: Upon receipt, inspect the container seal for integrity. The compound should be a light-colored, crystalline solid. Any significant discoloration (e.g., dark brown or black) may indicate oxidation.
-
Storage Environment: Store the container in a dark, dry, and cool environment. A desiccator cabinet placed in a refrigerator (2-8°C) is ideal. For long-term storage, placing the tightly sealed container inside a secondary container with a desiccant and backfilling with an inert gas like argon or nitrogen is highly recommended. Always store the container locked up and ensure it is tightly closed and dry.
Question: Why is an inert atmosphere so important for this compound?
Answer: The three amino groups on the benzene ring are powerful electron-donating groups. This high electron density makes the aromatic ring highly susceptible to oxidation. Atmospheric oxygen can readily oxidize the amine functionalities, leading to the formation of colored impurities and polymeric byproducts. This process is often catalyzed by light and trace metal impurities. Aromatic amines, in general, are known to undergo photocatalytic oxidation.[1][2]
Chemical Stability & Reactivity
Question: My TMTBA sample is turning brown/dark in the bottle. What is happening and is it still usable?
Answer: This discoloration is a classic sign of oxidation. The brown or dark color results from the formation of highly conjugated, polymeric imine-linked structures or other oxidation products. A similar, related compound, 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde, is known to spontaneously form a dark, insoluble solid over time due to self-reaction.[3]
Whether it is usable depends on the extent of degradation and the sensitivity of your application.
-
For sensitive applications (e.g., polymerization, pharmaceutical synthesis): The presence of these impurities can interfere with stoichiometry, poison catalysts, or introduce unwanted side products. It is strongly recommended to use a fresh, pure sample.
-
For less sensitive applications: You may be able to purify the material, but this is often difficult. Assessing the purity via Nuclear Magnetic Resonance (NMR) or Thin-Layer Chromatography (TLC) is essential before use.
Question: In what solvents is TMTBA stable? Are there any I should avoid?
Answer:
-
Recommended Solvents: Anhydrous, deoxygenated aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dichloromethane (DCM) are generally suitable for reactions, provided they are of high purity.[3][4]
-
Solvents to Use with Caution: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and may facilitate certain degradation pathways. While TMTBA has some solubility in these, the solutions may have limited stability. Acidic aqueous solutions can protonate the amine groups, forming ammonium salts which can increase stability against oxidation.[3]
-
Solvents to Avoid: Avoid solvents that contain peroxides (e.g., old ethers like THF or diethyl ether) or other oxidizing impurities. Halogenated solvents should be checked for acidic impurities (like HCl) which could react with the amine.
Thermal & Photostability
Question: What is the thermal stability of TMTBA? Can I heat my reaction?
Answer: While specific data for TMTBA is limited, related multifunctional aromatic amines have shown thermal decomposition beginning at temperatures around 220°C.[3] For reactions, it is advisable to maintain temperatures as low as reasonably possible to achieve the desired reaction rate. Prolonged heating, even at moderate temperatures (e.g., >80-100°C), can accelerate degradation, especially in the presence of oxygen or other reactants. Thermal degradation of amines is known to increase with higher temperatures and pressures.[5]
Question: My reaction setup is near a window. Is TMTBA sensitive to light?
Answer: Yes, absolutely. Aromatic amines are generally susceptible to photodegradation, a process that can be accelerated by UV light.[6][7] Light provides the energy to initiate oxidation reactions. Always protect solutions of TMTBA from light by wrapping the reaction flask in aluminum foil or using amber glassware.
Troubleshooting Guides
Guide 1: Investigating Sample Discoloration (Oxidation)
This guide helps you diagnose and address the common issue of sample darkening.
dot graph TD { A[Start: Sample is Discolored] --> B{Is the sample a solid or in solution?}; B --> C[Solid: Check Storage Conditions]; B --> D[Solution: Check Solvent & Headspace]; C --> E{Inert atmosphere? Dark? Dry?}; E --> F[No --> Likely widespread oxidation. Assess purity before use.]; E --> G[Yes --> Possible localized oxidation at the surface. Use subsurface material.]; D --> H{Was solvent deoxygenated? Is flask under inert gas?}; H --> I[No --> Oxygen is the likely cause. Purge with inert gas immediately.]; H --> J[Yes --> Check for impurities in solvent or other reagents.]; I --> K[Consider if reaction is still viable or needs to be restarted.]; J --> K; F --> L[Action: Purify if possible, or discard. Revise storage protocol.]; G --> L; } dot Caption: Troubleshooting workflow for discolored TMTBA samples.
Causality Explained:
-
Check Storage/Solvent: The first step is to identify the source of the oxidant. For a solid, this is almost always atmospheric oxygen that has ingressed due to improper sealing or storage. For a solution, either the solvent was not properly deoxygenated, or the reaction headspace contains air.
-
Assess Purity: A visual check is not enough. TLC can be a quick way to see if new, lower Rf spots (often polar, colored impurities) have appeared. ¹H NMR can show broadening of aromatic or amine peaks and the appearance of new signals.
-
Action Plan: If oxidation is minimal, you may proceed, but be aware of potential impacts on yield and purity. If significant, the best practice is to start with fresh material to ensure reproducible and reliable results.
Guide 2: Assessing Purity and Detecting Degradation Products
If you suspect degradation, use this guide to confirm it.
| Analytical Method | What to Look For | Interpretation |
| Thin-Layer Chromatography (TLC) | Appearance of new spots, often with lower Rf values and showing streaking. The baseline may have a colored streak. | Indicates the formation of more polar degradation products. Streaking suggests polymeric material. |
| ¹H NMR Spectroscopy | Broadening of amine (-NH₂) and aromatic (Ar-H) proton signals. Appearance of new, complex signals in the aromatic region. A decrease in the integration ratio of expected peaks. | Signal broadening suggests the presence of paramagnetic species (from oxidation) or complex polymer formation. New signals correspond to degradation products. |
| Mass Spectrometry (MS) | Presence of peaks with m/z values higher than the parent compound (M+16, M+32, etc., for oxidation) or peaks corresponding to dimers/oligomers. | Confirms the formation of oxidation products and/or polymeric species. |
| FT-IR Spectroscopy | Broadening of the N-H stretching bands (~3300-3500 cm⁻¹). Possible appearance of C=N (imine) stretching bands (~1650 cm⁻¹). | Changes in the N-H region can indicate oxidation or complex hydrogen bonding. Imine formation is a direct sign of amine condensation/oxidation.[3] |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
This protocol minimizes exposure to atmospheric contaminants.
-
Preparation: Work in a fume hood with low light. Have your storage vial, a desiccator, inert gas (argon or nitrogen), and weighing supplies ready.
-
Inert Atmosphere: Before opening the main container, flush a secondary vial (e.g., a small amber vial with a septum-lined cap) with inert gas for 1-2 minutes.
-
Aliquot Transfer: Briefly open the main TMTBA container, quickly remove the desired amount of solid, and transfer it to the inerted secondary vial. Work quickly to minimize air exposure.
-
Seal and Purge: Immediately seal the secondary vial. If using a septum cap, pierce it with a needle connected to the inert gas line and another needle as an outlet. Purge the headspace for 30-60 seconds.
-
Main Container Storage: Tightly reseal the main container. Wrap the cap joint with paraffin film for an extra barrier. Place it back in its designated dark, dry, and cool storage location.
-
Working Sample: Use the smaller, inerted aliquot for your experiments. This prevents repeated exposure of your main stock to the atmosphere.
Protocol 2: Inert Atmosphere Technique for Reactions
This ensures your reaction environment is free of oxygen.
dot graph TD { subgraph "Setup" A[Assemble dry glassware] --> B[Attach rubber septa to all openings]; end subgraph "Purging Cycle (Repeat 3x)" C[Insert inert gas inlet needle] --> D[Insert vent needle]; D --> E[Flush with inert gas for 5 mins]; E --> F[Remove vent needle, then inlet]; end subgraph "Reagent Addition" G[Add deoxygenated solvent via cannula or syringe] --> H[Add TMTBA as solid or solution via syringe]; H --> I[Maintain positive pressure of inert gas]; end A --> C; F --> G; I --> J[Proceed with reaction]; } dot Caption: Workflow for setting up a reaction under an inert atmosphere.
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Solvent Deoxygenation: Before addition, the solvent must be deoxygenated. This is typically done by bubbling a brisk stream of inert gas through the solvent for at least 30 minutes or by using a series of freeze-pump-thaw cycles.
-
Maintaining Inert Atmosphere: During the reaction, maintain a positive pressure of inert gas. This can be achieved by connecting the gas line to a bubbler (filled with mineral oil) which is then connected to the reaction flask. This setup ensures that if there are any small leaks, the inert gas will flow out rather than air flowing in.
Data Summary: Stability Profile
The following table summarizes the known stability characteristics and provides actionable recommendations.
| Condition | Stability/Reactivity | Recommended Action | Supporting Rationale |
| Atmospheric Oxygen | Highly Unstable. Rapidly oxidizes, leading to discoloration and polymerization. | Always handle and store under an inert atmosphere (Ar or N₂). | The electron-rich triamine system is highly susceptible to oxidation.[1][2] |
| Light (especially UV) | Unstable. Photodegradation can occur, catalyzing oxidation. | Protect from light using amber vials or by wrapping glassware with aluminum foil. | Aromatic amines are known to be photosensitive.[6][7] |
| Elevated Temperature | Moderately Stable. Degradation accelerates significantly at high temperatures (>100°C). | Use the lowest feasible temperature for reactions. Avoid prolonged heating. | Thermal decomposition for related compounds begins around 220°C.[3] |
| Moisture/Water | Moderately Stable. Can form hydrates. May facilitate some degradation pathways. | Use anhydrous solvents and store in a desiccated environment. | General best practice for moisture-sensitive reagents. |
| Acidic Conditions (e.g., HCl) | Relatively Stable. Forms the corresponding ammonium salt, which is more resistant to oxidation. | Acidic precipitation can be used as a stabilization method during workup.[3] | Protonation of the lone pairs on the amine nitrogen atoms reduces their ability to be oxidized. |
| Basic Conditions (e.g., NaOH) | Less Stable. The free base is more susceptible to oxidation. | Avoid strong bases during storage or workup unless required by the reaction. | The deprotonated form is more electron-rich and thus more easily oxidized. |
References
-
Mirkhani, V., Tangestaninejad, S., Moghadam, M., Habibi, M. H., & Rostami Vartooni, A. (2009). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Journal of the Iranian Chemical Society, 6(4), 800-807. [Link]
-
Mirkhani, V., et al. (2009). Photodegradation of aromatic amines by Ag-Tio2 photocatalyst. Journal of the Iranian Chemical Society. [Link]
- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
-
Sahoo, S. K., et al. List of aromatic amines used in this study and the efficiency of their... ResearchGate. [Link]
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. (2020). DTIC. [Link]
-
Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. (2018). National Center for Biotechnology Information. [Link]
-
Photochemistry of Aliphatic and Aromatic Amines. (2015). ResearchGate. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. (2022). National Center for Biotechnology Information. [Link]
Sources
- 1. Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 5. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ris.ui.ac.ir [ris.ui.ac.ir]
optimizing reaction conditions for 2,4,6-Trimethylbenzene-1,3,5-triamine synthesis
Welcome to the technical support guide for the synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during this multi-step synthesis. As a key building block in medicinal and materials chemistry, robust and reproducible synthesis of this C3-symmetric aromatic triamine is critical. This guide provides a structured, question-and-answer-based approach to navigate the intricacies of the reaction, from starting material to final product.
Overview of the Synthetic Pathway
The most common and established route to this compound involves a two-step process: the electrophilic nitration of mesitylene (1,3,5-trimethylbenzene) to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene (trinitromesitylene), followed by the reduction of the three nitro groups to the corresponding amines.[1]
Caption: General two-step synthesis workflow.
Part 1: Nitration of Mesitylene
This section addresses the critical first step: the synthesis of 2,4,6-Trinitromesitylene. Success in this stage is paramount for a high overall yield.
Frequently Asked Questions & Troubleshooting
Q: What are the optimal conditions for the nitration of mesitylene?
A: The nitration of mesitylene requires potent conditions to achieve exhaustive substitution at the 2, 4, and 6 positions. The key is using a strong nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid, while maintaining low temperatures to control the reaction's exothermicity and minimize side products.[1]
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Nitrating Agent | Fuming HNO₃ / Conc. H₂SO₄ | Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction.[1] |
| Acid Ratio | 1:1 to 1:3 (v/v) Fuming HNO₃:H₂SO₄ | A higher proportion of sulfuric acid increases the concentration of the nitronium ion, driving the reaction towards the trinitro-substituted product. A 1:2 ratio is a common starting point. |
| Temperature | -5 °C to 5 °C | This reaction is highly exothermic. Maintaining a low temperature is crucial to prevent runaway reactions and the formation of oxidation byproducts. Exceeding this range can lead to lower yields and a darker-colored crude product. |
| Reaction Time | 0.5 to 5 hours | Reaction time depends on the scale and efficiency of cooling. Monitor the reaction by TLC until the starting material is consumed. |
| Workup | Quenching on ice | Pouring the reaction mixture slowly onto a large volume of crushed ice safely quenches the reaction and precipitates the solid trinitromesitylene product, which can then be collected by filtration. |
Q: My nitration reaction yield is low. What are the likely causes?
A: Low yields of 2,4,6-trinitromesitylene are typically traced back to three main issues:
-
Inadequate Temperature Control: If the temperature rises significantly above 5 °C, oxidative side reactions can occur, destroying the aromatic ring and reducing the yield. Ensure your cooling bath is robust and that the nitrating mixture is added slowly and sub-surface to the mesitylene solution for efficient heat dissipation.
-
Insufficient Nitrating Strength: Using regular concentrated nitric acid instead of fuming nitric acid may not provide a high enough concentration of the nitronium ion to achieve complete trinitration. The presence of excess water in the reaction mixture will deactivate the catalyst. Ensure anhydrous conditions and use high-quality, concentrated reagents.
-
Incomplete Reaction: The reaction may not have been stirred long enough for full conversion. Steric hindrance from the methyl groups and the existing nitro groups slows down the final nitration step. Use TLC analysis (e.g., 9:1 Hexanes:EtOAc) to monitor the disappearance of mesitylene and the intermediate dinitromesitylene.
Q: I am observing significant amounts of dinitro- and mononitro-mesitylene byproducts. How can I improve selectivity?
A: The formation of incompletely nitrated products indicates the reaction has not been driven to completion. To improve selectivity for the desired 2,4,6-trinitromesitylene:
-
Increase the Excess of Nitrating Agent: Ensure a sufficient stoichiometric excess of the fuming nitric acid/sulfuric acid mixture is used.
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the optimal temperature (0-5 °C) to allow for the slower third nitration to occur.
-
Re-evaluate Acid Ratio: A higher proportion of sulfuric acid can increase the electrophilicity of the system, favoring more complete nitration.
Experimental Protocol: Nitration of Mesitylene
Safety First: This procedure involves highly corrosive and oxidizing acids. Always work in a certified chemical fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. Have a neutralization solution (e.g., sodium bicarbonate) readily available.
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add mesitylene (1 equivalent). Cool the flask to -5 °C using an ice-salt bath.
-
Acid Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid (e.g., 3 equivalents) to fuming nitric acid (e.g., 1.5 equivalents) while cooling in an ice bath.
-
Addition: Slowly add the cold nitrating mixture to the stirred mesitylene via the dropping funnel, ensuring the internal reaction temperature does not exceed 5 °C. The addition process can take 30-60 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 2-4 hours, monitoring the reaction's progress via TLC.
-
Quenching & Isolation: Slowly pour the reaction mixture into a large beaker containing a stirred slurry of crushed ice and water. The crude 2,4,6-trinitromesitylene will precipitate as a pale yellow solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol to remove residual impurities.
-
Drying: Dry the product under vacuum to obtain crude 2,4,6-trinitromesitylene. This is typically of sufficient purity for the subsequent reduction step.
Part 2: Reduction to this compound
This step converts the intermediate trinitro compound into the final triamine product. The choice of reducing agent is critical and depends on available equipment and desired purity profile.
Frequently Asked Questions & Troubleshooting
Q: What are the common reducing agents for this conversion, and how do I choose the best one?
A: Several methods are effective for reducing aromatic nitro groups. The choice involves a trade-off between reaction cleanliness, cost, safety, and equipment requirements.
| Reducing Agent System | Advantages | Disadvantages & Troubleshooting |
| Catalytic Hydrogenation (H₂, Pd/C or PtO₂) | High yield, clean reaction, byproduct is water. Often considered the "greenest" option.[1] | Requires specialized high-pressure hydrogenation equipment. Catalyst can be pyrophoric. Incomplete reactions can occur if the catalyst is poisoned or hydrogen pressure is too low. |
| Tin(II) Chloride (SnCl₂·2H₂O / HCl) | Effective, uses standard laboratory glassware, relatively inexpensive.[2][3] | Workup can be problematic due to the precipitation of tin salts (Sn(OH)₂/Sn(OH)₄) upon basification, which can form intractable emulsions and trap the product.[4] |
| Iron or Tin Metal / HCl (Fe/HCl or Sn/HCl) | Inexpensive and effective. A classic, robust method.[2][5] | Similar to SnCl₂, workup involves filtering off large amounts of metal salts. The reaction can be slow. |
| Hydrazine Hydrate (N₂H₄·H₂O / Catalyst) | Strong reducing agent, avoids flammable H₂ gas, byproducts are N₂ and H₂O. | Hydrazine is highly toxic and a suspected carcinogen. The reaction can be highly exothermic and requires careful temperature control. |
Q: My reduction is incomplete, leaving partially reduced intermediates. How do I ensure full conversion?
A: The presence of aminodinitro or diaminonitro intermediates is a common issue. To drive the reaction to completion:
-
For Catalytic Hydrogenation:
-
Increase Catalyst Loading: Ensure you are using a sufficient amount of catalyst (typically 5-10 mol% Pd).
-
Check Catalyst Activity: The catalyst may be old or poisoned. Use fresh, high-quality catalyst.
-
Increase Hydrogen Pressure/Time: Higher H₂ pressure (50-100 psi) and longer reaction times will favor complete reduction.
-
Ensure Good Agitation: Vigorous stirring is essential to ensure proper mixing of the solid catalyst, liquid solution, and hydrogen gas.
-
-
For Metal/Acid Reductions (SnCl₂ or Fe):
-
Use Sufficient Stoichiometric Excess: A large excess of the reducing agent (e.g., 6-10 equivalents of SnCl₂) is often required to reduce all three nitro groups.
-
Maintain Acidic Conditions: The reaction proceeds in strong acid. Ensure enough HCl is present throughout the reaction.
-
Increase Temperature: Heating the reaction (e.g., to 50-70 °C) can increase the reaction rate, but must be done with care.
-
Q: My final triamine product is discolored (pink, purple, or brown). What is the cause and how can I fix it?
A: Aromatic amines, especially triamines, are highly susceptible to air oxidation. Discoloration is almost always due to the formation of small amounts of colored oxidation products.
-
Cause: Exposure of the product to atmospheric oxygen, particularly when in solution or while still wet.
-
Prevention:
-
Perform the workup and purification steps under an inert atmosphere (Nitrogen or Argon) if possible.
-
Use degassed solvents for extraction and recrystallization.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol or toluene) and add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or a pinch of activated carbon to decolorize the solution. Filter hot to remove the carbon/impurities, and allow the solution to cool slowly to form pure, colorless crystals.
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with dilute HCl to form the water-soluble triamine hydrochloride salt. The colored, non-basic impurities will remain in the organic layer. Then, basify the aqueous layer and re-extract the pure amine.
-
Q: I used SnCl₂/HCl and the workup is a nightmare due to tin salt precipitation. How can I improve this?
A: This is the most common complaint with this method. When you add a base (like NaHCO₃ or NaOH) to neutralize the acid, tin hydroxides precipitate as a thick, gelatinous solid.
-
Solution 1 (High pH): Instead of neutralizing to pH 7-8, add a large excess of concentrated NaOH solution (e.g., 30-50%). Tin hydroxides are amphoteric and will redissolve at very high pH ( >12) to form soluble sodium stannate ([Sn(OH)₆]²⁻). This results in two clear liquid phases, making extraction much easier.[4]
-
Solution 2 (Filtration Aid): After neutralization, add a generous amount of a filter aid like Celite® to the slurry. Stir well to incorporate the precipitate into the Celite matrix. Filter the entire mixture through a thick pad of Celite in a Büchner funnel. This traps the fine tin salts and allows for a much faster and cleaner filtration. Wash the filter cake thoroughly with your extraction solvent to recover any adsorbed product.[4]
Experimental Protocol: Reduction via Catalytic Hydrogenation
Safety First: Hydrogen gas is highly flammable and explosive. This procedure must be conducted in an area rated for hydrogenation work, using appropriate high-pressure equipment (e.g., a Parr shaker). The Pd/C catalyst can be pyrophoric upon exposure to air when dry; handle with care and never add it to a solvent in the presence of air.
-
Vessel Preparation: Add 2,4,6-trinitromesitylene (1 equivalent) and a suitable solvent (e.g., ethanol or ethyl acetate) to a high-pressure hydrogenation vessel.
-
Catalyst Addition: Under a gentle stream of nitrogen or argon, carefully add Palladium on carbon (10% Pd/C, ~5 mol %). Seal the vessel immediately.
-
Hydrogenation: Purge the vessel several times with hydrogen gas to remove all air. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous shaking or stirring.
-
Monitoring: The reaction is exothermic and may require initial cooling. Monitor the reaction by observing the drop in hydrogen pressure. Once the pressure stabilizes (indicating the cessation of H₂ uptake), the reaction is likely complete (typically 4-12 hours).
-
Workup: Carefully vent the excess hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Celite pad with the catalyst should be kept wet with solvent and disposed of properly, as it can ignite in air upon drying.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain colorless needles of the pure triamine.
Caption: Stepwise reduction of a nitro group to an amine.
Troubleshooting Decision Tree
This flowchart provides a logical path to diagnose and solve common issues during the synthesis.
Caption: A decision tree for troubleshooting the synthesis.
References
- CN107400058A - The synthetic method of 2,4,6-trimethylbenzene-1,3,5-triamines and N, N, N- trisacylated products. Google Patents.
-
Le Quoc Trung, et al. (2011). Voltammetry Study of the 2,4,6-Trinitrotoluene Conversion into the Amine Compounds Using Zero-Valent Iron. Asian Journal of Chemistry, Vol. 23, No. 7, 3137-3139. URL: [Link]
-
Estevez, L., et al. (2019). Investigating the electrocatalytic reduction of 2,4,6-tri-nitro-toluene (TNT) using density functional theory methods. Green Chemistry. URL: [Link]
-
Esteve-Núñez, A., Caballero, A., & Ramos, J. L. (2001). Biological Degradation of 2,4,6-Trinitrotoluene. Microbiology and Molecular Biology Reviews, 65(3), 335-352. URL: [Link]
-
Mitchell, A. R., et al. (2006). A Versatile Synthesis of 1,3,5-Triamino-2,4,6-Trinitrobenzene (TATB). OSTI.GOV. URL: [Link]
-
Williams, E. R., et al. (2021). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC. URL: [Link]
- US7763753B1 - Methods for the production of 1,3,5-triamino-2,4,6-trinitrobenzene. Google Patents.
-
E. L. Hughes, et al. (2003). 2,4,6-Trinitrotoluene Reduction by an Fe-Only Hydrogenase in Clostridium acetobutylicum. Applied and Environmental Microbiology, 69(10), 5780-5785. URL: [Link]
-
Eawag-BBD. (1998). 2,4,6-Trinitrotoluene Pathway Map. URL: [Link]
-
Hive Chemistry Discourse. (2003). SnCl2 as a reducing agent. URL: [Link]
-
Atkins, R. L., et al. (1984). A New Synthetic Route to 1,3,5‐Triamino‐2,4,6‐Trinitrobenzene (TATB). Journal of Organic Chemistry. URL: [Link]
-
Wikipedia. Phloroglucinol. URL: [Link]
-
Wang, Y., et al. (2020). An Ultrasound–Fenton Process for the Degradation of 2,4,6-Trinitrotoluene. Water, 12(11), 3045. URL: [Link]
- EP1511726B1 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinol. Google Patents.
-
Pinto, A. P. S., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 37-48. URL: [Link]
-
PubChem. This compound. URL: [Link]
-
askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:. URL: [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? URL: [Link]
- US7217840B2 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal. Google Patents.
-
Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. URL: [Link]
Sources
Technical Support Center: Polymerization of 2,4,6-Trimethylbenzene-1,3,5-triamine
Welcome to the technical support center for the polymerization of 2,4,6-trimethylbenzene-1,3,5-triamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this process. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful synthesis of your desired polymeric materials.
I. Understanding the Polymerization Landscape
The polymerization of this compound is a cornerstone in the synthesis of advanced materials such as porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are of significant interest due to their high surface area, tunable porosity, and exceptional stability, making them ideal for applications in gas storage, catalysis, and drug delivery.[1][2] The C3 symmetry of the this compound monomer makes it a valuable building block for creating highly ordered, porous networks.[3]
The most common polymerization route involves condensation reactions, particularly the formation of imine linkages with aldehyde-containing co-monomers.[4] The success of this polymerization hinges on achieving a delicate balance between thermodynamic and kinetic control to favor the formation of a crystalline, ordered framework over an amorphous, disordered polymer.[5]
This guide will provide a structured approach to troubleshooting common issues encountered during the polymerization of this versatile monomer.
II. Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Polymer Yield
Q: My polymerization reaction with this compound and an aldehyde co-monomer is resulting in a very low yield of solid product, or no precipitate at all. What are the potential causes and how can I fix this?
A: This is a common issue that can stem from several factors related to monomer quality, reaction conditions, and solvent choice.
-
Purity of Monomers:
-
Explanation: The presence of impurities in either the this compound or the aldehyde co-monomer can inhibit the polymerization process. Impurities can act as chain terminators or interfere with the catalytic process.
-
Solution:
-
Verify Purity: Confirm the purity of your monomers using techniques like NMR, mass spectrometry, or elemental analysis.
-
Purification: If necessary, purify the monomers. Recrystallization is often effective for solid monomers.
-
-
-
Reaction Conditions:
-
Explanation: The polymerization reaction is sensitive to temperature and reaction time. Insufficient thermal energy may not overcome the activation energy barrier for polymerization, while excessively high temperatures can lead to degradation of the monomers or the polymer.[5]
-
Solution:
-
Optimize Temperature: Systematically vary the reaction temperature. A typical starting point for solvothermal synthesis of COFs is 120 °C.
-
Extend Reaction Time: Some polymerizations require longer reaction times to achieve a significant yield. Monitor the reaction over 24, 48, and 72 hours.
-
-
-
Solvent System:
-
Explanation: The choice of solvent is critical. The solvent must be able to dissolve the monomers to a sufficient extent to allow the reaction to proceed, but not so well that the resulting polymer remains fully solvated. The solvent should also be inert under the reaction conditions.
-
Solution:
-
Solvent Screening: Experiment with different solvent systems. Common choices for imine-based COF synthesis include mixtures of a polar aprotic solvent (like 1,4-dioxane or DMF) and a less polar solvent (like mesitylene).[2]
-
Adjust Polarity: Fine-tune the polarity of the solvent mixture to promote precipitation of the polymer as it forms.
-
-
-
Catalyst:
-
Explanation: An acid catalyst is typically required to facilitate imine formation. The concentration and type of acid can significantly impact the reaction rate and equilibrium.
-
Solution:
-
Catalyst Choice: Acetic acid is a commonly used catalyst.[2][6] Other acids like trifluoroacetic acid can also be effective.
-
Optimize Concentration: The amount of catalyst is crucial. Too little may result in a slow reaction, while too much can lead to side reactions or degradation. A typical starting point is 5-10 vol% of the total solvent volume.
-
-
Issue 2: Formation of Amorphous Powder Instead of Crystalline Material
Q: I am obtaining a polymeric product, but powder X-ray diffraction (PXRD) analysis shows it is amorphous rather than the desired crystalline COF. How can I promote crystallinity?
A: Achieving crystallinity is often the biggest challenge in COF synthesis. It requires conditions that allow for reversible bond formation, enabling the system to self-correct and settle into the thermodynamically favored crystalline state.[5]
-
Reversibility of the Reaction:
-
Explanation: The key to forming a crystalline COF is the reversibility of the imine bond formation. This allows for "error-checking" during the growth of the framework, where misplaced monomers can detach and re-attach in the correct orientation.[5]
-
Solution:
-
Catalyst Control: The acid catalyst not only speeds up the reaction but also facilitates the reverse reaction (hydrolysis of the imine). Ensure you are using an appropriate amount of catalyst.
-
Water Content: While imine formation is a condensation reaction that produces water, a small amount of water can be beneficial in promoting the reversibility needed for crystallization. However, excess water can lead to hydrolysis of the final product.
-
-
-
Reaction Kinetics vs. Thermodynamics:
-
Explanation: Rapid precipitation of the polymer can trap it in a kinetically favored, amorphous state. Slower reaction rates often lead to more ordered, crystalline materials.
-
Solution:
-
Lower Temperature: Try running the reaction at a lower temperature to slow down the rate of polymerization.
-
Slower Monomer Addition: If feasible for your setup, a slow, continuous addition of one monomer to the other can help control the polymerization rate.
-
Solvent Modulation: Use a solvent system where the monomers are more soluble, and the polymer is less soluble. This can slow down the initial precipitation.
-
-
-
Monomer Rigidity and Geometry:
-
Explanation: The structure of the co-monomer plays a significant role. Rigid and geometrically well-defined co-monomers are more likely to form crystalline frameworks.
-
Solution:
-
Co-monomer Selection: Ensure your aldehyde co-monomer is of high purity and has a rigid structure that complements the C3 symmetry of this compound.
-
-
Issue 3: Poor Solubility and Difficult Characterization
Q: The polymer I've synthesized is completely insoluble, making it difficult to characterize by techniques like solution-state NMR. How can I confirm the structure?
A: The insolubility of cross-linked polymers like POPs and COFs is an inherent property and a key feature for many of their applications.[4] Therefore, solid-state characterization techniques are essential.
-
Solid-State NMR (ssNMR):
-
Explanation: ssNMR is a powerful tool for elucidating the structure of insoluble materials.
-
Application: Use ¹³C and ¹⁵N CP/MAS (Cross-Polarization Magic-Angle Spinning) NMR to identify the chemical environments of the atoms in your polymer and confirm the formation of imine linkages.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Explanation: FTIR is a straightforward method to identify the functional groups present in your material.
-
Application: Look for the disappearance of the N-H stretching bands from the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band from the aldehyde (around 1700 cm⁻¹), and the appearance of a C=N stretching band for the imine (around 1620-1650 cm⁻¹).
-
-
Powder X-Ray Diffraction (PXRD):
-
Explanation: As mentioned, PXRD is crucial for determining the crystallinity of your material.
-
Application: Even if the material is not highly crystalline, a broad amorphous halo in the PXRD pattern confirms the polymeric nature of the product.
-
-
Thermogravimetric Analysis (TGA):
-
Explanation: TGA provides information about the thermal stability of your polymer.
-
Application: A high decomposition temperature is indicative of a stable, cross-linked network.[4]
-
-
Elemental Analysis:
-
Explanation: This technique determines the elemental composition of your material.
-
Application: Compare the experimental elemental composition with the theoretical values for the expected polymer structure to verify its formation.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the methyl groups on the this compound monomer?
A1: The methyl groups have a significant electronic and steric effect. They are electron-donating, which can influence the reactivity of the amine groups. Sterically, they can affect the planarity of the resulting polymer sheets and influence the stacking behavior in COFs.
Q2: Can I use other types of co-monomers besides aldehydes?
A2: Yes, while imine formation with aldehydes is the most common, other co-monomers can be used. For example, reactions with acyl chlorides to form amides or with isocyanates to form ureas are possible, though these linkages are generally less reversible, making crystalline framework formation more challenging.
Q3: How do I activate the synthesized polymer to achieve high surface area?
A3: After synthesis, the pores of the polymer are often filled with solvent and unreacted monomers. An activation process is necessary to clean the pores. This typically involves washing the polymer with a series of solvents of decreasing polarity (e.g., DMF, acetone, ethanol) and then drying under high vacuum, often with heating.
Q4: What are the safety precautions for working with this compound?
A4: this compound is an aromatic amine and should be handled with care. Aromatic amines as a class can be toxic and may have carcinogenic properties.[7] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and consult the material safety data sheet (MSDS) before use.
IV. Experimental Protocols
Protocol 1: General Procedure for Imine-Based Polymerization
This protocol provides a starting point for the solvothermal synthesis of a porous organic polymer from this compound and a di- or tri-aldehyde co-monomer.
Reagents and Materials:
-
This compound
-
Aldehyde co-monomer (e.g., terephthalaldehyde for a 2D polymer)
-
Solvent mixture (e.g., 1,4-dioxane and mesitylene, 1:1 v/v)
-
Catalyst (e.g., 6 M aqueous acetic acid)
-
Pyrex tube or pressure vessel
Procedure:
-
In a Pyrex tube, add this compound (e.g., 0.1 mmol).
-
Add the aldehyde co-monomer in the appropriate stoichiometric ratio (e.g., 0.15 mmol of a dialdehyde).
-
Add the solvent mixture (e.g., 1 mL).
-
Sonicate the mixture for 15 minutes to ensure good dispersion.
-
Add the aqueous acetic acid catalyst (e.g., 0.1 mL).
-
Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and seal the tube with a torch.
-
Place the sealed tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, open the tube carefully.
-
Collect the solid product by filtration.
-
Wash the product sequentially with DMF, acetone, and ethanol.
-
Dry the polymer under high vacuum at an elevated temperature (e.g., 150 °C) overnight to activate it.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution(s) |
| Low/No Yield | Impure monomers | Purify monomers by recrystallization. |
| Suboptimal temperature/time | Vary temperature (e.g., 100-150 °C) and reaction time (24-72 h). | |
| Inappropriate solvent | Screen different solvent mixtures (e.g., dioxane/mesitylene, DMF/benzene). | |
| Incorrect catalyst concentration | Optimize catalyst (e.g., acetic acid) concentration (5-10 vol%). | |
| Amorphous Product | Low reaction reversibility | Ensure appropriate catalyst and water content. |
| Fast precipitation | Lower reaction temperature; consider slow monomer addition. | |
| Non-ideal co-monomer | Use high-purity, rigid co-monomers. | |
| Difficult Characterization | Inherent insolubility | Utilize solid-state techniques: ssNMR, FTIR, PXRD, TGA, Elemental Analysis. |
V. Visualizations
Diagram 1: Polymerization Workflow
Caption: A typical workflow for the synthesis and characterization of polymers from this compound.
Diagram 2: Troubleshooting Logic
Caption: A decision-making flowchart for troubleshooting common polymerization issues.
VI. References
-
Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Membranes URL:
-
Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks. Semantic Scholar URL:
-
(PDF) Approaches and challenges in the synthesis of three-dimensional covalent-organic frameworks. ResearchGate URL:
-
Review on Covalent Organic Frameworks: Design, Synthesis, and Cutting-Edge Applications in the Biomedical Technology. Taylor & Francis Online URL:
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC URL:
-
Advances in porous organic polymers: syntheses, structures, and diverse applications. Royal Society of Chemistry URL:
-
This compound. PubChem URL: [Link]
-
The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products. Google Patents URL:
-
Application Notes and Protocols: Benzene-1,3,5-tricarbaldehyde in the Formation of Porous Organic Polymers. Benchchem URL:
-
Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. National Institutes of Health URL: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,4,6-Trimethylbenzene-1,3,5-triamine
Prepared by the Office of Senior Application Scientists
Welcome to the technical support center for 2,4,6-Trimethylbenzene-1,3,5-triamine (TMTBA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the handling, storage, and use of this highly reactive aromatic triamine. Due to its electron-rich nature, TMTBA is exceptionally sensitive to atmospheric oxygen, and preventing its oxidation is critical for experimental success.
This document provides in-depth, field-proven insights and protocols to ensure the integrity of your compound and the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My solid this compound has changed color from white/off-white to yellow/brown. What happened?
A: This color change is a classic indicator of oxidation.[1] The three electron-donating amine groups on the benzene ring make the molecule highly susceptible to oxidation by atmospheric oxygen. This process can be further accelerated by exposure to light. The resulting colored byproducts are often complex mixtures, including N-oxides and quinone-imine type species, which are highly conjugated and absorb visible light.
-
Causality: The lone pairs of electrons on the nitrogen atoms increase the electron density of the aromatic ring, making it easier to lose electrons (i.e., to be oxidized). Even trace amounts of oxygen can initiate this degradation cascade over time.
Q2: Can I still use my this compound if it is discolored?
A: It is strongly discouraged. The presence of colored impurities signifies that a portion of your starting material has decomposed. Using oxidized material will lead to several critical issues:
-
Inaccurate Stoichiometry: The actual concentration of the active triamine is lower than weighed, leading to incorrect molar ratios in your reaction.
-
Side Reactions: The oxidation byproducts can interfere with your reaction, leading to the formation of unexpected and difficult-to-separate impurities.
-
Low or No Yield: The reduced amount of active reagent and the presence of interfering species can significantly lower your reaction yield.[1]
For best results, always start with pure, unoxidized material. If discoloration is minor, repurification may be possible but requires stringent air-free techniques.
Q3: What is the single most important factor in preventing oxidation?
A: The rigorous exclusion of atmospheric oxygen and moisture at every step.[2][3] This compound should be treated as highly air-sensitive. All handling, storage, and reactions must be conducted under an inert atmosphere, such as high-purity argon or nitrogen.[3][4]
Part 2: Troubleshooting Guide & Standard Operating Procedures
This section provides detailed solutions and step-by-step protocols for specific challenges encountered during experimentation.
Issue 1: Low Reaction Yields or Inconsistent Results
Low or irreproducible yields are frequently traced back to the degradation of the triamine before or during the reaction.
Root Cause Analysis Workflow
The following diagram outlines a logical workflow to diagnose and solve issues related to compound instability.
Caption: Decision workflow for troubleshooting low yields.
Protocol 2.1: Handling and Weighing Solid this compound
The ideal environment for handling this solid is an inert atmosphere glovebox.[2][5]
Method A: Using a Glovebox (Preferred)
-
Preparation: Ensure the glovebox oxygen and moisture levels are below 10 ppm (ideally <1 ppm).
-
Transfer: Introduce the sealed container of the triamine, a tared vial, spatula, and balance into the glovebox antechamber.
-
Purge: Run at least three purge-and-refill cycles on the antechamber before opening the inner door.[4]
-
Aliquot: Inside the glovebox, carefully open the main container. Transfer the required amount of solid to the tared vial and seal it tightly.
-
Storage: Backfill the main container with the glovebox atmosphere (e.g., argon), seal it tightly with paraffin film, and store it inside the glovebox or in a desiccator cabinet that has been purged with inert gas.
Method B: Using a Glove Bag (For short-term, occasional use)
A glove bag is a less expensive but also less secure alternative to a glovebox.[2]
-
Setup: Place the sealed triamine container, weighing vessel, spatula, and a small balance inside the glove bag.
-
Purge: Seal the bag and purge with a steady flow of inert gas for at least 15-20 minutes to displace the air. Ensure a positive pressure is maintained.
-
Weigh: Perform the weighing operation as quickly as possible.
-
Seal: Tightly seal the weighing vessel and the main container before removing them from the bag.
Issue 2: Reaction Failure During Solubilization or Reaction
Even if the solid is handled correctly, oxidation can occur rapidly in solution if proper precautions are not taken.
Protocol 2.2: Degassing Solvents for Reactions
Dissolved oxygen in solvents is a primary culprit for in-situ degradation. The "Freeze-Pump-Thaw" method is a highly effective technique for removing dissolved gases.[4][5]
Equipment: A Schlenk flask, liquid nitrogen, and a vacuum line.
Steps:
-
Freeze: Place the solvent in a Schlenk flask (do not fill more than half full). Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
-
Pump: Open the flask's stopcock to the vacuum line. The vacuum will remove the gases from the headspace above the frozen solvent. Allow it to pump for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum. Remove the flask from the liquid nitrogen and thaw the solvent in a warm water bath. You will see bubbles of dissolved gas being released from the liquid.
-
Repeat: Repeat this entire three-step cycle at least three times to ensure all dissolved oxygen is removed.
-
Final Step: After the final thaw, backfill the flask with high-purity argon or nitrogen. The solvent is now ready for use.
Data Summary: Comparison of Inert Atmosphere Techniques
| Technique | Level of O₂/H₂O Exclusion | Cost | Throughput & Dexterity | Recommended Use Case |
| Glovebox | Excellent (<1-10 ppm) | High | High | Routine handling of highly sensitive reagents.[2][5] |
| Schlenk Line | Very Good (<50 ppm) | Moderate | Moderate | Air-free reactions, additions, and filtrations.[2][3] |
| Glove Bag | Good to Fair | Low | Low | Occasional, short-term handling and weighing.[2] |
Protocol 2.3: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
This protocol describes a standard setup for running a reaction with this compound.
Equipment: Oven-dried glassware, Schlenk line with dual vacuum/inert gas manifold, rubber septa, syringes, and needles.[3][6]
Workflow Diagram:
Caption: Step-by-step workflow for air-sensitive reaction setup.
Detailed Steps:
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, etc.) in an oven at >120°C overnight. Assemble the apparatus while still hot and immediately attach it to the Schlenk line.[4][7]
-
Purge System: Evacuate the assembled glassware using the vacuum on the Schlenk line, then refill with inert gas. Repeat this cycle three times to remove residual air and moisture.[4]
-
Add Solid: While maintaining a positive flow of inert gas out of one of the flask's necks (a "counterflow"), briefly remove the stopper and add the pre-weighed this compound. Immediately reseal the flask.
-
Add Solvent: Transfer the degassed solvent from its storage flask to the reaction flask using a cannula or a gas-tight syringe.
-
Run Reaction: Ensure the system is connected to an oil bubbler to maintain a slight positive pressure of inert gas throughout the reaction.[7] This prevents air from leaking into the system.
References
-
Air-free technique. Wikipedia.[Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.[Link]
-
The manipulation of air-sensitive compounds. Neilson Lab.[Link]
-
Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center (DTIC).[Link]
-
Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. ResearchGate.[Link]
-
Innovative screening for functional improved aromatic amine derivatives: Toxicokinetics, free radical oxidation pathway and carcinogenic adverse outcome pathway. PubMed.[Link]
- The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ossila.com [ossila.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Scaling the Synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine
Welcome to the technical support guide for the synthesis of 2,4,6-trimethylbenzene-1,3,5-triamine (TMTBA). This document is designed for researchers, chemists, and drug development professionals who are looking to synthesize, scale up, or troubleshoot the production of this valuable C3-symmetric aromatic triamine. TMTBA is a critical precursor for various applications, including the synthesis of anticonvulsant drugs, the development of covalent organic frameworks (COFs), and the creation of novel energetic materials.[1]
This guide provides a comprehensive overview of the most common synthetic route, detailed experimental protocols, and an in-depth troubleshooting section in a question-and-answer format to address specific challenges you may encounter.
Synthesis Overview: A Two-Step Pathway
The most widely adopted and scalable synthesis of this compound begins with mesitylene (1,3,5-trimethylbenzene). The process involves two fundamental organic transformations: electrophilic aromatic nitration followed by the reduction of the resulting nitro groups.
Caption: High-level workflow for the synthesis of TMTBA from mesitylene.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and scalable synthetic route to this compound? The most established route involves the nitration of mesitylene to form 1,3,5-trimethyl-2,4,6-trinitrobenzene, followed by the reduction of this intermediate to the desired triamine.[1] This method is well-documented and utilizes readily available starting materials.
Q2: What are the most critical safety precautions for this synthesis? This synthesis involves hazardous materials. Key precautions include:
-
Nitration: Fuming nitric acid and concentrated sulfuric acid are extremely corrosive. This step must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield. The reaction is highly exothermic and requires careful temperature control to prevent runaways.
-
Reduction: If using hydrazine hydrate, be aware that it is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood.[1]
-
Product Handling: Aromatic amines are toxic and can be absorbed through the skin.[2][3] Always wear gloves and appropriate PPE. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.[4][5]
Q3: How should the final product, TMTBA, be stored? Aromatic amines are susceptible to air oxidation, which can lead to discoloration and impurity formation. The final product should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place to maintain its purity.
Q4: What are the typical yields for each step? Yields can vary based on scale and reaction conditions. However, with optimized protocols, the nitration step can achieve high yields, often exceeding 90%. The subsequent reduction step also typically proceeds with good yields, making the overall process efficient.
Detailed Experimental Protocols
Step 1: Synthesis of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
This protocol details the electrophilic nitration of mesitylene. The methyl groups on the ring are strongly activating, facilitating nitration at the 2, 4, and 6 positions.
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Starting Material | Mesitylene (1,3,5-Trimethylbenzene) | Electron-rich aromatic ring, readily undergoes nitration. |
| Nitrating Agent | Mixed Acid: Fuming Nitric Acid & Conc. Sulfuric Acid | Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. |
| Volume Ratio (HNO₃:H₂SO₄) | 1:1 to 1:3 | An excess of sulfuric acid ensures complete generation of the nitronium ion.[1] |
| Reaction Temperature | -5°C to 5°C | Crucial for controlling the highly exothermic reaction, preventing over-oxidation and the formation of unwanted byproducts.[1] |
| Reaction Time | 0.5 to 5 hours | Sufficient time for the reaction to proceed to completion. Monitor via TLC.[1] |
Step-by-Step Procedure:
-
Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer in an ice-salt bath.
-
Carefully add concentrated sulfuric acid to the flask and begin cooling to below 0°C.
-
Slowly add fuming nitric acid via the dropping funnel while maintaining the temperature between -5°C and 0°C.
-
Once the mixed acid is prepared and cooled, add mesitylene dropwise from the funnel. The rate of addition must be controlled to keep the internal temperature below 5°C.
-
After the addition is complete, allow the mixture to stir in the cold bath for the specified time.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
The solid product, 1,3,5-trimethyl-2,4,6-trinitrobenzene, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the trinitro intermediate as a solid.[1]
Step 2: Synthesis of this compound (TMTBA)
This protocol describes the reduction of the trinitro intermediate to the target triamine. Several reducing agents can be used, but hydrazine hydrate in the presence of a catalyst is a common choice.[1]
| Reagent/Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 1,3,5-Trimethyl-2,4,6-trinitrobenzene | The product from Step 1. |
| Reducing Agent | Hydrazine Hydrate (50% aq. solution) | A strong reducing agent effective for converting nitro groups to amines.[1] |
| Catalyst | Raney Nickel or Palladium on Carbon (Pd/C) | Catalyzes the hydrogenation reaction, increasing reaction rate and efficiency. |
| Solvent | Methanol or Ethanol | Good solvent for the reactants and facilitates the reaction.[1] |
| Molar Ratio (Hydrazine:Substrate) | 3:1 to 5:1 | A stoichiometric excess ensures complete reduction of all three nitro groups.[1] |
| Reaction Temperature | Reflux | Provides the necessary thermal energy to drive the reaction to completion. |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the 1,3,5-trimethyl-2,4,6-trinitrobenzene in methanol or ethanol.
-
Carefully add the catalyst (e.g., a small amount of Raney Nickel slurry). Caution: Raney Nickel is pyrophoric.
-
Heat the suspension to a gentle reflux.
-
Add the hydrazine hydrate solution dropwise via an addition funnel at a rate that maintains a steady reflux. The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture until TLC analysis indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can ignite. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).
-
The crude product can be purified by crystallization from an appropriate solvent system to yield pure this compound.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Caption: Logic diagram for troubleshooting common synthesis issues.
Nitration Stage (Step 1)
Q: My yield of 1,3,5-trimethyl-2,4,6-trinitrobenzene is significantly lower than expected. What went wrong? A: Low yields in this step are typically traced back to two main issues: incomplete reaction or side reactions.
-
Incomplete Reaction: This can occur if the reaction time is too short, the temperature is too low, or the nitrating agent is not sufficiently active. Ensure your nitric and sulfuric acids are of high concentration and that the mixture is stirred efficiently to ensure proper mixing.
-
Side Reactions/Degradation: If the temperature rises above the recommended 5°C, the powerful oxidizing nature of the mixed acid can lead to the degradation of the aromatic ring, resulting in a dark, tarry mixture and lower yields of the desired product. The key is slow, controlled addition of the mesitylene to manage the exotherm.
Q: My NMR spectrum shows a mixture of di-nitrated and tri-nitrated products. How can I increase the selectivity for the tri-substituted product? A: The formation of incompletely nitrated products is a clear sign of insufficient nitrating strength or reaction time. The methyl groups are highly activating, but forcing the third nitro group onto the sterically hindered and electronically deactivated ring requires strong conditions.
-
Increase Nitrating Power: Ensure the use of fuming nitric acid and a sufficient excess of concentrated sulfuric acid. A volume ratio of H₂SO₄ to HNO₃ of 2:1 or 3:1 can help push the equilibrium towards the formation of the nitronium ion.[1]
-
Extend Reaction Time: Allow the reaction to stir for a longer period at the controlled temperature (0-5°C) and monitor carefully by TLC until the di-nitro spot has disappeared.
Reduction Stage (Step 2)
Q: The reduction reaction seems to have stalled; TLC analysis shows remaining starting material even after prolonged reflux. What could be the issue? A: A stalled reduction is almost always due to an issue with the catalyst or an insufficient amount of the reducing agent.
-
Catalyst Deactivation: The catalyst (e.g., Raney Nickel or Pd/C) can become poisoned by impurities. Ensure high-purity starting materials and solvents. It is also critical to use a fresh, active batch of the catalyst. If the reaction stalls, a careful, incremental addition of more catalyst can sometimes restart it.
-
Insufficient Reductant: Ensure you have added a sufficient molar excess of hydrazine hydrate. A molar ratio of at least 3 moles of hydrazine per mole of the trinitro compound is recommended to account for all three nitro groups and any potential side reactions.[1]
Q: My final this compound product is dark and appears impure, even after initial workup. How can I improve its purity and color? A: This is a classic problem of product oxidation. Aromatic amines, especially polyamines, are highly susceptible to oxidation by atmospheric oxygen, which forms highly colored impurities.
-
Inert Atmosphere: The most effective solution is to perform the reaction, workup (especially filtration and solvent removal), and purification under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Using solvents that have been degassed (by sparging with an inert gas or through freeze-pump-thaw cycles) can minimize exposure to dissolved oxygen.
-
Purification: Purification should be done promptly after synthesis. Recrystallization from a suitable solvent system under an inert atmosphere is often effective. If the product is still colored, a small amount of sodium dithionite or activated carbon can sometimes be used during recrystallization to remove colored impurities, though this should be tested on a small scale first.
References
- CN107400058A - The synthetic method of 2, 4, 6- trimethylbenzene -1, 3, 5- triamines and N, N, N- trisacylated products.
-
What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial. [Link]
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Defense Technical Information Center (DTIC). [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]
-
Benzene, 1,3,5-trimethyl-2,4,6-trinitro-. NIST Chemistry WebBook. [Link]
Sources
- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. international.skcinc.com [international.skcinc.com]
common impurities in 2,4,6-Trimethylbenzene-1,3,5-triamine and their removal
Welcome to the technical support center for 2,4,6-Trimethylbenzene-1,3,5-triamine (CAS 4380-92-1). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the purity of this versatile C3-symmetric aromatic triamine and to provide robust troubleshooting protocols for its purification.
Frequently Asked Questions (FAQs)
Q1: My this compound (TAM) has a yellowish or brownish tint. Is it still usable?
A1: The appearance of a yellow or brown color in what should be a white or off-white solid often indicates the presence of oxidation products. Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. For many applications, especially those sensitive to trace impurities like polymerization or pharmaceutical synthesis, this discoloration may be problematic. The purity should be assessed by an appropriate analytical method (e.g., NMR, HPLC, or LC-MS) before use. If impurities are detected, purification is recommended.
Q2: What are the most common impurities I should expect in commercially available or synthesized TAM?
A2: Common impurities in TAM typically stem from its synthesis, which usually involves the nitration of mesitylene followed by reduction.[1] Potential impurities include:
-
Unreacted Starting Material: Residual mesitylene (1,3,5-trimethylbenzene).
-
Incompletely Reduced Intermediates: Such as 2,4,6-trimethyl-1,3-dinitro-5-aminobenzene or 2,4,6-trimethyl-1-nitro-3,5-diaminobenzene.
-
Oxidation/Degradation Products: Formed by exposure to air and light.
-
Residual Solvents and Reagents: From the synthesis and initial purification steps.
Q3: What is the best general-purpose method for purifying TAM?
A3: For general purification of solid TAM, recrystallization is often the most effective and straightforward method. It is particularly good at removing small amounts of colored impurities and by-products with different solubility profiles. For more challenging separations, such as removing structurally similar impurities, column chromatography is the preferred technique.[2]
Q4: Can I use standard silica gel for column chromatography of TAM?
A4: While possible, it is not ideal. TAM is a basic compound, and the acidic nature of standard silica gel can lead to strong, sometimes irreversible, adsorption.[3] This can result in poor separation, tailing of the compound peak, and potential degradation on the column. It is highly recommended to use a modified approach, such as adding a competing base like triethylamine to the mobile phase or using an amine-functionalized silica gel.[4]
Troubleshooting Guides
Issue 1: Presence of Colored Impurities (Yellow to Brown Discoloration)
This is the most frequent issue encountered and is typically due to oxidation.
Underlying Cause: Aromatic amines can be oxidized by atmospheric oxygen, a process that can be accelerated by light and trace metal impurities. The resulting oxidized species are often highly conjugated and thus colored.
Recommended Purification Protocol: Recrystallization
Recrystallization is effective for removing colored impurities as they are often present in small quantities and may have different solubility characteristics than the bulk product.
Step-by-Step Methodology:
-
Solvent Selection: The ideal recrystallization solvent is one in which TAM is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvent systems for aromatic amines include ethanol, or mixed solvent systems like hexane/ethyl acetate or chloroform/hexane.[5][6]
-
Dissolution: In a flask, add the impure TAM and the minimum amount of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is still colored, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the purified crystals under vacuum to remove any residual solvent.
| Parameter | Recommendation | Rationale |
| Solvent Choice | Ethanol, Hexane/Ethyl Acetate | Balances solubility for effective purification. |
| Cooling Rate | Slow | Promotes the formation of pure, well-defined crystals. |
| Decolorization | Activated Charcoal | Adsorbs colored, high molecular weight impurities. |
Issue 2: Contamination with Unreacted Starting Material (Mesitylene) or Less Polar By-products
If the synthesis did not proceed to completion, you might have residual starting material or partially nitrated intermediates.
Underlying Cause: Incomplete nitration of mesitylene or incomplete reduction of the trinitro intermediate. These impurities are significantly less polar than the desired triamine.
Recommended Purification Protocol: Column Chromatography
Column chromatography is highly effective at separating compounds based on their polarity.[2]
Step-by-Step Methodology:
-
Stationary Phase Selection: To mitigate issues with the basicity of TAM, it is recommended to either:
-
Mobile Phase (Eluent) Selection: A gradient of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is typically used. The exact ratio will depend on the specific impurities.
-
Column Packing: Prepare a slurry of the chosen stationary phase in the initial, less polar mobile phase and pack the column.
-
Sample Loading: Dissolve the impure TAM in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with the less polar mobile phase. The less polar impurities (e.g., mesitylene) will elute first. Gradually increase the polarity of the mobile phase to elute the more polar compounds, with the highly polar TAM eluting last.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Diagram of the Purification Workflow:
Caption: Purification workflows for this compound.
Issue 3: Presence of Water-Soluble Impurities (e.g., Salts)
Salts can be introduced during the synthesis, particularly in the reduction step if mineral acids and metals are used (e.g., Sn/HCl or Fe/HCl).[2]
Underlying Cause: Formation of ammonium salts or residual metal salts from the reduction of the nitro groups.
Recommended Purification Protocol: Liquid-Liquid Extraction
An acid-base extraction is a highly effective method to separate the basic TAM from neutral organic impurities and water-soluble salts.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude TAM in a suitable organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities.
-
Acidic Extraction: To separate the amine, extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic TAM will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Basification: Separate the aqueous layer containing the protonated TAM and basify it with a strong base (e.g., NaOH) until it is strongly alkaline. The TAM will precipitate out as the free base.
-
Re-extraction: Extract the now basic aqueous solution with a fresh portion of organic solvent (DCM or ethyl acetate) to recover the purified TAM.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent under reduced pressure to yield the pure TAM.
Logical Relationship Diagram:
Caption: Acid-base extraction workflow for the purification of TAM.
References
- [No Author]. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH.
- [No Author]. (n.d.). CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products. Google Patents.
- [No Author]. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Google Patents.
- [No Author]. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.
- [No Author]. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage.
- [No Author]. (n.d.). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. DTIC.
- [No Author]. (n.d.). N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine. PMC - NIH.
- [No Author]. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Chemistry Stack Exchange.
- [No Author]. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry.
Sources
- 1. CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents [patents.google.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reagents & Solvents [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Purity Validation of 2,4,6-Trimethylbenzene-1,3,5-triamine by High-Performance Liquid Chromatography
In the realms of pharmaceutical development, materials science, and chemical synthesis, the purity of starting materials and intermediates is paramount. For a compound like 2,4,6-Trimethylbenzene-1,3,5-triamine (TMBTA), a symmetrical aromatic triamine with significant applications in medicinal chemistry and as a precursor for novel energetic and supramolecular materials, rigorous purity assessment is not merely a quality control step but a fundamental necessity for ensuring downstream efficacy, safety, and reproducibility.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of TMBTA, juxtaposed with other analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Critical Role of Purity for TMBTA
TMBTA, with its C3 symmetry, serves as a crucial building block in various advanced applications.[1] It is a key precursor in the synthesis of anticonvulsant drugs and is instrumental in the construction of covalent organic frameworks (COFs) and other functional materials.[1] The presence of impurities, even in trace amounts, can have profound consequences:
-
In Pharmaceutical Synthesis: Impurities can lead to the formation of undesired side products, reducing the yield and purity of the final active pharmaceutical ingredient (API). More critically, they can introduce toxicological risks.
-
In Materials Science: The ordered structure of materials like COFs is highly dependent on the purity of the monomeric units. Impurities can disrupt the polymerization process, leading to defects in the material's framework and compromising its desired properties.
Given these considerations, a robust, validated analytical method for purity determination is indispensable. HPLC stands out as a powerful and versatile technique for this purpose.
HPLC for TMBTA Purity: A Mechanistic Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, particularly for the separation, identification, and quantification of non-volatile or thermally labile compounds.[2] Its application to TMBTA purity analysis is predicated on the differential partitioning of the analyte and its potential impurities between a stationary phase and a mobile phase.
Diagram: HPLC Purity Validation Workflow
Caption: Workflow for TMBTA purity validation by HPLC.
The choice of HPLC parameters is critical for achieving optimal separation and accurate quantification. A reversed-phase (RP-HPLC) method is typically the most suitable approach for aromatic amines like TMBTA.
Column Selection: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC due to its hydrophobic stationary phase, which effectively retains aromatic compounds like TMBTA. The choice of particle size (e.g., 5 µm or sub-2 µm for UHPLC) will influence efficiency and analysis time.
Mobile Phase Composition: The mobile phase, a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol), is optimized to achieve the desired retention and separation.[3] For basic compounds like TMBTA, a slightly acidic mobile phase (e.g., using formic acid or phosphoric acid) can improve peak shape by suppressing the ionization of silanol groups on the silica support and ensuring the analyte is in a single ionic form.[3] A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to elute any more strongly retained impurities.
Detection: TMBTA possesses a chromophore (the benzene ring) that allows for detection by UV-Vis spectrophotometry. The selection of an appropriate wavelength, typically at the absorbance maximum of TMBTA, ensures high sensitivity. A photodiode array (PDA) detector is advantageous as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.
A Comparative Look: HPLC vs. Alternative Techniques
While HPLC is a powerful tool, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical methods.
| Technique | Principle | Advantages for TMBTA Analysis | Disadvantages for TMBTA Analysis |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase.[4] | High sensitivity and resolution for separating structurally similar impurities.[4] Quantitative accuracy and precision. Amenable to automation. | Method development can be time-consuming. May require derivatization for compounds without a suitable chromophore (not an issue for TMBTA). |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase.[5] | Excellent for volatile impurities. High resolution. | TMBTA has a relatively high boiling point and may require derivatization to increase volatility and thermal stability.[5] Risk of on-column degradation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei.[4] | Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine purity without a reference standard of the analyte. | Lower sensitivity compared to HPLC for trace impurities. Can be complex to interpret for mixtures. Higher instrumentation cost. |
| Titration | Neutralization of the basic amine groups with a standardized acid.[5] | Simple, inexpensive, and provides a measure of total basicity. | Non-specific; it cannot distinguish between TMBTA and other basic impurities.[6] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | When coupled with HPLC (LC-MS), it is a powerful tool for the identification of unknown impurities by providing molecular weight information.[6][7] | As a standalone technique, it is not suitable for purity determination of the bulk material. |
The Synergy of Orthogonal Methods: For comprehensive quality control, it is often recommended to employ orthogonal methods, meaning techniques that rely on different separation or detection principles.[4] For instance, using HPLC for routine purity analysis and NMR for structural confirmation and to rule out impurities that may co-elute in the HPLC method provides a more complete picture of the sample's purity.
Experimental Protocol: A Validated RP-HPLC Method for TMBTA Purity
This protocol outlines a robust, self-validating RP-HPLC method for the determination of TMBTA purity. The inclusion of forced degradation studies is crucial for demonstrating the stability-indicating nature of the method.[2][8]
Instrumentation and Reagents
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
TMBTA reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
-
Ultrapure water.
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or absorbance maximum of TMBTA) |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of TMBTA reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the TMBTA sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Validation: The Cornerstone of Trustworthiness
A comprehensive validation of the HPLC method is essential to ensure its reliability.[9] This involves assessing the following parameters according to ICH guidelines:
-
Specificity (Forced Degradation): To demonstrate that the method can separate the main peak from potential degradation products, forced degradation studies are performed.[2][7]
-
Acid/Base Hydrolysis: Reflux the sample in 0.1 M HCl and 0.1 M NaOH.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂.
-
Thermal Degradation: Expose the solid sample to heat (e.g., 105 °C).
-
Photolytic Degradation: Expose the sample solution to UV light. The goal is to achieve 5-20% degradation of the active ingredient.[2] The chromatograms of the stressed samples should show that the degradation product peaks are well-resolved from the main TMBTA peak.
-
-
Linearity: Analyze a series of TMBTA standard solutions at different concentrations (e.g., 50% to 150% of the nominal concentration). A linear relationship between peak area and concentration, with a correlation coefficient (r²) > 0.999, is expected.
-
Accuracy (Recovery): Spike a placebo (if applicable) or a known low-purity batch with known amounts of TMBTA reference standard at different concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day. The relative standard deviation (RSD) of the peak areas should be < 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of TMBTA that can be reliably detected and quantified, respectively. This is often established based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase pH) to assess the method's reliability under normal usage.
Purity Calculation
The purity of the TMBTA sample is typically calculated using the area percent method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.
Purity (%) = (Area of TMBTA peak / Total area of all peaks) x 100
For higher accuracy, especially if impurity standards are available, a correction factor can be applied.
Conclusion: Ensuring Scientific Integrity through Rigorous Validation
The validation of TMBTA purity by HPLC is a critical process that underpins the reliability of research and the quality of resulting products. This guide has provided a comprehensive framework for developing and validating a robust HPLC method, emphasizing the rationale behind experimental choices and the importance of a self-validating system. By comparing HPLC with alternative techniques and detailing a rigorous validation protocol, including forced degradation studies, researchers, scientists, and drug development professionals can be confident in the purity data they generate. The adoption of such a scientifically sound approach is fundamental to upholding the principles of expertise, authoritativeness, and trustworthiness in scientific endeavors.
References
- Benchchem. A Comparative Guide to the Purity Validation of Propane-1,2,3-triamine by HPLC and NMR.
- Benchchem. A Comparative Guide to Analytical Methods for Determining the Purity of Tridecane-1,13-diamine.
- Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with.
- Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
- ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.
- PharmaTutor. Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
- MedCrave online. Forced Degradation Studies.
- ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies.
- Agilent Technologies. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
- PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.
- ResearchGate. Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance Liquid chromatography with derivatization using 9-fluorenylmethylchloroformate.
- ResearchGate. What would be the quickest and simplest way to test the purity of a compound after synthesis?.
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A Comparative Guide to 2,4,6-Trimethylbenzene-1,3,5-triamine in the Synthesis of Advanced Porous Materials
In the pursuit of novel materials with exceptional properties, the selection of molecular building blocks is a critical decision that dictates the ultimate functionality of the final product. For researchers and professionals in materials science and drug development, aromatic amines are a cornerstone of synthesis, particularly in the construction of advanced polymers and porous crystalline frameworks. This guide provides an in-depth comparison of 2,4,6-Trimethylbenzene-1,3,5-triamine (TMBTA) with other aromatic triamines, focusing on their application in the synthesis of Covalent Organic Frameworks (COFs).
Introduction to Aromatic Triamines as Functional Monomers
Aromatic triamines are a class of organic compounds characterized by a benzene ring substituted with three amino (-NH2) groups. Their rigid structure and trifunctional nature make them exemplary building blocks for creating two- and three-dimensional polymeric networks. The spatial arrangement of the amine groups is a crucial determinant of the resulting network's topology. For instance, monomers with C3 symmetry, such as 1,3,5-triaminobenzene (TAB) and TMBTA, are instrumental in forming hexagonal porous structures, which are highly sought after for applications in gas storage, separation, and catalysis.
This guide will focus on a head-to-head comparison of TMBTA with its unsubstituted counterpart, TAB, to elucidate the profound impact of peripheral functionalization on the properties of advanced materials.
Spotlight on this compound (TMBTA)
TMBTA is an aromatic triamine with a C3-symmetric structure, distinguished by the presence of three methyl groups positioned ortho to the amine functionalities.[1] This substitution pattern has significant steric and electronic implications. The methyl groups are electron-donating, which can influence the reactivity of the amine groups. More importantly, they introduce steric hindrance that can direct the formation of specific framework topologies and affect the final material's properties, such as solubility and thermal stability.[2]
The synthesis of TMBTA typically involves the nitration of mesitylene to 1,3,5-trimethyl-2,4,6-trinitrobenzene, followed by the reduction of the nitro groups to amines.[1] Its applications are primarily in medicinal chemistry and materials science, where it serves as a precursor for anticonvulsant drugs and as a key component in the construction of energetic compounds and COFs.[1]
Comparative Analysis: TMBTA vs. 1,3,5-Triaminobenzene (TAB)
While TMBTA and TAB share the same core geometry, the presence of methyl groups in TMBTA leads to distinct differences in the properties of the materials they form. The following table summarizes a comparison of their performance as building blocks in the synthesis of COFs.
| Property | This compound (TMBTA) | 1,3,5-Triaminobenzene (TAB) | Rationale for Differences |
| Monomer Reactivity | Moderated | High | The steric hindrance from the methyl groups in TMBTA can modulate the reactivity of the amine groups, potentially leading to more controlled polymerization. |
| Solubility of Resulting Polymer | Generally higher in organic solvents | Often lower | The methyl groups in TMBTA can disrupt intermolecular packing, leading to improved solubility of the resulting polymers.[2] |
| Crystallinity of COF | Can be high, but may be reduced due to steric hindrance | Typically high, forming well-ordered crystalline structures | The planar structure of TAB facilitates efficient π-π stacking, leading to high crystallinity. The bulkier TMBTA may sometimes lead to less ordered materials. |
| Thermal Stability of COF | High | High | Both monomers contribute to the formation of robust, covalently linked networks with high thermal stability. |
| Surface Area of COF | Variable, dependent on synthetic conditions and co-monomer | Generally high | The precise geometry and packing of the framework, influenced by the monomer, will determine the final surface area. |
Experimental Protocol: Synthesis of a TMBTA-based Covalent Organic Framework
To provide a practical context, here is a detailed, self-validating protocol for the synthesis of a COF using TMBTA. This protocol is based on established methods for Schiff base condensation reactions.
Objective: To synthesize a crystalline, porous COF from this compound and a dialdehyde linker.
Materials:
-
This compound (TMBTA)
-
Terephthalaldehyde (a suitable dialdehyde linker)
-
1,4-Dioxane (solvent)
-
6M Aqueous Acetic Acid (catalyst)
Procedure:
-
In a Pyrex tube, add this compound and terephthalaldehyde in a 2:3 molar ratio.
-
Add a 1:1 mixture of 1,4-dioxane and 6M aqueous acetic acid to the tube. The choice of a mixed solvent system is to ensure the solubility of the monomers while the aqueous acid acts as a catalyst for the imine bond formation.
-
The tube is flash-frozen in liquid nitrogen, evacuated to a pressure of ~150 mTorr, and flame-sealed. This "freeze-pump-thaw" technique removes dissolved gases that could interfere with the reaction.
-
The sealed tube is heated in an oven at 120 °C for 3 days. The elevated temperature promotes the reversible Schiff base reaction, allowing for the formation of a thermodynamically stable, crystalline COF.
-
After cooling to room temperature, the resulting solid is collected by filtration.
-
The solid is washed sequentially with anhydrous acetone and anhydrous tetrahydrofuran to remove any unreacted monomers and oligomers.
-
The purified COF is then dried under vacuum at 150 °C overnight to yield a fine powder.
Validation: The success of the synthesis is confirmed by characterization techniques such as Powder X-ray Diffraction (PXRD) to assess crystallinity, Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of imine bonds, and Brunauer-Emmett-Teller (BET) analysis to determine the surface area of the porous material.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of a TMBTA-based COF.
Caption: Workflow for the synthesis of a TMBTA-based Covalent Organic Framework.
Conclusion and Future Outlook
This compound is a valuable building block in the construction of advanced polymeric materials. Its unique structure, featuring sterically hindering methyl groups, offers a means to tune the properties of the resulting materials. When compared to the unsubstituted 1,3,5-triaminobenzene, TMBTA can lead to polymers with improved solubility, although potentially at the cost of reduced crystallinity in some cases.
The choice between TMBTA and other aromatic triamines will ultimately depend on the desired properties of the final material. For applications where high crystallinity and surface area are paramount, TAB may be the preferred choice. However, for applications requiring solution processability or where the modulation of intermolecular interactions is desired, TMBTA presents a compelling alternative.
Future research in this area will likely focus on the synthesis of novel aromatic triamines with different functional groups to further expand the toolbox of materials scientists. By understanding the subtle interplay between monomer structure and material properties, we can continue to design and synthesize advanced materials with tailored functionalities for a wide range of applications.
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Choosing the Right Aromatic Diamine for Advanced Polymer Synthesis. Retrieved January 14, 2026, from [Link]
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A Comparative Performance Guide: 2,4,6-Trimethylbenzene-1,3,5-triamine-Based Polymers vs. Key Alternatives in Porous Material Design
Introduction
The rational design of porous organic materials is a cornerstone of advancements in fields ranging from drug delivery to catalysis and separations. The selection of molecular building blocks is a critical determinant of the final material's properties and performance. Among these, C3-symmetric triamine linkers are fundamental for constructing two- and three-dimensional porous networks. This guide provides an in-depth technical comparison of polymers derived from 2,4,6-Trimethylbenzene-1,3,5-triamine (TMTBTA) against prominent alternatives. We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their evaluation, offering researchers and drug development professionals a clear, objective framework for material selection.
TMTBTA is an aromatic triamine with a unique, non-planar structure due to the steric hindrance between the amine and methyl groups.[1][2] This feature, along with the reactivity of its three amine functional groups, makes it a compelling monomer for creating complex, porous architectures, particularly Covalent Organic Frameworks (COFs).[1] In the context of drug delivery, the amine groups can impart pH-responsiveness, a highly desirable trait for targeted release in the acidic microenvironments of tumors or specific subcellular compartments.[3]
Performance Characteristics of TMTBTA-Based Polymers
Polymers synthesized from TMTBTA, typically through condensation reactions with aldehydes to form imine-linked COFs, exhibit a distinct set of properties. The core value proposition of using TMTBTA lies in the specific functionalities and structural nuances it imparts.
-
Porosity and Surface Area: Like other COFs, TMTBTA-based polymers are designed to be permanently porous.[4] However, the non-planar nature of the TMTBTA monomer can lead to more complex, potentially interpenetrated 3D networks rather than perfectly stacked 2D layers. This can influence the specific surface area and pore size distribution, which are critical parameters for drug loading capacity.[5]
-
pH-Responsiveness: The primary amines on the TMTBTA scaffold provide sites for protonation in acidic conditions.[3] This change in charge can induce electrostatic repulsion within the polymer framework, leading to swelling or partial disassembly of carrier nanoparticles, thereby triggering the release of an encapsulated drug.[3] This mechanism is particularly advantageous for creating "smart" drug delivery systems that release their payload preferentially at pathological sites.
-
Thermal and Chemical Stability: The formation of strong covalent bonds (e.g., imines) results in materials with significant thermal stability.[6] This robustness is crucial for withstanding storage conditions and various formulation processes.
The Competitive Landscape: Alternative Building Blocks
The performance of TMTBTA-based polymers must be evaluated relative to established and emerging alternatives. The choice of linker fundamentally dictates the geometry, rigidity, electronic properties, and ultimately, the performance of the resulting polymer.[7]
Alternative Triamine Linkers
-
1,3,5-Tris(4-aminophenyl)benzene (TAPB): A planar, rigid linker widely used for synthesizing highly crystalline 2D COFs.[7][8] Its planarity facilitates the formation of well-ordered, stacked hexagonal layers, often resulting in exceptionally high BET surface areas.
-
1,3,5-Tris-(4-aminophenyl)triazine (TAPT): This linker features a nitrogen-rich triazine core.[7] The triazine unit enhances the electron-deficient nature of the core and can lead to COFs with distinct electronic properties and strong intermolecular interactions, contributing to high porosity and stability.[7][9]
Alternative Porous Polymer Platforms
-
Porous Aromatic Frameworks (PAFs): PAFs are a class of amorphous porous polymers constructed via irreversible coupling reactions, typically forming robust C-C bonds.[10][11] Their key advantage is exceptional chemical and thermal stability, often exceeding that of COFs.[10] However, the lack of long-range order (crystallinity) can make precise structural characterization and functional prediction more challenging compared to COFs.[12]
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic linkers.[13] They are renowned for their ultra-high surface areas and tunable pore environments. While structurally analogous to COFs, the coordination bonds in MOFs are generally less robust than the covalent bonds in COFs, which can render them less stable in aqueous or acidic environments—a significant consideration for many drug delivery applications.[6]
Head-to-Head: Quantitative Performance Comparison
The selection of a monomer is best guided by quantitative data. The table below summarizes key performance metrics for polymers derived from TMTBTA-related analogs and its primary alternatives, collated from scientific literature.
| Linker/Monomer | Resulting Polymer Class | Central Core | BET Surface Area (m²/g) | Thermal Stability (Onset of Decomposition) | Key Feature | Source |
| TMTBTA Analog | COF | Trimethylbenzene | ~1360 (for COF-300, a related analog) | Up to 490 °C | Non-planar, functional amine/methyl groups | [7] |
| TAPB | COF | Benzene | 1500 - 4200 | ~450 °C | Planar, rigid, promotes high crystallinity | [7][8] |
| TAPT | COF | Triazine | >2000 | >450 °C | Planar, N-rich core, unique electronic properties | [7][14] |
| Tetraphenylmethane | PAF | Methane | >1000 | >400 °C | Amorphous, exceptional stability | [10][11] |
Note: Data is collated from different studies and should be compared with caution due to variations in synthesis and measurement conditions.
Visualizing the Science: Workflows and Relationships
To better understand the processes and logical choices involved, the following diagrams illustrate key workflows.
Caption: Workflow for the synthesis of an imine-based COF.
Caption: Schematic of the drug loading and release process.
Caption: Logic diagram for selecting a monomer based on desired properties.
From Theory to Practice: Experimental Protocols
To ensure scientific integrity, the protocols described below are self-validating systems grounded in established methodologies.
Protocol 1: Synthesis of a Representative Imine-Based COF (e.g., TAPB-TFB COF)
Causality: This solvothermal method uses a mixed solvent system and an acid catalyst. The choice of solvents (e.g., dioxane and mesitylene) is crucial to control monomer solubility, while the slow reaction rate at elevated temperature, governed by reversible imine bond formation, allows for thermodynamic error correction, leading to a crystalline product rather than an amorphous polymer.[8]
-
Preparation: In a Pyrex tube, combine 1,3,5-tris(4-aminophenyl)benzene (TAPB) (e.g., 0.25 mmol) and terephthalaldehyde (TFB) (e.g., 0.375 mmol).
-
Solvent Addition: Add a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene (e.g., 2.5 mL).
-
Catalyst Addition: Add aqueous acetic acid (e.g., 6 M, 0.25 mL) to catalyze the imine condensation.
-
Homogenization: Briefly sonicate the mixture to ensure a homogenous suspension.
-
Reaction: Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and seal the tube with a torch. Heat the sealed tube in an oven at 120 °C for 72 hours.
-
Isolation: After cooling to room temperature, collect the resulting solid powder by filtration.
-
Washing: Wash the solid sequentially with anhydrous acetone and tetrahydrofuran (THF) to remove residual monomers and oligomers.
-
Activation: Dry the polymer under high vacuum at 80 °C overnight to evacuate the pores, yielding the activated COF.
Protocol 2: Characterization of Porosity via N₂ Adsorption (BET Analysis)
Causality: This technique measures the amount of nitrogen gas adsorbed onto the material's surface at cryogenic temperatures. The Brunauer-Emmett-Teller (BET) model is applied to the adsorption data to calculate the specific surface area, a direct measure of the accessible porous network.[15]
-
Sample Preparation: Place approximately 50-100 mg of the activated polymer in a sample tube.
-
Degassing: Degas the sample under vacuum at an elevated temperature (e.g., 120 °C) for at least 12 hours to remove any adsorbed atmospheric gases and moisture from the pores.
-
Analysis: Transfer the sample tube to the analysis port of a gas sorption analyzer.
-
Measurement: Perform a nitrogen adsorption-desorption measurement at 77 K (liquid nitrogen temperature) over a range of relative pressures (P/P₀) from approximately 10⁻⁶ to 1.0.
-
Data Processing: Calculate the specific surface area using the BET equation, typically applied in the relative pressure range of 0.05 to 0.3. Determine the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).[15]
Protocol 3: Evaluation of Drug Delivery Performance
Causality: This two-part protocol assesses the polymer's ability to both encapsulate and controllably release a therapeutic agent. The drug loading is quantified by a depletion method using UV-Vis spectroscopy.[16] The in vitro release study utilizes a dialysis membrane to separate the polymer from the bulk release medium, ensuring that sink conditions are maintained, which is critical for accurately measuring release kinetics.[17][18]
A. Drug Loading
-
Preparation: Prepare a stock solution of a model drug (e.g., Doxorubicin or Ibuprofen) in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
-
Incubation: Disperse a known mass of the activated polymer (e.g., 20 mg) into a specific volume of the drug stock solution (e.g., 5 mL).
-
Equilibration: Agitate the suspension at room temperature for 24-48 hours to allow the drug to diffuse into the pores and reach equilibrium.
-
Separation: Centrifuge the suspension to pellet the drug-loaded polymer.
-
Quantification: Carefully collect the supernatant. Measure its absorbance using a UV-Vis spectrophotometer at the drug's λ_max. Calculate the final drug concentration using a pre-established calibration curve.
-
Calculation: Determine the amount of drug loaded into the polymer by subtracting the mass of the drug remaining in the supernatant from the initial mass of the drug.
B. In Vitro Drug Release
-
Preparation: Transfer a known mass of the dried, drug-loaded polymer into a dialysis bag (with a molecular weight cut-off (MWCO) appropriate for the drug).
-
Setup: Place the sealed dialysis bag into a larger vessel containing a known volume of release buffer (e.g., 50 mL of phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions or pH 5.5 to simulate a tumor microenvironment).
-
Incubation: Place the entire setup in a shaking incubator at 37 °C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantification: Analyze the drug concentration in each aliquot using UV-Vis spectroscopy or HPLC.
-
Analysis: Calculate the cumulative percentage of drug released at each time point and plot the data to generate a release profile.
Conclusion
The design and selection of monomers for porous polymer synthesis is a multi-faceted decision that hinges on the desired application. This compound (TMTBTA) offers a unique combination of C3-symmetry and built-in functionality that can be leveraged to create complex 3D networks with pH-responsive properties, making it a promising candidate for advanced drug delivery systems.
However, when the primary objectives are maximizing crystallinity and achieving the highest possible surface area, planar and rigid alternatives like 1,3,5-tris(4-aminophenyl)benzene (TAPB) often demonstrate superior performance in forming well-ordered 2D COFs.[7] For applications demanding ultimate stability under harsh conditions, amorphous Porous Aromatic Frameworks (PAFs) present a compelling alternative.[11] By carefully considering the comparative data and applying the rigorous experimental protocols outlined in this guide, researchers can make informed decisions to engineer porous polymers with precisely tailored performance characteristics, accelerating the development of next-generation materials for science and medicine.
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ResearchGate. (n.d.). Polymers with tertiary amine groups for drug delivery and bioimaging. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. Retrieved from [Link]
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Berkeley Global Science Institute. (2015). Chemistry of Covalent Organic Frameworks. Retrieved from [Link]
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Defense Technical Information Center. (n.d.). An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. Retrieved from [Link]
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ResearchGate. (2024). Covalent organic frameworks: Design, synthesis, characterization and applications. Retrieved from [Link]
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PubMed Central. (n.d.). Determining Covalent Organic Framework Structures Using Electron Crystallography and Computational Intelligence. Retrieved from [Link]
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MDPI. (n.d.). Covalent Organic Frameworks: From Structures to Applications. Retrieved from [Link]
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ACS Publications. (2024). Construction of Porous Aromatic Frameworks with Specifically Designed Motifs for Charge Storage and Transport. Retrieved from [Link]
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MDPI. (2021). Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System. Retrieved from [Link]
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PubMed Central. (n.d.). Porous Aromatic Frameworks as a Platform for Multifunctional Applications. Retrieved from [Link]
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ResearchGate. (2025). Ordered covalent organic frameworks, COFs and PAFs. From preparation to application. Retrieved from [Link]
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ResearchGate. (2025). Drug release testing methods of polymeric particulate drug formulations. Retrieved from [Link]
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MDPI. (2024). The Fabrication, Drug Loading, and Release Behavior of Porous Mannitol. Retrieved from [Link]
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ACS Publications. (n.d.). Design and Preparation of Porous Polymers. Retrieved from [Link]
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Kinam Park. (2011). POROUS POLYMERS. Retrieved from [Link]
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Intertek. (n.d.). Physical Characterization: Surface Area and Porosity. Retrieved from [Link]
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ScienceDirect. (2023). The processes behind drug loading and release in porous drug delivery systems. Retrieved from [Link]
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MDPI. (n.d.). Nano-Carriers Based on pH-Sensitive Star-Shaped Copolymers for Drug-Controlled Release. Retrieved from [Link]
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MDPI. (2023). Rational Fabrication of Benzene-Linked Porous Polymers for Selective CO2 Capture. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2021). 2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. Retrieved from [Link]
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PubMed Central. (n.d.). Polymers for Drug Delivery Systems. Retrieved from [Link]
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MDPI. (n.d.). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Retrieved from [Link]
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RSC Publishing. (2024). Recent progress in the development of porous polymeric materials for oil ad/absorption application. Retrieved from [Link]
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ACS Publications. (2020). Porous Aromatic Frameworks (PAFs). Retrieved from [Link]
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Fadjar Mulya. (2020). A Short Review: Comparison between Covalent Organic Frameworks (COFs), Metal Organic Frameworks (MOFs) and Porous Carbon Materials. Retrieved from [Link]
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PubMed Central. (n.d.). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. Retrieved from [Link]
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PubMed Central. (2023). Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. Retrieved from [Link]
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Universidad Autónoma de Madrid. (n.d.). Covalent Organic Frameworks based on Schiff-base Chemistry. Synthesis, Properties and Potential Applications. Retrieved from [Link]
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MDPI. (n.d.). 2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene. Retrieved from [Link]
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Defense Technical Information Center. (2023). Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6-Tris((diphenylmethylene) amino)benzene-1,3,5-tricarbaldehyde. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 2,4,6-Trimethylbenzene-1,3,5-triamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. The ability to accurately and consistently quantify a substance underpins everything from pharmacokinetic studies to quality control (QC) release testing. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 2,4,6-Trimethylbenzene-1,3,5-triamine, focusing on the critical process of cross-validation.
This compound (MW: 165.24 g/mol ) is an aromatic amine that can serve as a key building block or appear as a process-related impurity in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its precise quantification is therefore essential for process control and product safety. This guide is designed to move beyond mere protocol recitation, instead focusing on the scientific rationale behind methodological choices and establishing a framework for trustworthy, inter-method comparability.
Section 1: Candidate Analytical Methodologies
The selection of an analytical method is predicated on the physicochemical properties of the analyte. This compound, with its aromatic structure and basic amine groups, is amenable to several common chromatographic techniques. Here, we compare two workhorse methods in the pharmaceutical industry: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method A: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
-
Principle: This technique separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The aromatic nature of the analyte allows for sensitive detection using a UV spectrophotometer.
-
Expert Rationale: HPLC-UV is the cornerstone of QC laboratories worldwide due to its robustness, cost-effectiveness, and high throughput. For a non-volatile, UV-active compound like this compound, RP-HPLC is an ideal starting point for routine purity and assay testing. The amine functional groups can be protonated with an acidic mobile phase modifier (e.g., phosphoric acid) to ensure sharp, symmetrical peak shapes by minimizing undesirable interactions with the silica backbone of the stationary phase.[3]
Method B: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting ions are filtered by their mass-to-charge ratio, providing highly specific detection.
-
Expert Rationale: While the analyte is not highly volatile, it is amenable to GC analysis, potentially after derivatization to improve thermal stability and chromatographic behavior. The primary advantage of GC-MS is its exceptional specificity. Mass spectrometry provides structural information, making it an authoritative tool for peak identification and ideal for impurity investigations or when analyzing complex matrices where chromatographic co-elution might be a concern with UV detection.[4]
Section 2: The Cross-Validation Protocol: Establishing Comparability
Cross-validation serves to demonstrate that two or more distinct analytical procedures can yield comparable data, ensuring consistency when methods are transferred between labs or updated.[5][6][7] The core principle of a trustworthy cross-validation is to analyze an identical set of samples with both methods and compare the results against pre-defined acceptance criteria.[7][8]
Objective
To formally assess the comparability of a validated RP-HPLC-UV method (Method A) and a newly developed GC-MS method (Method B) for the quantification of this compound in a representative sample matrix.
Experimental Design & Workflow
-
Sample Selection: Prepare a minimum of five independent sample lots of the target material. These lots should ideally span the expected concentration range of the analysis.
-
Parallel Analysis: Each sample is analyzed in replicate (e.g., n=3) using both the fully validated Method A and Method B. It is critical that the same set of samples is used for both methods to eliminate variability from the material itself.[7]
-
Data Acquisition: Generate quantitative data (e.g., concentration, purity) for each sample from both methodologies.
Below is a diagram illustrating the fundamental workflow for this cross-validation study.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Section 3: Data Analysis and Performance Comparison
The quantitative results from both methods are compared using key validation parameters and appropriate statistical tests. The goal is to objectively assess bias and precision between the two methods.[9][10]
Key Performance Metrics
The following table summarizes hypothetical but realistic performance data for the two methods.
| Parameter | Method A (HPLC-UV) | Method B (GC-MS) | Commentary |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods show excellent linearity over the target concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.0% | Both are highly accurate, with GC-MS showing slightly tighter recovery. |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% | Both methods are precise; the lower RSD for GC-MS is typical of the stability of modern mass spectrometers. |
| LOD / LOQ | 1 µg/mL / 3 µg/mL | 0.1 µg/mL / 0.3 µg/mL | GC-MS demonstrates significantly lower detection limits, making it superior for trace-level analysis. |
| Specificity | High (Peak Purity > 99%) | Very High (Mass Spec Confirmation) | GC-MS offers unequivocal peak identification, a key advantage over UV detection. |
Statistical Evaluation
To determine if the methods are interchangeable, a statistical comparison of the results obtained from the sample lots is essential. While correlation coefficients are often misused, a paired t-test or a Bland-Altman analysis provides a more rigorous assessment of agreement.[10][11]
-
Paired t-test: This test determines if the mean difference between the paired measurements from the two methods is statistically significant. A p-value > 0.05 typically suggests no significant difference between the methods.
-
Acceptance Criteria: A common approach is to calculate the percentage difference for each sample lot and require that the mean difference does not exceed a predefined limit (e.g., ±5.0%).
The decision logic for accepting the cross-validation is illustrated below.
Caption: Decision Diagram for Cross-Validation Acceptance.
Section 4: Detailed Experimental Protocols
For transparency and reproducibility, detailed protocols are provided.
Protocol 1: RP-HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
Protocol 2: GC-MS Method
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mode: Electron Ionization (EI), Scan mode (m/z 40-450) or SIM mode for quantification.
-
Sample Preparation: Accurately weigh approximately 10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
Conclusion and Recommendations
This guide demonstrates a comprehensive framework for the cross-validation of analytical methods for this compound. Based on the comparative data, both the HPLC-UV and GC-MS methods are shown to be accurate and precise.
Recommendations:
-
The RP-HPLC-UV method is highly suitable and recommended for routine QC testing, such as release and stability studies, where high throughput and robustness are critical.
-
The GC-MS method is the superior choice for investigational purposes, such as impurity identification, reference standard characterization, and the analysis of low-level analytes, owing to its enhanced specificity and lower detection limits.[12]
Successfully completing a cross-validation study according to these principles provides a high degree of confidence that analytical data will remain consistent and reliable throughout the lifecycle of a drug product, regardless of the method or laboratory in which it was generated.[5]
References
-
Analyse-it Software, Ltd. (n.d.). Method comparison. Statistical Reference Guide. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 855065. Retrieved from [Link]
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ExtractAlpha. (2024). Comparative Analysis Statistics. Retrieved from [Link]
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Mio, A. M., & de Leon, J. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(22), 1383–1388. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
- Altman, D. G., & Bland, J. M. (1983). Statistical methods for assessing agreement between two methods of clinical measurement. The Lancet, 1(8321), 307–310.
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Acutecaretesting.org. (n.d.). Statistical analysis in method comparison studies part one. Retrieved from [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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Nowatzke, W., et al. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 1157–1165. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Xu, F., et al. (2011). Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method. Google Patents.
-
Dong, M. W. (2022). A Quick and Accurate High Performance Liquid Chromatography (HPLC) Method to Determine the Amount of Trimethylamine in Fish Oil Softgels and Multivitamin Softgels Containing Fish Oil. LCGC International. Retrieved from [Link]
- Szabó, I., et al. (2018). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography–tandem mass spectrometry detection. Journal of Pharmaceutical and Biomedical Analysis, 159, 34-41.
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A Comparative Guide to Triamine Linkers in Covalent Organic Frameworks: Benchmarking 2,4,6-Trimethylbenzene-1,3,5-triamine
In the rapidly evolving landscape of porous crystalline materials, Covalent Organic Frameworks (COFs) have emerged as a frontier for innovations in catalysis, separations, and sensing. The rational design of COFs, predicated on the judicious selection of organic building blocks, dictates their ultimate performance. This guide provides an in-depth comparative analysis of 2,4,6-Trimethylbenzene-1,3,5-triamine (TMA) as a potential tritopic amine linker for COF synthesis, benchmarked against two widely utilized alternatives: 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT).
This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the subtle molecular architecture of these linkers influences the macroscopic properties of the resulting COFs. While direct experimental data on COFs synthesized from TMA is not yet prevalent in published literature, we will draw informed inferences based on studies of analogous methylated linkers to project its potential performance characteristics.
The Architectural Significance of Triamine Linkers in COFs
The geometry and electronic nature of the amine linker are fundamental to the structural integrity and functionality of imine-linked COFs. Tritopic amines, possessing C3 symmetry, are instrumental in the formation of highly ordered, two-dimensional hexagonal networks. The choice of the central core of the triamine linker—be it a simple benzene ring, a triazine ring, or a functionalized benzene ring—directly impacts key performance metrics such as crystallinity, porosity, and stability.
Here, we compare three C3-symmetric amine linkers:
-
This compound (TMA): A benzene-based linker with methyl groups ortho to the amine functionalities. These methyl groups introduce steric hindrance and alter the electronic properties of the benzene core.
-
1,3,5-tris(4-aminophenyl)benzene (TAPB): A widely used, planar benzene-based linker known for producing COFs with high surface areas and thermal stability.
-
1,3,5-tris-(4-aminophenyl)triazine (TAPT): A triazine-based linker that imparts a higher nitrogen content and a more electron-deficient core to the resulting COF, influencing its catalytic and adsorptive properties.
Comparative Performance Analysis
The performance of a COF is a multifactorial property, with crystallinity, porosity, and stability being the most critical parameters for many applications.
Crystallinity
The reversibility of the imine bond formation is crucial for the "error-correction" process that leads to a crystalline, ordered structure over an amorphous polymer. The steric hindrance introduced by the methyl groups in TMA could potentially influence the kinetics of COF formation and the final crystallinity. Studies on COFs synthesized with a methylated aldehyde linker (2,4,6-trimethylbenzene-1,3,5-tricarbaldehyde) have shown that methylation can lead to higher degrees of crystallinity compared to their non-methylated counterparts[1][2]. This is rationalized by the methyl groups favoring a C3 conformation, which facilitates more ordered stacking of the 2D layers[1].
Caption: A generalized workflow for the synthesis and characterization of imine-linked COFs.
Porosity and Surface Area
The Brunauer-Emmett-Teller (BET) surface area is a critical measure of a COF's porosity. COFs derived from TAPB and TAPT are known to exhibit high BET surface areas. For instance, HHU-COF-1, synthesized from TAPT and 4,4'-biphenyldicarboxaldehyde, displays a high BET surface area of 2352 m²/g[3].
Interestingly, the introduction of methyl groups on the aldehyde linker has been shown to significantly increase the BET surface area of the resulting COFs. For example, Me₃TFB-PA and Me₃TFB-BD showed higher BET surface areas (2061 ± 218 m²/g and 2057 ± 276 m²/g, respectively) compared to their non-methylated analogs (TFB-PA: 398 ± 72 m²/g and TFB-BD: 1008 ± 109 m²/g)[1]. This enhancement is attributed to the methylated COFs being less prone to pore collapse during activation[1]. It is plausible that TMA, with its methylated core, could confer similar benefits, leading to COFs with robust porosity.
Table 1: Comparison of BET Surface Areas for COFs from Different Triamine Linkers
| COF Name | Amine Linker | Aldehyde Linker | BET Surface Area (m²/g) | Reference |
| Projected TMA-COF | TMA | 1,3,5-Triformylbenzene (TFB) | Potentially High (by analogy) | - |
| TFB-TAPB COF | TAPB | 1,3,5-Triformylbenzene (TFB) | 771 | [4] |
| HHU-COF-1 | TAPT | 4,4'-Biphenyldicarboxaldehyde | 2352 | [3] |
| TRITER-1 | TAPT | Terephthalaldehyde (TA) | 716 | [3] |
| SCF-FCOF-1 | TAPT | 2,3,5,6-Tetrafluoroterephthalaldehyde | 2056 | [3] |
Stability
Thermal Stability: Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of COFs. Imine-linked COFs generally exhibit good thermal stability. For example, COF-300, an imine-linked 3D COF, is thermally stable up to 490 °C[3]. The introduction of a triazine core in TAPT-based COFs also contributes to high thermal stability. It is anticipated that a TMA-based COF would also possess high thermal stability, characteristic of the robust imine linkage and aromatic framework.
Chemical Stability: The stability of the imine bond to hydrolysis, particularly in acidic or basic media, is a critical consideration. While imine bonds are reversible, which is advantageous for crystalline growth, this can also be a point of weakness. Research has shown that the nature of the building blocks can influence chemical stability[1]. For instance, the hydrophobicity imparted by methyl groups in methylated COFs can protect the imine groups from hydrolysis[5]. Therefore, it is hypothesized that COFs synthesized from TMA may exhibit enhanced chemical stability compared to their non-methylated counterparts.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections detail the typical procedures for the synthesis and characterization of imine-linked COFs.
Solvothermal Synthesis of Imine-Linked COFs
This method is the most common for producing highly crystalline COFs.
Step-by-Step Methodology:
-
Monomer Preparation: Accurately weigh the amine linker (e.g., TAPT) and the aldehyde linker (e.g., 4,4'-biphenyldicarboxaldehyde) in a 1:1.5 molar ratio[3].
-
Solvent Mixture: Prepare a solvent mixture, typically a combination of a polar and a non-polar solvent (e.g., 1,4-dioxane and mesitylene in a 1:1 v/v ratio).
-
Reaction Setup: Place the monomers in a Pyrex tube and add the solvent mixture.
-
Catalyst Addition: Add an aqueous solution of an acid catalyst, commonly acetic acid (e.g., 6 M).
-
Degassing and Sealing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases and then seal the tube under vacuum.
-
Heating: Heat the sealed tube in an oven at a specific temperature (e.g., 120 °C) for a set duration (e.g., 3 days)[3].
-
Work-up: After cooling to room temperature, collect the solid product by filtration.
-
Purification: Wash the product extensively with various organic solvents (e.g., acetone, THF) to remove unreacted monomers and oligomers.
-
Activation: Dry the purified COF under vacuum at an elevated temperature (e.g., 150 °C) to remove residual solvent from the pores.
Causality Behind Experimental Choices:
-
Solvent Choice: The solvent system is critical for balancing monomer solubility and promoting the reversible reactions necessary for high crystallinity.
-
Catalyst: The acid catalyst accelerates the reversible imine bond formation and cleavage, facilitating the error-correction mechanism.
-
Temperature and Time: These parameters are optimized to ensure complete reaction and allow sufficient time for the crystalline framework to form.
-
Freeze-Pump-Thaw: This step is crucial to prevent oxidation of the monomers at high temperatures, which would lead to defects in the COF structure.
Caption: Key techniques for the characterization of Covalent Organic Frameworks.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity of the synthesized COF. The presence of sharp diffraction peaks at specific 2θ values indicates a well-ordered, crystalline structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to verify the formation of the imine linkage. The disappearance of the characteristic C=O stretching vibration of the aldehyde and the N-H stretching of the amine, coupled with the appearance of a new C=N stretching peak, confirms the successful reaction.
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms at 77 K are measured to determine the specific surface area and pore size distribution of the COF.
-
Thermogravimetric Analysis (TGA): TGA is performed by heating the COF sample under an inert atmosphere to determine its thermal decomposition temperature.
-
Chemical Stability Tests: The stability of the COF is assessed by suspending the material in acidic and basic solutions for a period and then analyzing its crystallinity by PXRD.
Conclusion and Future Outlook
The selection of the triamine linker is a critical decision in the design of high-performance COFs. While TAPB and TAPT are well-established building blocks that yield COFs with impressive properties, the potential of this compound (TMA) should not be overlooked. Based on analogous systems with methylated linkers, it is hypothesized that TMA could offer a unique combination of benefits, including enhanced crystallinity, robust porosity with reduced pore collapse, and improved chemical stability due to the steric and electronic effects of the methyl groups.
The lack of extensive experimental data for TMA-based COFs presents a clear opportunity for future research. A systematic investigation into the synthesis of COFs from TMA and a direct comparison of their performance against TAPB and TAPT-based analogs under identical conditions would be a valuable contribution to the field. Such studies would not only validate the hypotheses presented in this guide but also potentially unlock a new class of highly stable and porous COFs for a range of applications.
References
-
Heinen, J., et al. (2022). Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation. Polymers, 14(13), 2568. [Link]
-
Dautzenberg, E., et al. (2021). Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks. Nanoscale, 13(46), 19446-19454. [Link]
-
ResearchGate. (2021). Enhanced Surface Area and Reduced Pore Collapse of Methylated, Imine-Linked Covalent Organic Frameworks. [Link]
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- 3. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,4,6-Trimethylbenzene-1,3,5-triamine: Assessing Reproducibility and Practicality
For Researchers, Scientists, and Drug Development Professionals
The synthetically versatile C3-symmetric aromatic amine, 2,4,6-trimethylbenzene-1,3,5-triamine, is a critical building block in medicinal chemistry and materials science. It serves as a precursor for novel energetic compounds and as a key component in the formation of covalent organic frameworks (COFs) and supramolecular structures.[1] However, the synthesis of this compound can be challenging, with reproducibility often being a significant concern. This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on reproducibility, scalability, and safety.
Introduction to the Synthetic Landscape
The synthesis of this compound has traditionally been dominated by a two-step approach involving the nitration of mesitylene followed by the reduction of the resulting trinitro intermediate. While this method is well-established, it involves harsh reagents and can present challenges in achieving consistent yields and purity. More modern approaches, such as palladium-catalyzed amination reactions, offer potential alternatives with milder conditions and improved functional group tolerance. This guide will dissect these methodologies, providing a critical assessment to aid researchers in selecting the most appropriate synthetic strategy for their needs.
Method 1: The Classical Approach - Nitration and Reduction
The most widely reported synthesis of this compound begins with the electrophilic nitration of readily available mesitylene (1,3,5-trimethylbenzene). This is followed by the reduction of the three nitro groups to the corresponding amines.
Step 1: Nitration of Mesitylene
The initial step involves the exhaustive nitration of mesitylene to yield 1,3,5-trimethyl-2,4,6-trinitrobenzene. This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.[1]
Causality Behind Experimental Choices: The use of a potent nitrating mixture is essential to overcome the deactivating effect of the already-introduced nitro groups and to drive the reaction to completion. The methyl groups on the mesitylene ring are activating and ortho-, para-directing, which facilitates the introduction of the nitro groups at the 2, 4, and 6 positions. Temperature control is critical to prevent side reactions and ensure safety.
Step 2: Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene
The reduction of the trinitro compound to the desired triamine can be accomplished through several methods, with catalytic hydrogenation and chemical reduction being the most common.
-
Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. It is generally a clean and efficient method, with water being the primary byproduct.
-
Chemical Reduction: A variety of chemical reducing agents can be used, with hydrazine hydrate being a popular choice due to its effectiveness and the formation of nitrogen gas as a benign byproduct.[1] Other reagents like tin(II) chloride (SnCl2) in hydrochloric acid have also been reported.
Reproducibility and Challenges: While this classical approach is well-documented, its reproducibility can be influenced by several factors:
-
Nitration Step: The highly exothermic nature of the nitration reaction requires strict temperature control to avoid the formation of unwanted byproducts and to ensure safety. The purity of the starting mesitylene is also crucial.
-
Reduction Step: The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Incomplete reduction can lead to a mixture of partially reduced intermediates, complicating purification. The handling of pyrophoric catalysts like Raney nickel or the safe management of hydrogen gas in catalytic hydrogenation requires careful consideration, especially on a larger scale.
Method 2: A Modern Alternative - Palladium-Catalyzed Amination
A plausible, though less documented, alternative for the synthesis of this compound is the Buchwald-Hartwig amination. This powerful cross-coupling reaction allows for the formation of carbon-nitrogen bonds under relatively mild conditions. The starting material for this approach would likely be 2,4,6-tribromomesitylene.
Conceptual Workflow: The reaction would involve the palladium-catalyzed coupling of 2,4,6-tribromomesitylene with an ammonia surrogate or ammonia itself in the presence of a suitable phosphine ligand and a base.
Expertise & Experience Insights: The success of a triple Buchwald-Hartwig amination on a sterically hindered substrate like 2,4,6-tribromomesitylene would be highly dependent on the choice of catalyst system. Bulky, electron-rich phosphine ligands are known to promote the efficiency of these reactions. The choice of the amine source is also critical; using ammonia directly can be challenging due to its volatility and potential to inhibit the catalyst. Ammonia surrogates, such as benzophenone imine, followed by hydrolysis, can be a more practical alternative.
Trustworthiness and Self-Validation: A key advantage of this method is the potential for higher functional group tolerance compared to the classical nitration/reduction route. The progress of the reaction can be monitored by techniques like GC-MS or LC-MS to ensure the complete conversion of the starting material and to identify any partially aminated intermediates.
Comparative Performance Data
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Nitration/Reduction | Mesitylene | Fuming HNO3/H2SO4, Hydrazine Hydrate or H2/Pd/C | Variable, can be high | Good after purification | Well-established, inexpensive starting material | Use of hazardous reagents, potential for side reactions, safety concerns with some reducing agents |
| Buchwald-Hartwig Amination | 2,4,6-Tribromomesitylene | Pd catalyst, phosphine ligand, base, ammonia source | Potentially high | Potentially high | Milder reaction conditions, higher functional group tolerance | More expensive starting material and catalyst, requires careful optimization of the catalyst system |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration and Reduction (Illustrative)
Step A: Nitration of Mesitylene to 1,3,5-Trimethyl-2,4,6-trinitrobenzene
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C in an ice-salt bath.
-
Slowly add mesitylene to the cooled acid mixture via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the crude 1,3,5-trimethyl-2,4,6-trinitrobenzene in a vacuum oven.
Step B: Reduction of 1,3,5-Trimethyl-2,4,6-trinitrobenzene to this compound
-
In a round-bottom flask, suspend 1,3,5-trimethyl-2,4,6-trinitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (10% w/w).
-
Carefully add hydrazine hydrate dropwise to the stirred suspension at room temperature. The reaction is exothermic.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizing the Synthetic Pathways
Caption: A comparison of the classical nitration/reduction pathway and the modern Buchwald-Hartwig amination route for the synthesis of this compound.
Conclusion and Recommendations
The choice of synthetic route for this compound depends on the specific requirements of the researcher, including scale, available equipment, and tolerance for hazardous reagents.
-
For large-scale synthesis and when cost is a primary concern , the classical nitration and reduction method remains a viable option due to the low cost of the starting material. However, careful process control and adherence to safety protocols are paramount for ensuring reproducibility and safe operation.
-
For laboratory-scale synthesis, and when milder conditions and functional group tolerance are required , the Buchwald-Hartwig amination presents a promising alternative. While it may require more optimization and utilize more expensive reagents, the potential for higher selectivity and milder conditions could make it a more reproducible and versatile method in the long run.
Further research into the optimization of the Buchwald-Hartwig amination for this specific transformation would be highly valuable to the scientific community, potentially leading to a more robust and widely adopted method for the synthesis of this important chemical building block.
References
- CN107400058A - The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products - Google Patents.
Sources
A Comprehensive Guide to 2,4,6-Trimethylbenzene-1,3,5-triamine: Applications and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trimethylbenzene-1,3,5-triamine (TMBTA), a C3-symmetric aromatic triamine, has emerged as a significant building block in the fields of materials science and medicinal chemistry.[1] Its unique molecular structure, characterized by three amino groups and three methyl groups attached to a benzene ring, provides a rigid and versatile platform for the synthesis of a wide array of functional materials. This guide offers an in-depth exploration of the applications of TMBTA, presenting a comparative analysis with alternative compounds, supported by experimental data and detailed protocols.
The trifunctional nature of TMBTA's amine groups makes it an important component in supramolecular chemistry and the development of covalent organic frameworks (COFs).[1][2] These applications are driven by the compound's ability to form stable, porous structures with potential uses in gas storage, separation, and catalysis. Furthermore, TMBTA serves as a crucial precursor in the synthesis of various high-value, nitrogen-rich chemicals, including pharmaceuticals and energetic compounds.[1][3]
This guide will delve into the synthesis of TMBTA and its N,N,N-triacylated products, which exhibit unique properties due to the steric hindrance around the amide groups, leading to non-planar conformations with the benzene ring.[2] These structural characteristics result in materials with high melting points and thermal stability, making them valuable as nucleating agents in polymer processing.[1]
Core Applications and Comparative Analysis
The primary utility of TMBTA lies in its role as a monomer for the creation of advanced porous materials, most notably Covalent Organic Frameworks (COFs).
Covalent Organic Frameworks (COFs)
COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds.[4] Their high surface area, tunable porosity, and structural diversity make them promising materials for a range of applications. TMBTA is a favored building block for imine-based COFs, which are synthesized through the condensation reaction of amines and aldehydes.[3][4]
Performance Comparison:
The methyl groups on the TMBTA ring provide steric hindrance that can influence the stacking behavior and ultimately the porosity and stability of the resulting COF. This is a key differentiator when compared to its unsubstituted counterpart, 1,3,5-triaminobenzene (TAB).
| Linker | COF System | Key Performance Metric | Advantage of TMBTA |
| This compound (TMBTA) | Imine-linked COFs | Enhanced stability, controlled porosity | Methyl groups can improve interlayer interactions and thermal stability. |
| 1,3,5-Triaminobenzene (TAB) | Imine-linked COFs | Higher theoretical surface area in some cases | Simpler structure, but may lead to less robust frameworks. |
Experimental Protocol: Synthesis of an Imine-Based COF using TMBTA
The following is a generalized procedure for the synthesis of a TMBTA-based COF:
-
Reactant Dissolution: In a suitable pressure tube, dissolve this compound and a complementary dialdehyde or trialdehyde linker (e.g., terephthalaldehyde) in a mixture of solvents such as mesitylene and dioxane.
-
Catalyst Addition: Add an acidic catalyst, commonly an aqueous solution of acetic acid, to the reaction mixture.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved gases.
-
Reaction: Seal the tube under vacuum and heat at an elevated temperature (e.g., 120 °C) for several days.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration. Wash the product extensively with various organic solvents to remove unreacted monomers and catalyst.
-
Activation: Dry the purified COF under vacuum at an elevated temperature to remove residual solvent from the pores.
Workflow for COF Synthesis:
Caption: A generalized workflow for the synthesis of a Covalent Organic Framework (COF) using TMBTA.
Other Applications
Beyond COFs, TMBTA and its derivatives have found applications in various other areas:
-
Pharmaceutical Synthesis: It serves as a precursor for anticonvulsant drugs.[1]
-
Energetic Materials: The nitrogen-rich structure of TMBTA makes it a candidate for the development of novel energetic compounds.[1]
-
Supramolecular Chemistry: The C3 symmetry of TMBTA is utilized in the construction of complex supramolecular assemblies, such as discotic liquid crystals and dendrimers.[1]
-
Polymer Additives: N,N,N-triacylated derivatives of TMBTA act as efficient nucleating agents for isotactic polypropylene.[1]
Alternatives to this compound
The choice of a triamine linker is critical in dictating the properties of the final material. Several alternatives to TMBTA are available, each with its own set of advantages and disadvantages.
-
1,3,5-Triaminobenzene (TAB): The parent compound of TMBTA, TAB is a widely used linker. Its smaller size can lead to higher surface areas in the resulting COFs, but the lack of methyl groups may result in lower stability.
-
(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine: This linker offers more flexibility than TMBTA due to the methylene spacers between the benzene ring and the amine groups. This can lead to different network topologies and pore structures.
-
2,4,6-Triphenyl-1,3,5-triazine based linkers: These larger, more complex linkers can be used to create materials with specific photophysical properties, making them suitable for applications in photocatalysis and organic light-emitting diodes (OLEDs).[5]
Logical Relationship of Triamine Building Blocks:
Caption: A diagram illustrating the key structural differences between TMBTA and its alternatives.
Conclusion
This compound is a highly versatile and valuable building block in the synthesis of advanced materials. Its unique combination of rigidity, C3 symmetry, and functional groups makes it particularly well-suited for the construction of robust and crystalline covalent organic frameworks. While several alternatives exist, TMBTA offers a compelling balance of performance, synthetic accessibility, and the ability to fine-tune material properties through its methyl substituents. The continued exploration of TMBTA and its derivatives is expected to yield further innovations in materials science, catalysis, and beyond.
References
-
An Efficient, One-Step Synthesis of 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde. (n.d.). Defense Technical Information Center. Retrieved January 14, 2026, from [Link]
-
2,4,6‐Triphenyl‐1,3,5‐Triazine Based Covalent Organic Frameworks for Photoelectrochemical H2 Evolution. (2021, February). ResearchGate. Retrieved January 14, 2026, from [Link]
-
2,4,6-Trimethyl-1,3,5-triazine: Properties, Synthesis, Applications in Materials Science, and Catalysis. (2026, January 6). Novomaterials. Retrieved January 14, 2026, from [Link]
- Synthetic method of this compound and N,N,N-triacylated products. (n.d.). Google Patents.
- The synthetic method of 2,4,6- trimethylbenzene -1,3,5- triamines and N, N, N- trisacylated products. (n.d.). Google Patents.
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Chemical engineering of triazine and β-ketoenamine units in covalent organic frameworks with synergistic effects for boosting C2H2 and CO2 separation. (n.d.). Journal of Materials Chemistry A. Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
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This compound. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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(2,4,6-Trimethylbenzene-1,3,5-triyl)trimethanamine. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. (2021, January 20). The Journal of Organic Chemistry. American Chemical Society. Retrieved January 14, 2026, from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 2,4,6-Trimethylbenzene-1,3,5-triamine for Laboratory Professionals
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to not only achieve groundbreaking results but to do so with an unwavering commitment to safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 2,4,6-Trimethylbenzene-1,3,5-triamine demand a rigorous, protocol-driven approach. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for the safe management of this compound, ensuring the protection of personnel and the environment.
The imperative for meticulous disposal protocols stems directly from the inherent hazard profile of aromatic amines as a class and this compound specifically.[1][2][3] Aromatic amines are recognized for their potential to cause significant harm to human health and aquatic ecosystems.[1][3] Therefore, every step, from personal protective equipment selection to final waste consignment, must be executed with precision and a clear understanding of the underlying risks.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is the foundation of its safe management. This compound is not merely a benign organic molecule; it possesses a distinct set of hazards that dictate our handling and disposal choices. The primary concerns are its health effects and its environmental toxicity.[4] Aromatic amines can be readily absorbed through the skin, and their classification as suspected mutagens necessitates stringent controls to prevent exposure.[1][4]
| Hazard Category | Description | GHS Hazard Statements | Rationale for Caution |
| Acute Oral Toxicity | Harmful if ingested.[4] | H302 | Accidental ingestion can lead to systemic toxic effects. Strict hygiene measures are non-negotiable.[4] |
| Skin Irritation | Causes irritation upon contact with skin.[4] | H315 | The compound can cause local inflammation. Prolonged contact must be avoided. |
| Serious Eye Damage | Poses a risk of serious, potentially irreversible, damage to the eyes.[4] | H318 | This dictates the mandatory use of sealed eye protection, as even minor splashes can have severe consequences. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[4] | H341 | This is a significant long-term health risk. Exposure must be minimized to the lowest possible levels, as effects may not be immediately apparent. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[4][5] | H411 | Improper disposal can lead to significant contamination of waterways, harming aquatic organisms.[1][3] This is a primary driver for classifying it as hazardous waste. |
This data is synthesized from authoritative Safety Data Sheets (SDS) for this compound.[4]
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier against exposure. The selection of each component is a deliberate choice based on the chemical's properties.
-
Eye and Face Protection : At a minimum, chemical safety goggles are required.[6] Given the H318 warning for serious eye damage, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[6][7]
-
Hand Protection : Chemical-resistant gloves are mandatory.[7] Nitrile or neoprene gloves are generally recommended for handling amines.[6] It is critical to inspect gloves for any signs of degradation or perforation before each use.[6][7] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[7]
-
Body Protection : A flame-resistant lab coat, fully buttoned, should be worn to provide maximum skin coverage.[6] For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of security.[6]
-
Footwear : Shoes must fully cover the feet; open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.[6]
-
Respiratory Protection : Respiratory protection is required when dusts are generated or if working in an area with inadequate ventilation.[4][7] A NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9][10] All respirator use must comply with a formal respiratory protection program, including fit testing and training.[10]
Waste Characterization and Disposal Workflow
All materials contaminated with this compound must be treated as hazardous waste. This is not optional; it is a regulatory and ethical necessity driven by the compound's toxicity and environmental hazard profile.[4] The disposal process begins with proper characterization and segregation at the point of generation.
The following workflow provides a logical pathway for managing waste streams associated with this chemical.
Caption: Waste Segregation and Containerization Workflow.
Step-by-Step Disposal Protocol
Step 1: Containerization and Labeling The foundation of compliant disposal is proper containment and communication.
-
Select the Right Container : Use only containers compatible with organic solids, such as high-density polyethylene (HDPE) pails or drums.[11] The container must be in good condition, with a tightly sealing lid to prevent leaks or the release of dust.[7][11]
-
Label Immediately : All hazardous waste containers must be labeled the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard")
-
The accumulation start date (the date the first waste is added)
-
The generator's name and contact information
-
Step 2: On-Site Accumulation Waste must be accumulated safely and in compliance with institutional and EPA guidelines.
-
Satellite Accumulation Areas (SAA) : For laboratories, waste is typically managed in an SAA, which must be at or near the point of generation and under the control of the operator.
-
Storage Conditions : Keep the waste container tightly closed except when adding waste.[4][7] Store it in a dry, well-ventilated area, away from incompatible materials.[4][11] The container should be stored in secondary containment to mitigate any potential leaks.
Step 3: Final Disposal Disposal of this compound is not a task for laboratory personnel to carry out directly.
-
Engage a Licensed Vendor : The disposal of this hazardous waste must be managed by a certified and licensed hazardous waste disposal company.[4][7] These vendors are equipped to transport and process chemical waste in compliance with all federal and state regulations.
-
Probable Disposal Method : The most common and effective disposal method for toxic organic compounds like this is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF). This process ensures the complete destruction of the hazardous molecule.
-
Documentation : Ensure that all documentation, including the hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste, which is a key requirement of the Resource Conservation and Recovery Act (RCRA).
Emergency Procedures for Spills and Exposure
Small-Scale Spill Response (Laboratory Bench)
-
Alert Personnel : Immediately alert others in the area.
-
Evacuate and Ventilate : If dust is generated, evacuate the immediate area and ensure adequate ventilation.[4][12]
-
Don PPE : Before cleaning, don the full mandatory PPE, including respiratory protection.
-
Containment : Take up the dry material without generating dust.[4][12] Do not use water, as this can spread contamination. Place the spilled material and all cleanup materials into a labeled hazardous waste container.
-
Decontaminate : Clean the affected area thoroughly.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
First Aid Measures [4]
-
Eye Contact : Immediately rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist or Poison Center.[4][12]
-
Skin Contact : Take off immediately all contaminated clothing.[4][12] Rinse the skin with plenty of water or shower.[4][12] If skin irritation occurs, seek medical advice.[4]
-
Ingestion : If swallowed, immediately make the victim drink water (two glasses at most).[4][12] Consult a physician.[4][12]
-
Inhalation : Move the person to fresh air.[4][12] Call a physician if you feel unwell.[12]
By adhering to these scientifically-backed protocols, you build a system of safety that protects you, your colleagues, and the integrity of our shared environment.
References
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- SAFETY DATA SHEET for 2,4,6-Trimethylbenzene-1,3-diamine. MilliporeSigma.
- This compound. PubChem, National Institutes of Health.
- SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc.
- Recommendation from Scientific Expert Group on Occupational Exposure Limits for Trimethylbenzenes. Health and Safety Executive.
- Drinking Water Health Advisory for 1,3,5-Trimethylbenzene. U.S. Environmental Protection Agency.
- SAFETY DATA SHEET for Benzene, 1,2,4-trimethyl-.
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
- Personal Protective Equipment. U.S. Environmental Protection Agency.
- Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
- Chemical Safety: Personal Protective Equipment.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. Benchchem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Figshare.
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A Researcher's Guide to the Safe Handling of 2,4,6-Trimethylbenzene-1,3,5-triamine
As researchers and scientists at the forefront of drug development, our work with novel chemical compounds demands the highest standards of safety and operational excellence. This guide provides essential, immediate safety and logistical information for handling 2,4,6-Trimethylbenzene-1,3,5-triamine (CAS No. 3102-70-3), a compound that requires meticulous handling due to its potential health hazards. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and integrity in the laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a solid aromatic amine. Aromatic amines as a class are recognized for their potential toxicity, and this specific compound is no exception.[1][2] The primary risks associated with this chemical, as identified in its Safety Data Sheet (SDS), necessitate a stringent set of handling protocols.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed.[3]
-
Skin Irritation: Causes skin irritation upon contact.[3]
-
Serious Eye Damage: Poses a significant risk of causing serious eye damage.[3]
-
Suspected Genotoxicity: Suspected of causing genetic defects.[3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[1][4] Due to its suspected mutagenicity, minimizing all routes of exposure is paramount.[2] Most aromatic amines are lipid-soluble and can be readily absorbed through the skin, making dermal contact a critical exposure pathway to prevent.[1]
The Hierarchy of Controls: Engineering and Administrative Measures
Before detailing Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls to minimize exposure risk. PPE should always be considered the last line of defense.[5]
-
Engineering Controls: All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any airborne dust or aerosols. The work area should be clearly designated for handling this toxic chemical.
-
Administrative Controls:
-
Restricted Access: Only trained and authorized personnel should be permitted to handle this compound.
-
Safe Work Practices: Develop and strictly follow a Standard Operating Procedure (SOP) for all tasks involving this chemical. Do not eat, drink, or smoke in the laboratory.[3] Wash hands and face thoroughly after handling the substance.[3]
-
Training: Ensure all personnel are trained on the specific hazards of this compound, the correct use of PPE, and emergency procedures.
-
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are critical for safeguarding against the hazards of this compound.[4][5][6] The following table summarizes the required PPE for various laboratory tasks.
| Task | Hazard(s) | Required Personal Protective Equipment |
| Weighing/Transferring Solid | Inhalation of dust, skin/eye contact | Chemical safety goggles, face shield, chemical-resistant gloves (Nitrile), flame-resistant lab coat, respiratory protection (N95 or higher).[7] |
| Preparing Solutions | Splash hazard, skin/eye contact | Chemical safety goggles, face shield, chemical-resistant gloves (Nitrile), flame-resistant lab coat, chemical-resistant apron.[7] |
| Conducting Reactions | Splash, potential for aerosol generation | Chemical safety goggles, chemical-resistant gloves (Nitrile), flame-resistant lab coat.[7] |
| Spill Cleanup (Minor) | High potential for exposure via all routes | Chemical safety goggles, face shield, heavy chemical-resistant gloves (e.g., Silver Shield), chemical-resistant apron, boot covers, and appropriate respiratory protection.[7] |
Detailed PPE Specifications:
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory at all times.[8] When there is a splash hazard, such as when transferring liquids or preparing solutions, a face shield (minimum 8-inch) must be worn in addition to goggles.[8]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but it is crucial to inspect them before each use and use proper removal techniques to avoid skin contact.[8] For prolonged tasks or when handling larger quantities, consider double-gloving or using heavier-duty gloves.
-
Skin and Body Protection: A flame-resistant lab coat should be worn and kept buttoned. For tasks with a high splash risk, a chemical-resistant apron is also required.[7]
-
Respiratory Protection: When handling the solid powder outside of a glovebox, respiratory protection is necessary to prevent inhalation of dust particles. A NIOSH-approved N95 respirator is the minimum requirement. For higher-risk activities or in the event of a spill, a higher level of respiratory protection may be needed.
Step-by-Step Handling and Disposal Workflow
Adherence to a systematic workflow is critical to ensure safety and experimental integrity. The following diagram outlines the essential steps for handling this compound.
Caption: Standard workflow for handling this compound.
Disposal Plan: All waste containing this compound, including contaminated gloves, wipes, and empty containers, must be treated as hazardous waste.[8][9]
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Labeling: Label waste containers with "Hazardous Waste," the chemical name, and associated hazards.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain, as it is toxic to aquatic life.[3][9] Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical.
Caption: Emergency response decision tree for spills and personal exposure.
First Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing.[3] Rinse the skin with plenty of water and soap.[8] Consult a physician.[3]
-
In case of eye contact: Rinse cautiously with water for at least 15 minutes.[8] Remove contact lenses if present and easy to do.[3][8] Immediately call an ophthalmologist or a POISON CENTER.[3][8]
-
If inhaled: Move the person to fresh air.[3][8] Call a physician if you feel unwell.
-
If swallowed: Rinse mouth with water.[8] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor immediately.[3]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[3][8]
By integrating these safety protocols into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself, your colleagues, and the groundbreaking research you perform.
References
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Personal Protective Equipment (PPE) Guide – Chemical Hazards . (2015, July 2). NMSU Safety. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . (2023, November 9). ACS Publications. [Link]
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Examples of PPE for Various Dangerous Goods Classes . (2025, July 2). Storemasta Blog. [Link]
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5 Types of PPE for Hazardous Chemicals . (2022, December 7). Hazmat School. [Link]
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Protective Gear for Chemical Handling Must-Have Equipment . (2024, August 27). SAMS Solutions. [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ResearchGate. [Link]
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HC004A Amines Aromatic 1 . Scribd. [Link]
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SDS 2002 - Aromatic Amine Cleaning Developing Solution . (2024, January 9). SKC Inc. [Link]
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This compound . PubChem. [Link]
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Chemical Protective Equipment: Essential PPE for Safety . Glovetex. [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution . (2023, December 22). SKC Inc. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product . WIT Press. [Link]
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Aromatic Amine Pollution . Area. [Link]
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SAFETY DATA SHEET for Flammable Liquid Mixture . (2015, March 4). Airgas. [Link]
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SAFETY DATA SHEET for Flammable Liquid Mixture . (2016, March 18). Airgas. [Link]
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TRIMETHYLBENZENE, MIXED ISOMERS . Occupational Safety and Health Administration (OSHA). [Link]
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RIFM fragrance ingredient safety assessment, 9-decenoic acid, CAS Registry Number 14436-32-9 . (2020, October 15). PubMed. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
